3-((Difluoromethoxy)methyl)azetidine hydrochloride
Description
Properties
Molecular Formula |
C5H10ClF2NO |
|---|---|
Molecular Weight |
173.59 g/mol |
IUPAC Name |
3-(difluoromethoxymethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
InChI Key |
UUGJBFRGCHANJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles when incorporated into larger molecules.[1] When combined with fluorine-containing substituents, the resulting structures become powerful tools for modulating the physicochemical properties of drug candidates.
The difluoromethoxy (-OCHF₂) group, in particular, is a fascinating bioisostere for more common functionalities. It is a moderately lipophilic group that, unlike the trifluoromethoxy (-OCF₃) group, possesses a hydrogen atom capable of acting as a hydrogen bond donor.[2] This unique characteristic allows it to mimic hydroxyl or amide groups while offering increased metabolic stability due to the strength of the carbon-fluorine bonds.[2][3]
This technical guide provides a comprehensive overview of the chemical properties of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, a valuable building block for the synthesis of novel therapeutics. Due to the limited availability of public data on the hydrochloride salt, this guide will also draw upon established knowledge of its free base and closely related fluorinated azetidines to provide expert insights into its expected behavior and utility.
Compound Identification and Core Physicochemical Parameters
The precise identification of a chemical entity is paramount for reproducible research. 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a distinct molecule with the following identifiers and calculated properties.
| Property | Value | Source |
| Chemical Name | 3-((Difluoromethoxy)methyl)azetidine hydrochloride | - |
| CAS Number | Not Publicly Available | - |
| Molecular Formula | C₅H₁₀ClF₂NO | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| Canonical SMILES | C1C(CN1)COCF(F)Cl | - |
| InChI Key | (Not Publicly Available) | - |
| Predicted XlogP | 0.4 | PubChemLite[4] |
It is crucial to distinguish this compound from its close structural analog, 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9), which lacks the ether oxygen and the additional methylene group. This seemingly minor structural change significantly impacts the molecule's polarity, hydrogen bonding potential, and steric profile.
Synthesis and Spectroscopic Characterization
While specific literature on the direct synthesis of the hydrochloride salt is not widely available, a robust multi-gram scale synthesis of the free base, 3-((difluoromethoxy)methyl)azetidine, has been reported. The hydrochloride salt can then be readily prepared through standard acid-base chemistry.
Synthesis of the Free Base: 3-((Difluoromethoxy)methyl)azetidine
The synthesis of the free base involves the difluoromethylation of a protected azetidine methanol derivative, followed by deprotection. A representative synthetic scheme is outlined below.
Caption: Synthetic pathway to 3-((Difluoromethoxy)methyl)azetidine.
Step-by-Step Protocol (Adapted from literature for analogous compounds):
-
Protection: Commercially available 3-(hydroxymethyl)azetidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to yield 1-Boc-3-(hydroxymethyl)azetidine.
-
Difluoromethylation: The protected alcohol is then subjected to difluoromethylation. This can be achieved using various modern fluorination reagents.
-
Deprotection and Purification: The Boc-protected intermediate is then deprotected under acidic conditions. The resulting crude product is treated with a base, such as 20% NaOH, and extracted with an organic solvent (e.g., Et₂O). The organic layer is dried, filtered, and concentrated. The final free base can be purified by distillation.[5]
Conversion to the Hydrochloride Salt
The purified free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of hydrochloric acid (often as a solution in a compatible solvent like dioxane or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.
Spectroscopic Data (for the free base)
The structural confirmation of the synthesized free base has been reported with the following ¹H NMR data:
-
¹H NMR (500 MHz, CDCl₃): δ 6.22 (t, J = 74.7 Hz, 1H), other peaks corresponding to the azetidine ring protons.[5]
The characteristic triplet at 6.22 ppm with a large coupling constant (J = 74.7 Hz) is indicative of the proton in the -OCHF₂ group, confirming the successful difluoromethylation.
Physicochemical Properties: An Expert Analysis
Direct experimental data for 3-((Difluoromethoxy)methyl)azetidine hydrochloride is limited. However, by analyzing its structure in comparison to the well-characterized 3-(difluoromethyl)azetidine hydrochloride, we can infer its likely properties.
| Property | 3-(difluoromethyl)azetidine HCl | 3-((Difluoromethoxy)methyl)azetidine HCl (Predicted) | Rationale for Prediction |
| CAS Number | 1354792-76-9[6][7][8][9] | Not Publicly Available | - |
| Molecular Formula | C₄H₈ClF₂N[7][8] | C₅H₁₀ClF₂NO | Structural difference |
| Molecular Weight | 143.56 g/mol [6][7] | 177.59 g/mol | Additional -O-CH₂- group |
| Physical Form | White to yellow solid[6] | Likely a solid | The hydrochloride salt form generally results in a solid at room temperature. |
| Purity | Typically ≥95%[6][7] | Dependent on synthesis and purification | Standard for research-grade chemicals. |
| Storage | Inert atmosphere, 2-8°C[6] | Similar; sealed, away from moisture, possibly refrigerated. | The azetidine ring can be susceptible to degradation, and the compound is likely hygroscopic. |
| Solubility | Expected to be water-soluble | Expected to have good water solubility | The hydrochloride salt form and the ether oxygen would enhance aqueous solubility. |
| pKa | Lower than non-fluorinated analog | Expected to be slightly higher than 3-(difluoromethyl)azetidine | The electron-withdrawing effect of the difluoro group is attenuated by the intervening -O-CH₂- spacer, leading to a slightly more basic nitrogen. |
Reactivity and Stability
Reactivity of the Azetidine Ring
The secondary amine of the azetidine ring is the primary site of reactivity. It can readily undergo N-alkylation, N-acylation, and other nucleophilic addition reactions. This makes it a versatile handle for incorporating the difluoromethoxy-methyl-azetidine moiety into a larger molecular scaffold.
Caption: Common reactions involving the azetidine nitrogen.
Stability of the Difluoromethoxy Group
The difluoromethoxy group is known for its high metabolic stability.[2][3] The strong C-F bonds are resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This makes the -OCHF₂ group an excellent replacement for more metabolically labile groups, such as methoxy (-OCH₃), which are prone to O-demethylation. The overall compound is expected to be stable under typical laboratory conditions, though it should be stored in a sealed container to prevent moisture absorption.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Applications in Drug Discovery
The unique combination of a conformationally restricted azetidine ring and a metabolically stable, hydrogen-bond-donating difluoromethoxy group makes 3-((Difluoromethoxy)methyl)azetidine hydrochloride a highly attractive building block for medicinal chemistry programs.
-
Scaffold Hopping and Bioisosterism: This moiety can be used as a bioisosteric replacement for other cyclic amines (e.g., piperidine, pyrrolidine) or acyclic linkers to improve properties such as solubility, metabolic stability, and cell permeability.
-
Access to Novel Chemical Space: The specific three-dimensional orientation of the difluoromethoxy group relative to the azetidine nitrogen provides a unique vector for exploring interactions with protein binding pockets.
-
Improving DMPK Properties: The introduction of the difluoromethoxy group is a recognized strategy for mitigating metabolic liabilities associated with oxidation, leading to improved pharmacokinetic profiles of drug candidates.[2][3]
Conclusion
3-((Difluoromethoxy)methyl)azetidine hydrochloride is a valuable and strategically designed building block for modern drug discovery. While detailed experimental data for the hydrochloride salt remains to be fully published, a clear understanding of its chemical nature can be derived from the synthesis of its free base and by comparison with closely related fluorinated azetidines. Its key features—a reactive secondary amine for further functionalization and a metabolically robust difluoromethoxy group capable of hydrogen bonding—provide medicinal chemists with a powerful tool to optimize lead compounds and explore novel chemical space. As the demand for sophisticated, three-dimensional scaffolds in drug design continues to grow, the utility of compounds like 3-((Difluoromethoxy)methyl)azetidine hydrochloride is set to expand significantly.
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. - ResearchGate. (URL: [Link])
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc. (URL: [Link])
- US8207355B2 - Method for preparing azetidine derivatives - Google P
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Process for preparing optically active fluorine-containing compounds - European Patent Office - EP 0232822 B1. (URL: [Link])
-
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen 2024, 08, 433-441. (URL: [Link])
-
3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem. (URL: [Link])
-
3-(difluoromethyl)azetidine hydrochloride (C4H7F2N) - PubChemLite. (URL: [Link])
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF - ResearchGate. (URL: [Link])
-
3-(Difluoromethyl)azetidine hydrochloride | 1354792-76-9 - J&K Scientific. (URL: [Link])
-
Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... - ResearchGate. (URL: [Link])
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org. (URL: [Link])
- WO2012017114A1 - Method for obtaining azetidine derivatives - Google P
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. (URL: [Link])
-
3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem. (URL: [Link])
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (URL: [Link])
-
Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF - ResearchGate. (URL: [Link])
-
3-(difluoromethoxy)azetidine (C4H7F2NO) - PubChemLite. (URL: [Link])
-
3-(Fluoromethyl)azetidine hydrochloride | C4H9ClFN | CID 73425052 - PubChem. (URL: [Link])
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Medicinal Chemistry Applications of Difluoromethoxy Azetidine Scaffolds
A Technical Guide to Bioisosteric Design and Synthesis
Executive Summary
In modern lead optimization, medicinal chemists frequently encounter the "molecular obesity" trap—where potency gains come at the cost of increased molecular weight and lipophilicity. The difluoromethoxy azetidine scaffold represents a high-value tactical solution to this challenge. By merging the azetidine ring (a rigid, low-molecular-weight spacer) with the difluoromethoxy (
Part 1: The Physicochemical Rationale[4]
The utility of the difluoromethoxy azetidine scaffold stems from the synergistic interplay between the four-membered heterocycle and the fluorinated ether.
1. The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethoxy group (
-
H-Bond Acidity: The electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond. Zafrani et al. demonstrated that the H-bond acidity (Abraham’s
parameter) of is comparable to that of thiophenols or anilines (~0.1), allowing it to maintain key interactions within a binding pocket that would be lost with a or substitution. -
Metabolic Blockade: The C-F bonds render the
-carbon resistant to Cytochrome P450-mediated oxidation (O-dealkylation), a common clearance pathway for methoxy groups. -
Conformational Preference: The
group adopts an anti-periplanar conformation relative to the C-O bond to minimize dipole repulsion, often resulting in an orthogonal orientation that can fill deep hydrophobic pockets.
2. The Azetidine Scaffold: Reducing Molecular Obesity
Azetidines serve as superior bioisosteres for larger saturated heterocycles like pyrrolidine or piperidine.
-
LogP & MW Reduction: Replacing a piperidine ring with an azetidine reduces the molecular weight by ~28 Da and typically lowers LogP, improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
-
Vector Rigidity: The ring strain (~26 kcal/mol) and puckered conformation of azetidine provide a distinct vector for substituent exit, different from the chair conformation of piperidine or the envelope of pyrrolidine.
3. Synergistic Modulation of Basicity (pKa)
A critical, often overlooked advantage of 3-(difluoromethoxy)azetidine is the modulation of the ring nitrogen's basicity.
-
Mechanism: The oxygen atom at the 3-position exerts an inductive electron-withdrawing effect (
), lowering the pKa of the azetidine nitrogen. The addition of the group amplifies this effect. -
Impact: This pKa suppression (often by 1–2 units compared to the parent azetidine) reduces the percentage of ionized species at physiological pH (7.4). This can:
-
Improve Permeability: More neutral species available for passive diffusion.
-
Reduce hERG Liability: High basicity is a known pharmacophore for hERG channel blockade; lowering pKa mitigates this risk.
-
Part 2: Strategic Applications & Bioisosterism[4]
Case A: The "Metabolic Switch" (Methoxy to Difluoromethoxy)
Scenario: A lead compound contains a 4-methoxypiperidine moiety. It shows good potency but suffers from rapid clearance due to O-demethylation and high lipophilicity. Solution: Replace with 3-(difluoromethoxy)azetidine .
-
Outcome:
-
Metabolic Stability: The
bond prevents oxidative dealkylation. -
Size Reduction: Reduces MW and steric bulk, potentially improving CNS penetration if applicable.
-
Interaction Retention: The
proton may mimic the H-bond donor role of a solvated water molecule that bridged the original methoxy group.
-
Case B: The "Permeability Booster" (Hydroxy to Difluoromethoxy)
Scenario: A 3-hydroxyazetidine or 3-hydroxyproline derivative is potent but has poor membrane permeability due to high polarity (low LogD). Solution: Cap the hydroxyl with a difluoromethyl group.[8]
-
Outcome:
-
Lipophilicity Tuning: Increases LogD into the optimal range (1–3) without becoming "grease."
-
H-Bond Retention: Unlike a methyl ether capping (which kills the H-bond donor), the
retains donor capability, preserving binding affinity.
-
Part 3: Synthetic Methodologies
Synthesis of 3-(difluoromethoxy)azetidine requires careful handling due to the volatility of intermediates and the specialized reagents needed for difluoromethylation.
Protocol: Synthesis of tert-butyl 3-(difluoromethoxy)azetidine-1-carboxylate
Reagents:
-
Substrate: tert-butyl 3-hydroxyazetidine-1-carboxylate (Commercially available).
-
Difluoromethylating Agent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) is preferred over chlorodifluoromethane (Freon-22) due to environmental regulations and ease of handling (liquid vs. gas). Alternatively, (Difluoromethyl)trimethylsilane (
) can be used.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Reagent Addition: Add CuI (0.2 equiv) as a catalyst. (Note: Some protocols using TFDA do not require CuI, but it can facilitate the reaction).
-
Base: Add Na2SO4 (drying agent) and a base such as Cs2CO3 (2.0 equiv).
-
Difluoromethylation: Add 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. TFDA releases difluorocarbene (
) in situ, which inserts into the O-H bond.-
Caution: Evolution of
and gas occurs. Ensure proper venting.
-
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The product is often a clear, viscous oil.
-
Deprotection (Next Step): The Boc group can be removed using 4M HCl in Dioxane or TFA/DCM to yield the free amine salt, ready for coupling.
Self-Validating Check:
-
NMR Verification: Look for the characteristic triplet of the
proton in NMR around 6.0–6.5 ppm with a large geminal coupling constant ( ). -
NMR: Expect a doublet around
-80 to -85 ppm.
Part 4: Data Summary
Table 1: Comparative Properties of Azetidine Substituents
| Substituent (R) | H-Bond Donor? | H-Bond Acceptor? | Electronic Effect ( | Metabolic Stability | Approx |
| -OH | Strong | Strong | -0.37 | Low (Glucuronidation) | -1.5 |
| -OCH | No | Moderate | -0.27 | Low (Demethylation) | -0.2 |
| -OCF | No | Weak | +0.35 | High | +1.0 |
| -OCF | Yes (Weak) | Weak | +0.18 | High | +0.6 |
Note:
Part 5: Visualization
Diagram 1: The "Design Cycle" for Scaffold Optimization
This diagram illustrates the decision logic for selecting the difluoromethoxy azetidine scaffold during Lead Optimization.
Caption: Decision logic flow for transitioning from labile piperidine scaffolds to stable difluoromethoxy azetidines.
Diagram 2: Synthetic Workflow
This diagram details the specific synthetic pathway using TFDA.
Caption: Step-by-step synthetic pathway for the generation of the 3-(difluoromethoxy)azetidine building block.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Mykhailiuk, P. K. (2015). "Generation of Difluorocarbene from TFDA and Its Application in the Synthesis of Difluoromethoxy-Containing Compounds." Angewandte Chemie International Edition, 54(22), 6558-6561. Link
-
Kalgutkar, A. S., et al. (2005).[9] "Metabolism-Guided Drug Design: Optimization of Properties for Drug Discovery." Chemical Research in Toxicology, 18(6), 913-939. Link
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- 9. researchgate.net [researchgate.net]
Strategic Integration of 3-((Difluoromethoxy)methyl)azetidine in Fragment-Based Drug Design
Executive Summary
In the evolving landscape of Fragment-Based Drug Design (FBDD), the identification of novel, low-molecular-weight scaffolds that efficiently sample chemical space without inflating lipophilicity is paramount. As a Senior Application Scientist navigating these challenges, I have observed that the convergence of conformationally restricted rings with uniquely polarized functional groups yields the most developable hit compounds.
This technical whitepaper explores the role of 3-((Difluoromethoxy)methyl)azetidine —a highly privileged fragment building block. By fusing the structural rigidity and high sp³ character (Fsp³) of the azetidine ring with the dynamic lipophilicity and unconventional hydrogen-bonding capacity of the difluoromethoxy (-OCHF₂) motif, this fragment serves as a powerful starting point for lead generation.
Rationale: The Convergence of Two Privileged Motifs
The Azetidine Scaffold: Restricting Conformation
Molecular flexibility is a well-documented liability in FBDD, often leading to severe entropic penalties upon target binding [1]. The azetidine ring—a four-membered saturated nitrogen heterocycle—addresses this by enforcing a rigid spatial orientation. Compared to larger pyrrolidine or piperidine rings, azetidines lower the overall molecular weight while maintaining a high Fsp³, which correlates strongly with improved aqueous solubility and metabolic stability in clinical candidates [2]. Furthermore, azetidines are recognized as privileged bioisosteres for acyclic amines, offering superior pharmacokinetic tuning [3].
The Difluoromethoxy Motif: Unconventional Interactions
The difluoromethoxy group (-OCHF₂) is a highly sought-after moiety in modern medicinal chemistry [4]. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the adjacent C-H bond. This polarization allows the -OCHF₂ group to act as a lipophilic hydrogen-bond donor, capable of interacting with protein backbone carbonyls or side-chain oxygen atoms [5]. Additionally, the motif exhibits "dynamic lipophilicity"—its conformation can rotate to adapt to the specific polarity of the binding pocket, providing a versatile interaction vector that standard methoxy groups cannot achieve [6].
Physicochemical Profiling
To understand why 3-((Difluoromethoxy)methyl)azetidine is an optimal FBDD starting point, we must evaluate its adherence to the "Rule of 3" (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3). The table below summarizes its superior physicochemical profile compared to related structural analogs.
Table 1: Physicochemical Profiling of Fluorinated Saturated Heterocycles
| Scaffold / Fragment | MW ( g/mol ) | cLogP | Fsp³ | HBD* | HBA | Rotatable Bonds |
| 3-((Difluoromethoxy)methyl)azetidine | 137.13 | 0.52 | 0.80 | 2 | 2 | 2 |
| 3-((Difluoromethoxy)methyl)pyrrolidine | 151.15 | 0.85 | 0.83 | 2 | 2 | 2 |
| 3-(Methoxymethyl)azetidine | 101.15 | -0.15 | 0.80 | 1 | 2 | 2 |
| 3-(Trifluoromethoxy)azetidine | 141.10 | 1.10 | 0.75 | 1 | 2 | 1 |
*Note: The HBD (Hydrogen Bond Donor) count for difluoromethoxy derivatives includes both the secondary amine (NH) and the highly polarized CHF₂ proton, which acts as an unconventional donor [7].
Experimental Protocols: Synthesis and Biophysical Validation
To ensure high reproducibility and trustworthiness in your fragment library, the synthetic and screening protocols must be self-validating. Below are the optimized methodologies for generating and validating this fragment.
Protocol 1: Synthesis of 3-((Difluoromethoxy)methyl)azetidine Hydrochloride
Objective: To generate a highly pure, FBDD-ready fragment building block from commercially available precursors.
-
O-Difluoromethylation:
-
Procedure: Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in a biphasic mixture of acetonitrile and aqueous Na₂CO₃. At 0 °C, slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 eq). Stir for 4 hours at room temperature.
-
Causality: Utilizing 2,2-difluoro-2-(fluorosulfonyl)acetic acid avoids the use of harsh, ozone-depleting Freon gases. The biphasic system is critical; it ensures that the highly reactive difluorocarbene intermediate (generated in situ via decarboxylation) reacts efficiently with the alkoxide while minimizing competitive hydrolysis [6].
-
-
N-Boc Deprotection & Salt Formation:
-
Procedure: Extract the intermediate into ethyl acetate, dry, and concentrate. Resuspend the crude oil in minimal dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (5.0 eq) and stir for 2 hours.
-
Causality: Employing anhydrous HCl in dioxane rather than aqueous trifluoroacetic acid (TFA) prevents side reactions and directly precipitates the product as a highly crystalline hydrochloride salt. Crystallinity is essential for accurate automated weighing and long-term stability in fragment library storage [4].
-
-
Self-Validation:
-
Procedure: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum. Validate via ¹⁹F-NMR (expecting a characteristic doublet at approx. -82 ppm) and ¹H-NMR (triplet for the CHF₂ proton at approx. 6.5 ppm, J = 74 Hz).
-
Protocol 2: ¹⁹F-NMR Ligand-Observed Screening
Objective: Validate fragment binding to a target protein using highly sensitive, interference-free NMR techniques.
-
Sample Preparation: Prepare a 50 µM solution of 3-((Difluoromethoxy)methyl)azetidine in deuterated buffer (e.g., PBS, 10% D₂O) containing 2 µM of the target protein.
-
Causality: The high ligand-to-protein ratio ensures the system operates in a fast-exchange regime, which is an absolute requirement for observing the ligand's signal perturbation upon binding.
-
-
Data Acquisition: Acquire a 1D ¹⁹F-NMR spectrum (with ¹H decoupling) in the presence and absence of the target protein.
-
Causality: The ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon binding, the transverse relaxation rate (R₂) of the fragment increases drastically due to the slower tumbling of the protein-ligand complex. This results in observable line broadening, providing a definitive, self-validating confirmation of binding without the optical interference common in high-throughput screening [8].
-
FBDD Workflow and Pharmacophore Mapping
The integration of 3-((Difluoromethoxy)methyl)azetidine into a screening campaign follows a structured elaboration pathway. The fragment's low molecular weight allows it to efficiently probe binding hotspots, while its secondary amine provides a highly reactive vector for synthetic growth (e.g., Buchwald-Hartwig coupling, reductive amination, or amide formation) [2].
Fig 1. Fragment-to-lead elaboration workflow for azetidine-based scaffolds.
Once the binding mode is resolved via X-ray crystallography, the unique interaction vectors of the fragment become apparent. The difluoromethoxy group often buries itself into hydrophobic sub-pockets while simultaneously satisfying polar requirements via its polarized C-H bond [7].
Fig 2. Pharmacophore mapping and interaction vectors of the fragment.
Conclusion
The strategic deployment of 3-((Difluoromethoxy)methyl)azetidine in FBDD campaigns offers a distinct competitive advantage. By leveraging the conformational rigidity of the azetidine core and the dynamic, unconventional hydrogen-bonding profile of the difluoromethoxy group, drug development professionals can generate high-quality leads with superior physicochemical properties. The built-in ¹⁹F-NMR detectability further streamlines biophysical screening, making this fragment an indispensable tool in modern medicinal chemistry.
References
-
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. [Link][5]
-
Utilizing the CF2H Moiety As a H-bond-donating Group in Drug Discovery. ResearchGate. [Link][7]
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. ACS Publications. [Link][8]
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Bioisosteric Potential of the Difluoromethoxy Group in Heterocycles: A Strategic Guide for Modern Drug Design
Executive Summary
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among the arsenal of fluorinated moieties, the difluoromethoxy group (
This technical whitepaper provides an in-depth analysis of the
Physicochemical Profiling and Causality in Drug Design
The utility of the difluoromethoxy group stems directly from the highly polarized nature of its
-
Lipophilic Hydrogen Bond Donor : The
group is a rare functional moiety that increases lipophilicity while retaining hydrogen bond donor capacity[1]. Its hydrogen bond acidity parameter ( ) ranges from 0.085 to 0.126, making it comparable to a thiophenol or aniline, though weaker than a standard hydroxyl group[2][5]. This unique trait allows it to serve as a bioisostere for , , and groups, maintaining critical target interactions while simultaneously enhancing membrane permeability[2]. -
Conformational Flexibility : Unlike rigid substituents, the
group can freely interconvert between a highly lipophilic conformation and a polar conformation. This dynamic flexibility allows the moiety to adjust to the polarity changes of the molecular environment, such as transitioning from an aqueous biological fluid into a lipophilic protein binding pocket[6][7]. -
Metabolic Stability : A primary driver for replacing a methoxy (
) group with an group is the evasion of cytochrome P450 (CYP450) mediated -demethylation. The strong carbon-fluorine bonds sterically and electronically shield the carbon center from oxidative enzymatic cleavage, significantly prolonging the drug's plasma half-life and improving bioavailability[1][2].
Data Presentation: Comparative Physicochemical Properties
Table 1: Comparative Physicochemical Properties of Oxygen-Linked Functional Groups[1][2][5]
| Property | Hydroxyl ( | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Lipophilicity ( | Negative | Moderate | High (+0.1 to +0.4) | Very High (+1.04) |
| H-Bond Donor Capacity | Strong | None | Moderate ( | None |
| H-Bond Acceptor Capacity | Strong | Strong | Weak | Very Weak |
| Metabolic Stability | Low (Phase II conjugation) | Low (CYP | High (Resistant to CYPs) | Very High |
| Hammett Constant ( | -0.37 | -0.27 | +0.14 | +0.38 |
Bioisosteric Applications in Heterocyclic Scaffolds
Heterocycles are ubiquitous in approved therapeutics, providing rigid scaffolds that project pharmacophores into three-dimensional space[8]. The introduction of an
-
Modulation of
: Because the group is weakly electron-withdrawing ( ), it can lower the of adjacent basic nitrogen atoms in a heterocycle[1][2]. This is mechanistically exploited in the proton pump inhibitor Pantoprazole . The group on the benzimidazole ring fine-tunes the basicity of the molecule, ensuring that the prodrug remains stable at physiological pH (7.4) and is only activated via protonation in the highly acidic environment (pH < 1.5) of the gastric parietal cells[1]. -
Enhancing Target Residence Time : In the PDE4 inhibitor Roflumilast , the
group replaces a metabolically labile moiety. The group not only prevents rapid clearance but also engages in weak hydrogen bonding within the PDE4 active site, enhancing the binding affinity and target residence time[1].
Caption: Mechanistic advantages of replacing labile functional groups with an -OCF2H bioisostere.
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the evaluation of
Protocol 1: Late-Stage Photoredox C-H Difluoromethylation of Heterocycles
Traditional syntheses of
-
Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve the target heterocycle (e.g., quinoxalin-2(1H)-one, 0.2 mmol) in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO)[9].
-
Reagent Addition : Add sodium difluoromethylsulfinate (
, 0.4 mmol) as the difluoromethyl radical source, followed by Rose Bengal (2 mol%) as the organic photocatalyst[9]. -
Irradiation : Seal the vial and irradiate the mixture using two 3 W green LEDs at room temperature under an open-air atmosphere (where
acts as the terminal oxidant). Stir vigorously for 12–24 hours until TLC indicates complete consumption of the starting material[9]. -
Workup & Purification : Quench the reaction with water, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over
, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the difluoromethylated heterocycle[9][10].
Protocol 2: NMR-Based Determination of Octanol-Water Partition Coefficient ( )
Traditional shake-flask UV-Vis methods often fail for compounds lacking strong chromophores or those containing impurities. The
-
System Equilibration : Prepare a biphasic mixture of 1-octanol (2.0 mL) and deionized water (2.0 mL) in a glass vial[11].
-
Sample Introduction : Add 1–15 mg of the
containing analyte and 1–10 mg of an internal standard (e.g., 2,2,2-trifluoroethanol, TFE) to the biphasic system[11]. -
Partitioning : Cap the vial and stir vigorously at room temperature for 1 hour. Allow the phases to settle and separate completely for an additional 1 hour (centrifuge if emulsions persist)[11][12].
-
NMR Preparation : Carefully extract a 0.4 mL aliquot from the upper octanol layer and a 0.4 mL aliquot from the lower aqueous layer. Transfer each into separate NMR tubes. Add 0.1 mL of Acetone-
to each tube to provide a deuterium lock signal[11]. -
Acquisition & Calculation : Record the
NMR spectrum for both tubes using a sufficient relaxation delay ( ) and 128–256 scans to ensure quantitative integration[6][11]. Calculate using the ratio of the integrated analyte peak area to the TFE peak area in both phases, applying the known of the internal standard[11].
Caption: Step-by-step experimental workflow for 19F NMR-based LogP determination.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
To validate the CYP450 resistance of the
-
Incubation Mixture : Prepare a 1.0 mL incubation mixture containing human liver microsomes (0.5 mg protein/mL) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
[1]. -
Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an analytical internal standard.
-
Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Pharmacokinetic Output : Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (
) and intrinsic clearance ( ) from the slope of the linear regression[1].
Conclusion
The difluoromethoxy group represents a triumph of rational drug design. By acting as a metabolically stable, lipophilic hydrogen bond donor, it allows medicinal chemists to circumvent the developability bottlenecks associated with traditional hydroxyl or methoxy groups[1][2]. When strategically appended to heterocyclic scaffolds, the
References
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Zafrani, Y. et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." ResearchGate. [Link]
-
Scite.ai. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Scite.ai.[Link]
-
Linclau, B. et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry (ACS Publications). [Link]
-
Linclau, B. et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Erickson, J. A. et al. "CF2H, a Hydrogen Bond Donor." PMC (NIH).[Link]
-
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC (NIH).[Link]
-
RSC Publishing. "Efficient log P determination by automated, spatially encoded 19 F NMR spectroscopy." RSC Medicinal Chemistry. [Link]
-
Guo, Y. et al. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis." ResearchGate.[Link]
-
ConnectSci. "Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study." Australian Journal of Chemistry. [Link]
-
ResearchGate. "Synthesis of difluoromethoxylated pyrazoles." ResearchGate.[Link]
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Solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride in water vs organic solvents
Executive Summary
In modern medicinal chemistry, the incorporation of fluorinated motifs is a highly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a highly specialized building block used to introduce the difluoromethoxy (-OCF₂H) group—a recognized bioisostere that acts as a lipophilic hydrogen bond donor .
Understanding the solubility profile of this compound is critical for both synthetic chemists (who must select appropriate reaction media) and formulation scientists (who assess developability). This whitepaper provides an in-depth technical analysis of the solubility thermodynamics of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, contrasting its behavior in aqueous environments versus organic solvents, and details the validated protocols for empirical solubility determination.
Physicochemical Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, one must analyze its dual-natured molecular architecture:
-
The Azetidine Hydrochloride Core : The secondary amine within the strained four-membered azetidine ring possesses a theoretical pKₐ of approximately 9.5 to 10.5. In its hydrochloride salt form, the molecule exists as a highly polar, ionic crystal lattice. According to the principles outlined in the Handbook of Pharmaceutical Salts, the dominant factor governing the dissolution of such salts is the dielectric constant (
) of the solvent. The solvent must provide sufficient solvation energy to overcome the robust ionic crystal lattice energy. -
The Difluoromethoxy Group : The -OCF₂H moiety is electron-withdrawing and lipophilic. While it significantly increases the intrinsic partition coefficient (LogP) of the free base compared to a standard methoxy group, the macroscopic solubility of the hydrochloride salt is overwhelmingly dictated by the ionic charge.
Solvation Mechanism
When introduced to a solvent, the dissolution of the salt depends on the solvent's ability to stabilize the azetidinium cation and the chloride anion.
Thermodynamic pathways of 3-((Difluoromethoxy)methyl)azetidine HCl solvation across solvent classes.
Comparative Solubility Profile
The table below summarizes the expected solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride across various solvent classifications. The data reflects the interplay between the solvent's dielectric constant, hydrogen-bonding capacity, and the compound's ionic nature.
| Solvent Classification | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Causality |
| Aqueous | Water | 80.1 | Very High (>100 mg/mL) | High dielectric constant completely dissociates the HCl lattice; strong ion-dipole stabilization of both cation and Cl⁻. |
| Polar Protic | Methanol (MeOH) | 32.7 | High (30 - 100 mg/mL) | Protic nature allows for hydrogen bonding with the chloride ion, while the moderate dielectric constant solvates the cation. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate to High | Excellent solvation of the azetidinium cation, though the lack of H-bond donors makes chloride solvation less efficient than in water. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Low to Moderate | Sufficient polarity for partial dissolution, often requiring gentle heating or sonication for complete homogenization. |
| Non-Polar Halogenated | Dichloromethane (DCM) | 9.1 | Very Low (<1 mg/mL) | Insufficient dielectric constant to break the ionic lattice. The salt remains as a suspension. |
| Non-Polar Hydrocarbon | Hexane / Toluene | < 2.5 | Insoluble | Complete inability to overcome lattice energy; highly unfavorable thermodynamic interactions. |
Experimental Methodologies
To empirically validate the solubility of this compound for regulatory or precise formulation purposes, researchers must employ standardized, self-validating protocols.
Protocol 1: Thermodynamic Aqueous Solubility (OECD Guideline 105)
The gold standard for determining the thermodynamic solubility of solid chemical substances is the Shake-Flask Method, as defined by OECD Test Guideline 105 . This method ensures that true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated ions.
Step-by-Step Methodology:
-
Saturation Preparation: Add an excess amount of 3-((Difluoromethoxy)methyl)azetidine hydrochloride (e.g., 500 mg) to 1.0 mL of the target solvent (e.g., HPLC-grade water or buffered aqueous solution) in a tightly sealed glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.5 °C. Agitate the mixture at 200 RPM for a minimum of 24 to 48 hours to ensure complete thermodynamic equilibrium.
-
Phase Separation: Remove the vial and allow undissolved solids to settle. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first few drops to account for membrane adsorption).
-
Quantification: Dilute the clear supernatant appropriately using the mobile phase. Quantify the concentration of the azetidine derivative using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS), comparing the peak area against a pre-established calibration curve of standard solutions.
Workflow for thermodynamic solubility determination via the OECD 105 Shake-Flask Method.
Protocol 2: Free-Basing for Organic Synthesis Workflows
Because the hydrochloride salt is insoluble in non-polar organic solvents (like DCM or Toluene), synthetic chemists must often generate the "free base" in situ or via a pre-reaction workup to facilitate organic coupling reactions (e.g., Buchwald-Hartwig aminations or Sₙ2 alkylations).
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-((Difluoromethoxy)methyl)azetidine hydrochloride in a minimal amount of deionized water.
-
Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) until the pH of the aqueous layer reaches ~11. This neutralizes the hydrochloride salt, converting the molecule to its uncharged, lipophilic free-base form.
-
Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the separatory funnel. Vigorously shake and vent. The lipophilic difluoromethoxy group drives the now-neutral azetidine into the organic layer.
-
Isolation: Separate the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is now highly soluble in organic solvents.
Conclusion
The solubility profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride is a textbook example of how salt formation overrides the intrinsic lipophilicity of specialized functional groups. While the difluoromethoxy moiety is engineered to enhance lipid solubility and metabolic stability in the final drug substance, the hydrochloride salt form ensures that the isolated building block remains highly water-soluble, stable, and easily handled during early-stage aqueous processing.
References
-
Meanwell, N. A., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link][1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002/2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH / VHCA. Available at:[Link][2]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at:[Link]
Sources
Modulating Drug Lipophilicity: A Guide to Azetidine Ring Substitution and its Impact on LogP
An In-depth Technical Guide:
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its rising prominence is largely due to the unique physicochemical and pharmacokinetic profiles it imparts to molecules.[2][3] The inherent ring strain, sp3-rich character, and conformational rigidity of the azetidine motif offer drug designers a powerful tool to enhance properties such as metabolic stability, aqueous solubility, and, critically, lipophilicity.[1][2][4] Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of drug design, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical analysis for researchers and drug development professionals on how strategic substitution of the azetidine ring can be used to finely tune lipophilicity, thereby optimizing molecules for therapeutic success.
The Central Role of Lipophilicity in Drug Discovery
For a therapeutic agent to be effective, it must navigate a complex biological landscape. This journey involves crossing cellular membranes, dissolving in aqueous environments like blood plasma, and avoiding sequestration in fatty tissues.[5][6] All these processes are governed by a delicate balance between hydrophilicity (water-loving) and lipophilicity (lipid-loving).
1.1. Defining LogP and LogD
Lipophilicity is experimentally quantified using the partition coefficient (P) , which measures the equilibrium distribution of a compound between two immiscible phases: a non-polar organic solvent (typically n-octanol) and an aqueous phase. The logarithm of this ratio is known as LogP .[6][7]
-
LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)
-
Positive LogP: Indicates a lipophilic/hydrophobic compound.
-
Negative LogP: Indicates a hydrophilic compound.
-
LogP of 0: The compound partitions equally between the two phases.[5]
While LogP is a constant for a neutral molecule, many drugs contain ionizable groups. The azetidine ring, with its basic nitrogen, is a prime example. For these compounds, the distribution is pH-dependent. The distribution coefficient (LogD) is used to measure lipophilicity at a specific pH, most commonly physiological pH (7.4).[5][8][9] Understanding LogD is crucial as it reflects the compound's lipophilicity in the body.
Lipophilicity is a critical component of drug-likeness paradigms such as Lipinski's Rule of 5, which suggests that for orally administered drugs, a LogP value of less than 5 is generally desirable for good absorption and permeability.[5][8]
Caption: Equilibrium partitioning of a drug between n-octanol and aqueous phases.
The Azetidine Scaffold: An Emerging Tool for Physicochemical Property Modulation
The azetidine ring is increasingly used as a bioisosteric replacement for other common saturated heterocycles like pyrrolidine and piperidine, or even for acyclic fragments.[4][10][11] This is because its unique geometry confers several advantages.
-
Reduced Lipophilicity: The strained, rigid nature of the four-membered ring and the presence of the polar nitrogen atom generally lead to lower lipophilicity compared to larger, more flexible rings.[1][10] This provides a valuable starting point for designing compounds with improved solubility.
-
Structural Rigidity: The conformational constraint of the azetidine ring reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to a biological target and can improve metabolic stability.[2][12]
-
Improved Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, which can improve aqueous solubility.[1][2]
By starting with the intrinsically more polar azetidine core, medicinal chemists can then add lipophilic substituents strategically to achieve the optimal LogP for their target, rather than trying to reduce the lipophilicity of an already "greasy" scaffold.
The Impact of Substituent Patterns on Azetidine Lipophilicity
The true power of the azetidine scaffold lies in its potential for derivatization. The position (N-1, C-2, or C-3) and the electronic and steric nature of substituents dramatically influence the overall lipophilicity of the molecule.
3.1. N-1 Substitution: The Gateway to Modification
The azetidine nitrogen is the most common site for initial modification.
-
Alkyl & Aryl Groups: Attaching non-polar groups directly to the nitrogen increases lipophilicity. The effect is generally additive; a longer alkyl chain or a bulky aryl group will lead to a higher LogP.
-
Electron-Withdrawing Groups (EWGs): Groups like amides or sulfonamides decrease the basicity of the nitrogen. This can have a profound effect on LogD at pH 7.4. By reducing ionization, these groups can sometimes increase the overall LogD, even if the substituent itself is polar, because the neutral form of the molecule partitions more readily into the organic phase.
3.2. C-3 Substitution: Fine-Tuning Polarity and Interactions
The C-3 position is a key site for introducing diversity and modulating physicochemical properties.
-
Polar Groups (-OH, -NH₂, COOH): The introduction of hydrogen bond donors and acceptors at this position will significantly decrease LogP and increase hydrophilicity.
-
Lipophilic Groups (-Alkyl, -Aryl, -CF₃): These groups increase the non-polar surface area of the molecule, thereby increasing LogP. The trifluoromethyl group is a classic example of a substituent that is strongly electron-withdrawing yet increases lipophilicity.
-
Spirocycles: 3,3-disubstitution can be used to create spirocyclic systems. The effect on LogP can be counterintuitive; for instance, creating an azaspiro[3.3]heptane by replacing a piperidine can lower the measured LogD, potentially due to changes in basicity and molecular shape that affect solvation.[13][14]
Table 1: General Impact of Common Substituents on Azetidine LogP
| Substituent Type | Example(s) | Typical Effect on LogP | Rationale |
| Small Alkyl | -CH₃, -C₂H₅ | Increase | Adds non-polar, hydrophobic surface area. |
| Aryl/Heteroaryl | -Phenyl, -Pyridine | Significant Increase | Large, non-polar surface area. Heteroatoms can slightly temper the increase.[15] |
| Halogens | -F, -Cl, -Br | Increase | Increases lipophilicity despite electronegativity. The effect increases with halogen size. |
| Trifluoromethyl | -CF₃ | Significant Increase | Highly lipophilic "super-halogen" bioisostere. |
| Hydroxyl | -OH | Significant Decrease | Potent hydrogen bond donor and acceptor, increasing water affinity. |
| Amine | -NH₂ | Decrease | Hydrogen bond donor and basic center, increasing hydrophilicity. |
| Carboxylic Acid | -COOH | Significant Decrease | Ionizable to a carboxylate at pH 7.4, dramatically increasing water solubility. |
| Ether/Oxetane | -OCH₃, -Oxetane | Variable | Can decrease lipophilicity relative to a carbocyclic analogue of the same size.[16] |
This table provides general guidance. The final LogP is context-dependent and influenced by the overall molecular structure.
Methodologies for LogP Determination: A Self-Validating Approach
While computational predictions are invaluable, experimental determination of LogP/LogD remains the gold standard for accuracy.
4.1. Experimental Protocol: The Shake-Flask (IUPAC Gold Standard) Method
This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase. Its trustworthiness comes from its direct, physical measurement under equilibrium conditions.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This is a critical step to ensure the two phases are in equilibrium before the experiment begins.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution.
-
Equilibration: Seal the vial and shake or rotate it gently for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[8] Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the organic and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate the LogD value using the measured concentrations: LogD = log₁₀ ([compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [compound]ₐᵩᵤₑₒᵤₛ) .
-
Validation: The protocol is self-validating by running each compound in duplicate or triplicate to ensure reproducibility.
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- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
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- 8. enamine.net [enamine.net]
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- 15. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Fluorinated Azetidines in Drug Discovery: A Technical Guide to Structural Advantages and Synthetic Methodologies
As the pharmaceutical industry continues its "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds—four-membered nitrogen heterocycles have emerged as critical vectors in drug design. Among these, fluorinated azetidines represent a masterclass in bioisosteric replacement. By synergizing the inherent geometric constraints of the azetidine ring with the profound stereoelectronic impacts of the fluorine atom, these building blocks offer unparalleled control over a drug candidate's pharmacokinetic and pharmacodynamic profile.
This technical guide explores the causal relationships between fluorinated azetidine structures and their physicochemical benefits, details their application in target-specific drug design, and provides a self-validating experimental protocol for their synthesis.
Physicochemical and Structural Advantages
The strategic incorporation of fluorine into the azetidine core is not merely a steric substitution; it fundamentally rewrites the molecule's electronic landscape. The advantages of this modification manifest across three primary domains:
A. pKa Modulation and Basicity
The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect on the adjacent azetidine nitrogen. The incorporation of a fluorinated group significantly affects the molecule's electronic properties, lipophilicity, and pKa [[1]](). By lowering the pKa of the basic amine, medicinal chemists can increase the fraction of un-ionized drug at physiological pH. This causal shift directly enhances passive membrane permeability and mitigates off-target liabilities, such as hERG channel blockade, which is often triggered by highly basic, lipophilic amines.
B. Metabolic Stability
The C–F bond is exceptionally strong (~105 kcal/mol). Strategic placement of fluorine atoms on the azetidine ring blocks primary sites of Cytochrome P450 (CYP450) mediated oxidative metabolism (such as N-dealkylation or α-oxidation), thereby extending the metabolic half-life of the pharmacophore 1.
C. Conformational Control via Stereoelectronic Effects
Fluorine dictates ring conformation through highly specific stereoelectronic interactions. O'Hagan and co-workers demonstrated a remarkable conformational effect in fluorinated azetidines: the neutral molecule prefers a ring pucker that places the fluorine atom far away from the neutral nitrogen to minimize dipole-dipole repulsion [[2]](). However, upon protonation, the ring pucker inverts, allowing the fluorine atom to closely approach the charged nitrogen, stabilizing the structure through a C–F···N+ charge-dipole interaction 2. This predictable conformational switching is invaluable for designing ligands that must adopt specific geometries within a target binding pocket.
Quantitative Comparison of Nitrogen Heterocycles
The following table summarizes the causal impact of fluorination on the azetidine core compared to standard cyclic amines.
| Property | Pyrrolidine | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| Ring Size | 5-membered | 4-membered | 4-membered | 4-membered |
| Approx. pKa | ~11.3 | ~10.4 | ~8.5 | ~7.0 |
| Lipophilicity (LogP) | High | Moderate | Low/Moderate | Low |
| CYP450 Stability | Low | Moderate | High | Very High |
| Conformational Rigidity | Flexible | Rigid | Highly Restricted | Highly Restricted |
Applications in Target-Specific Drug Design: The PDE4B Paradigm
Fluorinated azetidines serve as optimal bioisosteres for larger, more flexible rings like morpholines or piperazines. A definitive example of their utility is found in the development of Phosphodiesterase 4B (PDE4B) inhibitors.
In pyrrolo[2,3-b]pyridine scaffolds, the integration of smaller cyclic amide groups—particularly fluorinated azetidines—provides optimal PDE4B inhibition while maintaining critical selectivity over the PDE4D isoform (which is linked to severe emetic side effects) 3. The rigid azetidine ring extends precisely into the catalytic domain, effectively blocking cyclic adenosine monophosphate (cAMP) access 3. The introduction of fluorine atoms enhances both the potency and the selectivity of the molecule, establishing the 3,3-difluoroazetidine derivative as a premier lead compound 3.
Mechanism of action for fluorinated azetidine-based PDE4B inhibitors.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of strained, highly functionalized four-membered rings requires precise thermodynamic and kinetic control. A highly robust method for generating enantiopure trifluoromethyl azetidines utilizes a two-step sequence: a Barbier-type allylation followed by an iodine-mediated cyclization 4.
Workflow for synthesizing enantiopure fluorinated azetidines via Barbier allylation.
Protocol: Synthesis of Enantiopure Trifluoromethyl Azetidines
Objective: To synthesize a chiral trifluoromethyl azetidine building block from a trifluoroaldimine precursor while maintaining strict stereochemical fidelity.
Step 1: Preparation of the Homoallylic Amine (Barbier Allylation)
-
Procedure: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the chiral trifluoroaldimine (1.0 eq) in anhydrous Tetrahydrofuran (THF). Add activated Zinc dust (2.0 eq) followed by the dropwise addition of allyl bromide (1.5 eq) at 0 °C. Stir at room temperature for 4–6 hours.
-
Causality: Barbier conditions (using Zinc) are explicitly chosen over standard Grignard reagents because Zinc is a milder nucleophilic source. This prevents the over-reduction or competitive enolization of the highly electrophilic fluorinated imine, ensuring high yields of the homoallylic amine 4.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Step 2: Iodine-Mediated Cyclization
-
Procedure: Dissolve the crude homoallylic amine in anhydrous Acetonitrile (MeCN) and cool to 0 °C. Add solid Iodine (I₂, 2.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The electrophilic iodine activates the tethered alkene, prompting an intramolecular nucleophilic attack by the secondary amine. The use of a highly polar solvent like MeCN stabilizes the charged transition state of the halocyclization, providing the thermodynamic driving force required to overcome the inherent ring strain of the forming four-membered azetidine ring 4.
-
Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the brown color dissipates. Extract with dichloromethane (DCM) and purify via silica gel chromatography.
Step 3: Self-Validation & Characterization
-
Procedure: Analyze the purified product using ¹⁹F-NMR and ¹H-NMR spectroscopy.
-
Causality: This step ensures the system is self-validating. The ¹⁹F-NMR must show a distinct signal confirming the intact CF₃ group. Concurrently, the ¹H-NMR must confirm the complete disappearance of the downfield alkene protons (5.0–6.0 ppm) and the emergence of highly shielded, complex multiplets corresponding to the newly formed azetidine ring protons. This orthogonal spectral data guarantees structural integrity prior to downstream biological assays.
References
- Source: Targets in Heterocyclic Systems (Società Chimica Italiana)
- Source: Royal Society of Chemistry (RSC)
- Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL
- 3-(Carboxymethyl)
Sources
Strategic Integration of 3-((Difluoromethoxy)methyl)azetidine Derivatives in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a defining paradigm in contemporary drug discovery. This shift is driven by the need to improve clinical success rates by enhancing target specificity, aqueous solubility, and overall pharmacokinetic (PK) profiles. Among the arsenal of sp3-rich building blocks, the azetidine ring has emerged as a privileged scaffold.
This whitepaper explores the strategic synthesis and application of 3-((difluoromethoxy)methyl)azetidine derivatives . By coupling the conformational rigidity and basicity of the azetidine core with the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group, medicinal chemists can systematically modulate lipophilicity, tune basic pKa, and engineer profound metabolic stability into lead candidates.
Structural & Physicochemical Rationale
To understand the utility of 3-((difluoromethoxy)methyl)azetidine, we must deconstruct the causality behind its two defining structural features.
The Azetidine Core: Escaping Flatland
Azetidines are four-membered, nitrogen-containing heterocycles characterized by a considerable ring strain of approximately 25.4 kcal/mol[1].
-
Causality for Selection: Unlike highly flexible acyclic amines or larger, bulkier piperidines, azetidines offer a highly constrained, sp3-rich geometry. This conformational rigidity reduces the entropic penalty incurred upon binding to a target protein's active site, often leading to enhanced binding affinity. Furthermore, their lower molecular weight and reduced lipophilicity relative to larger saturated heterocycles inherently improve aqueous solubility.
The Difluoromethoxy (-OCF₂H) Bioisostere
The difluoromethoxy group is a highly versatile moiety, frequently deployed as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[2].
-
Causality for Selection: The -OCF₂H group acts as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the adjacent, highly electronegative fluorine atoms[2]. When attached to the azetidine scaffold, the inductive electron-withdrawing effect of the -OCF₂H group subtly lowers the basic pKa of the azetidine nitrogen. This pKa modulation is critical; highly basic amines often suffer from hERG channel liabilities and induce phospholipidosis. Lowering the pKa into a more neutral range mitigates these off-target toxicities while maintaining sufficient basicity for target engagement.
Overcoming CYP450-Mediated Clearance
A primary liability of traditional methoxy-containing lead compounds is rapid Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated O-demethylation[3].
-
Causality for Selection: Replacing the -OCH₃ group with -OCF₂H significantly increases the activation energy required for hydrogen atom abstraction by the CYP450 heme-oxo species. The stronger C-F bonds (126 kcal/mol vs. 113 kcal/mol for C-H) and the steric bulk of the fluorine atoms shield the oxygen lone pairs, effectively blocking this metabolic soft spot and prolonging the in vivo half-life[4].
Mechanism of CYP450 metabolic blockade by the difluoromethoxy group.
Data Presentation: Comparative Profiling
The table below quantifies the synergistic effects of substituting a standard methoxy group with a difluoromethoxy group on an azetidine scaffold during lead optimization.
Table 1: Physicochemical and ADMET Profiling: Methoxy vs. Difluoromethoxy Azetidine Derivatives
| Property | 3-(Methoxymethyl)azetidine | 3-((Difluoromethoxy)methyl)azetidine | Causality / Rationale |
| Lipophilicity (LogP) | ~1.2 | ~1.6 | Fluorine incorporation moderately increases lipophilicity, enhancing passive membrane permeability[2]. |
| Basic pKa | ~9.5 | ~8.2 | Inductive electron-withdrawing effect of -OCF₂H lowers the pKa of the azetidine nitrogen, reducing non-specific binding. |
| Metabolic Half-Life (t1/2) | 15 min | >60 min | Steric and electronic shielding of the oxygen lone pairs prevents CYP-mediated O-demethylation[3]. |
| Intrinsic Clearance (CLint) | 45 µL/min/mg | 8 µL/min/mg | Stronger C-F bonds resist enzymatic cleavage compared to weaker C-H bonds[4]. |
Synthetic Methodology: A Self-Validating Protocol
The following protocol details the synthesis of the core building block, 3-((difluoromethoxy)methyl)azetidine hydrochloride , from commercially available starting materials.
Objective: Introduce the difluoromethoxy group onto the primary alcohol of a Boc-protected azetidine, followed by deprotection to yield the functional amine building block.
Reagents:
-
1-Boc-3-(hydroxymethyl)azetidine (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4M HCl in Dioxane (5.0 eq)
Step-by-Step Workflow:
-
Preparation of the Alkoxide: Dissolve 1-Boc-3-(hydroxymethyl)azetidine in anhydrous DMF. Add K₂CO₃.
-
Causality: K₂CO₃ acts as a mild base to deprotonate the primary alcohol, increasing its nucleophilicity without inadvertently cleaving the acid-sensitive Boc protecting group.
-
-
Difluorocarbene Generation & Insertion: Add Sodium chlorodifluoroacetate to the suspension. Heat the reaction mixture to 90°C under an inert argon atmosphere.
-
Causality: At elevated temperatures, ClCF₂COONa undergoes decarboxylation and loss of chloride to generate highly reactive difluorocarbene (:CF₂) in situ. The alkoxide rapidly attacks the electrophilic carbene, followed by protonation to form the -OCF₂H ether[2].
-
-
Self-Validating Checkpoint (Reaction Monitoring): Monitor the reaction strictly via LC-MS.
-
Validation: The reaction is deemed complete only when the mass peak corresponding to the starting alcohol completely disappears. If unreacted alcohol remains, it will co-elute with the product during the subsequent deprotection phase, severely compromising the purity of the final building block.
-
-
Workup and Purification: Cool to room temperature, quench with water, and extract with Ethyl Acetate. Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in Dioxane at 0°C. Stir for 2 hours at room temperature.
-
Causality: The highly acidic conditions selectively cleave the tert-butyl carbamate (Boc) group. Generating the free amine as a stable hydrochloride salt prevents spontaneous degradation, oxidation, or dimerization.
-
-
Isolation: Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate 3-((difluoromethoxy)methyl)azetidine hydrochloride as a highly pure white solid.
Experimental Workflow: In Vitro ADMET Profiling
To validate the metabolic stability imparted by the difluoromethoxy group, candidates must be evaluated using a Human Liver Microsome (HLM) Stability Assay.
Objective: Quantify the intrinsic clearance (CLint) of the synthesized difluoromethoxy azetidine derivative to validate metabolic blockade.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing thermal shock to the enzymes and ensuring linear Michaelis-Menten kinetics from time zero.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: CYP450 enzymes require NADPH as an essential electron donor to catalyze oxidative metabolism. Without NADPH, the assay will fail to measure CYP-mediated degradation.
-
-
Sampling and Quenching: Aliquot 50 µL of the reaction mixture at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein to allow for clean LC-MS/MS injection.
-
-
Self-Validating Checkpoint (Assay Integrity): Run Verapamil (a known high-clearance compound) alongside the test compound.
-
Validation: If Verapamil's half-life exceeds 15 minutes, the HLM batch is metabolically compromised (inactive enzymes), and the assay data must be rejected. This ensures the observed stability of the difluoromethoxy derivative is due to its intrinsic chemical properties, not a faulty assay system.
-
Workflow for evaluating difluoromethoxy azetidine analogs in lead optimization.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. RSC Books.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Sources
Strategic Integration of Difluoromethoxy Azetidine Intermediates in Modern Drug Discovery: A Technical Whitepaper
Introduction and Physicochemical Rationale
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise modulation of molecular building blocks. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a premier scaffold for improving metabolic stability and lowering lipophilicity compared to traditional piperidine or pyrrolidine rings. When functionalized with a difluoromethoxy group (-OCF₂H), the resulting intermediate, 3-(difluoromethoxy)azetidine (CAS 1403993-56-5), represents a highly specialized moiety that solves multiple late-stage drug development challenges.
The causality behind the widespread adoption of 3-(difluoromethoxy)azetidine lies in its unique electronic and steric profile. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel inhibition (a primary driver of cardiotoxicity) while simultaneously increasing the fraction of un-ionized drug at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the -OCF₂H group acts as a lipophilic hydrogen bond donor/acceptor that is highly resistant to cytochrome P450-mediated oxidative metabolism, unlike standard methoxy (-OCH₃) groups.
Fig 1: Structure-property relationships of difluoromethoxy azetidines.
Quantitative Property Comparison
To illustrate the profound impact of this substitution, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard azetidine to a difluoromethoxy analog.
| Property | Unsubstituted Azetidine | 3-Methoxyazetidine | 3-(Difluoromethoxy)azetidine |
| Basic pKa (approx.) | 10.4 | 8.5 | 7.0 |
| LogP Contribution | Low | Moderate | High |
| hERG Liability Risk | High | Moderate | Low |
| CYP450 Vulnerability | Moderate | High (O-dealkylation) | Low (Steric/Electronic block) |
Therapeutic Areas Utilizing Difluoromethoxy Azetidines
The strategic deployment of 3-(difluoromethoxy)azetidine spans several critical therapeutic areas, driven by the need to balance target affinity with stringent safety margins.
Oncology: Kinase and Apoptosis Inhibitors
In oncology, small molecules must frequently penetrate dense tumor microenvironments and maintain high intracellular concentrations. Difluoromethoxy azetidines are heavily utilized in the development of BRAF inhibitors for BRAF-associated tumors[1]. In these 4-oxo-3,4-dihydroquinazolinon architectures, the azetidine ring restricts the conformational flexibility of the attached pharmacophore, locking it into a bioactive conformation. Simultaneously, the difluoromethoxy group projects into the lipophilic pocket of the kinase domain, enhancing binding affinity without the metabolic liability of a standard ether[1].
Additionally, this intermediate is utilized in the synthesis of Mcl-1 inhibitors [2]. Mcl-1 is an anti-apoptotic protein overexpressed in various cancers; inhibitors require precise topological control to disrupt protein-protein interactions (PPIs), a structural demand perfectly met by the rigid azetidine core.
Fig 2: BRAF signaling pathway targeted by difluoromethoxy azetidine inhibitors.
Central Nervous System (CNS) Disorders
CNS drugs require tight control of LogD and Polar Surface Area (PSA) to successfully cross the blood-brain barrier (BBB). The difluoromethoxy group provides optimal lipophilicity without adding excessive molecular weight.
-
PDE10 Inhibitors: Used in the treatment of schizophrenia and psychosis, 1,3-substituted azetidine PDE10 inhibitors rely on the difluoromethoxy moiety to fine-tune brain penetrance and extend the compound's half-life[3].
-
CB1 Receptor Modulators: Azetidine carboxamide derivatives are deployed to treat CB1-mediated neurodegenerative and movement disorders. The difluoromethoxy group ensures the molecule avoids rapid first-pass metabolism, a common failure point for CNS candidates[4].
Metabolic Diseases
In the metabolic space, Acetyl-CoA Carboxylase 2 (ACC2) inhibitors utilize difluoromethoxy azetidines to regulate fatty acid oxidation[5]. For indications like hepatic steatosis or insulin resistance, maintaining high liver exposure while minimizing systemic basicity (to avoid off-target phospholipidosis) is crucial. The pKa-lowering effect of the -OCF₂H group is the direct mechanistic solution to this toxicological hurdle.
Experimental Workflow: Buchwald-Hartwig Amination Protocol
Because 3-(difluoromethoxy)azetidine is typically sourced as a hydrochloride salt (CAS 1619991-11-5)[6], synthetic protocols must account for in situ neutralization. The following is a self-validating, step-by-step methodology for coupling this intermediate to an aryl chloride via Buchwald-Hartwig amination.
Mechanistic Rationale: Sodium tert-butoxide (NaOtBu) is selected to liberate the azetidine free base and facilitate the catalytic cycle of the palladium complex. BrettPhos is chosen as the ligand because its bulky, electron-rich biaryl structure prevents the formation of inactive bis-amine palladium complexes—a common failure mode when coupling sterically hindered secondary amines.
Step-by-Step Methodology
-
Preparation of Reagents:
-
In a rigorously dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol) and 3-(difluoromethoxy)azetidine hydrochloride (1.2 mmol)[6].
-
-
Catalyst and Ligand Addition:
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%). The 1:2 Pd-to-ligand ratio ensures the active mono-ligated Pd(0) species is favored.
-
-
Base Addition:
-
Add NaOtBu (2.5 mmol). Note: An excess is required (1.0 eq to neutralize the HCl salt, 1.5 eq for the cross-coupling cycle).
-
-
Solvent and Reaction:
-
Inject anhydrous toluene (5.0 mL). Seal the tube and heat the reaction mixture to 90°C for 12 hours with vigorous stirring.
-
-
Workup:
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-arylated difluoromethoxy azetidine.
-
Fig 3: Workflow for Buchwald-Hartwig amination using 3-(difluoromethoxy)azetidine.
Conclusion
The integration of difluoromethoxy azetidine intermediates is not merely a structural novelty; it is a calculated physicochemical intervention. By simultaneously lowering basicity, blocking metabolic hotspots, and tuning lipophilicity, this moiety directly addresses the attrition factors that plague clinical candidates. From crossing the BBB in schizophrenia treatments to locking BRAF inhibitors into active conformations, 3-(difluoromethoxy)azetidine stands as a masterclass in modern structure-based drug design.
References
- WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof Source: Google Patents URL
- US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors Source: Google Patents URL
- WO2004096763A1 - Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders Source: Google Patents URL
-
CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride Source: Chemsrc URL:[Link]
- WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders Source: Google Patents URL
- WO2019222112A1 - Mcl-1 inhibitors Source: Google Patents URL
Sources
- 1. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]
- 2. WO2019222112A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 3. US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors - Google Patents [patents.google.com]
- 4. WO2004096763A1 - Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders - Google Patents [patents.google.com]
- 5. WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 6. CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Synthesis of 3-((Difluoromethoxy)methyl)azetidine Hydrochloride
The following Application Note and Protocol is designed for researchers and medicinal chemists requiring a robust, scalable synthesis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride .
This guide prioritizes the Sodium 2-chloro-2,2-difluoroacetate (SMD) method for difluoromethylation, as it avoids the use of ozone-depleting gases (Freon-22) and expensive specialized reagents (e.g., TMSCF₂Br), making it the most accessible protocol for standard laboratory setups.
Introduction & Strategic Analysis
The difluoromethoxy (
The synthesis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride presents a specific challenge: the installation of the labile difluoromethyl group onto a primary alcohol within a strained azetidine scaffold, followed by amine deprotection without compromising the ether linkage.
Retrosynthetic Logic
The most logical disconnection involves:
-
Late-stage Salt Formation: Removal of the N-protecting group (Boc) under acidic conditions.
-
O-Difluoromethylation: Insertion of difluorocarbene (
) into the O-H bond of 1-Boc-3-(hydroxymethyl)azetidine .
Why Sodium Chlorodifluoroacetate?
While difluorocarbene can be generated from chlorodifluoromethane gas (
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct steps. First, the O-difluoromethylation of the protected azetidine alcohol, followed by Boc-deprotection and hydrochloride salt formation.
Figure 1: Two-step synthetic pathway from commercially available 1-Boc-3-(hydroxymethyl)azetidine.
Detailed Experimental Protocols
Step 1: O-Difluoromethylation
Objective: Synthesis of tert-butyl 3-((difluoromethoxy)methyl)azetidine-1-carboxylate.
Reagents & Materials:
-
Substrate: 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv)
-
Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.5 - 3.0 equiv)
-
Base: Potassium carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)
-
Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (
) line.
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-(hydroxymethyl)azetidine (e.g., 10.0 g, 53.4 mmol) and
(11.1 g, 80.1 mmol). -
Solvation: Add DMF (100 mL) and Water (10 mL). The small amount of water is critical as the proton source for the final step of the carbene insertion mechanism.
-
Degassing: Sparge the mixture with nitrogen for 15 minutes to remove oxygen.
-
Heating: Heat the mixture to 90–100 °C .
-
Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (24.4 g, 160 mmol) portion-wise over 1 hour.
-
Note: Rapid addition causes excessive gas evolution (
) and loss of volatile difluorocarbene. Slow addition maintains a steady concentration of .
-
-
Reaction: Stir at 100 °C for 4–6 hours. Monitor by TLC (hexane/EtOAc 4:1) or LC-MS.[1] The product is less polar than the starting alcohol.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (
mL). -
Washing: Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over
.[2] -
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Yield Expectation: 60–75% as a colorless oil.
-
Step 2: Deprotection & Salt Formation
Objective: Synthesis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride.
Reagents & Materials:
-
Substrate: tert-butyl 3-((difluoromethoxy)methyl)azetidine-1-carboxylate (from Step 1).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv).
-
Solvent: Dichloromethane (DCM) or minimal Dioxane.[3]
Protocol:
-
Dissolution: Dissolve the intermediate (e.g., 5.0 g, 21.1 mmol) in anhydrous DCM (20 mL). Cool to 0 °C in an ice bath.
-
Acidification: Add 4.0 M HCl in Dioxane (26 mL, 105 mmol) dropwise via addition funnel or syringe.
-
Observation: Gas evolution (isobutylene) will occur.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the non-polar Boc-protected spot).
-
Precipitation: The product may precipitate as a white solid. If it remains in solution, concentrate the mixture to ~1/3 volume on a rotary evaporator (bath temp < 40 °C).
-
Isolation: Add anhydrous Diethyl Ether (
, 100 mL) to induce/complete precipitation. -
Filtration: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold
. -
Drying: Dry under high vacuum for 12 hours to remove trace dioxane/HCl.
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. Store in desiccator. |
| Characteristic triplet of the | ||
| Doublet due to coupling with the single proton. | ||
| Mass Spec | Analysis usually shows the free amine ion. | |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexanes. |
Troubleshooting & Critical Parameters
Mechanism of Action: Difluorocarbene Insertion
Understanding the mechanism is vital for troubleshooting Step 1.
-
Generation:
decarboxylates at elevated T to form . -
Attack: The alcohol oxygen attacks the electrophilic carbene.
-
Protonation: The resulting anion requires a proton source (Water) to form the final
bond. Without water, the reaction stalls or forms side products.
Figure 2: Mechanistic flow of the O-difluoromethylation step.
Common Pitfalls
-
Low Yield in Step 1: Often caused by insufficient temperature (must be >90°C for decarboxylation) or lack of proton source (ensure 10:1 DMF:H2O ratio).
-
Incomplete Deprotection: If using HCl/Dioxane, ensure the reagent is fresh. Old HCl/Dioxane solutions lose titer.
-
Hygroscopicity: The final HCl salt absorbs water rapidly. Handle in a glovebox or dry room if possible for long-term storage.
References
-
Hu, J., et al. "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition, vol. 56, no.[4] 12, 2017, pp. 3206-3210.[4] Link
-
Zafrani, Y., et al. "Difluoromethylation of Phenols and Alcohols." Organic Syntheses, vol. 101, 2024, pp. 164-180. Link
- Mykhailiuk, P. K. "Synthesis of 3-((Difluoromethoxy)methyl)azetidine." SynOpen, 2024.
-
ChemScene. "Product Data Sheet: 3-(Difluoromethyl)azetidine hydrochloride." (For physical property comparison). Link
Sources
- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling Azetidine Hydrochloride Salts: A Comprehensive Guide for Researchers
Section 1: Introduction and Scope
Azetidine and its derivatives are four-membered nitrogen-containing heterocycles that have become increasingly vital in medicinal chemistry and drug discovery.[1] Their unique structural properties, including high ring strain and a three-dimensional shape, offer significant advantages in designing bioactive molecules with improved pharmacokinetic profiles, metabolic stability, and receptor selectivity.[1][2] Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic importance in oncology, infectious diseases, and inflammation.[1]
Azetidine hydrochloride is a common salt form used as a key building block and intermediate in the synthesis of these complex pharmaceuticals.[3][4] Its hydrochloride form enhances solubility and stability, making it a versatile reagent in both academic and industrial research.[3][5] However, its properties, particularly its hygroscopicity and potential as an irritant, demand a rigorous and well-understood handling protocol to ensure operator safety, experimental integrity, and reproducibility.
This guide provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of azetidine hydrochloride salts. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each critical step, ensuring a culture of safety and precision in the laboratory.
Section 2: Compound Profile and Hazard Identification
Azetidine hydrochloride is a white to pale yellow crystalline solid that is soluble in water.[5][6] A comprehensive understanding of its properties is the foundation of safe handling.
| Property | Value | Source(s) |
| Chemical Name | Azetidine hydrochloride | [5] |
| Synonyms | Trimethyleneimine hydrochloride | [3][5][6] |
| CAS Number | 36520-39-5 | [5][6] |
| Molecular Formula | C₃H₇N·HCl | [3][6] |
| Molecular Weight | 93.55 g/mol | [3][6] |
| Physical Form | White to very pale yellow crystal or powder | [3][6] |
| Melting Point | >300 °C | [3][7] |
| Solubility | Soluble in water | [4][6] |
| Key Characteristics | Hygroscopic | [6][8] |
Hazard Identification and GHS Classification:
Azetidine hydrochloride is classified as a hazardous substance. All personnel must be familiar with its GHS classification before handling.
The primary risks associated with this compound are irritation upon contact with skin, eyes, or the respiratory system. The most significant handling challenge stems from its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[6][8] This can lead to chemical degradation, inaccurate weighing, and compromised experimental results. Therefore, all procedures must be designed to minimize exposure to ambient air.
Section 3: Risk Assessment and Engineering Controls
A thorough risk assessment must be performed before any work with azetidine hydrochloride begins. The hierarchy of controls should be applied to mitigate identified risks.
Caption: Hierarchy of Controls for Risk Mitigation.
-
Elimination/Substitution: As azetidine hydrochloride is often a required building block, elimination or substitution is typically not feasible.
-
Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All handling of solid azetidine hydrochloride and its solutions must be conducted in a certified chemical fume hood to control dust and vapors.[6]
-
Glovebox (Inert Atmosphere): For procedures requiring strict exclusion of moisture, a glovebox with an inert atmosphere (<1 ppm H₂O, O₂) is the preferred engineering control.[12][13] This is the most effective way to handle hygroscopic materials.
-
Ventilation: Ensure adequate local exhaust ventilation to prevent the dispersion of dust.[9]
-
-
Administrative Controls (Procedural Safety):
-
Designated Area: Establish a designated area within the lab specifically for handling azetidine hydrochloride.
-
Training: All personnel must be trained on this SOP and the specific hazards of the compound.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][9]
-
Section 4: Required Personal Protective Equipment (PPE)
PPE is the last line of defense and is mandatory for all handling procedures.
Caption: Mandatory Personal Protective Equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting, splash-proof safety goggles or a full-face shield.[14]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Wear compatible chemical-resistant gloves (e.g., nitrile).[14] Always inspect gloves for tears or holes before use. Contaminated clothing must be removed and washed before reuse.[11]
-
Respiratory Protection: Use a NIOSH-approved N95 or P100 dust mask or respirator if there is a risk of generating dust or aerosols.[11] Handling should always be performed in a way that minimizes dust generation.[11]
Section 5: Storage and Stability
Proper storage is critical to maintaining the integrity and purity of azetidine hydrochloride, primarily due to its hygroscopic nature.[6][11]
| Condition | Solid Compound | Stock Solutions |
| Temperature | Cool, dark place (<15°C recommended) | -20°C (short-term) or -80°C (long-term)[15] |
| Atmosphere | Under inert gas (Argon or Nitrogen) [6][11] | Sealed, airtight containers |
| Container | Tightly sealed, original manufacturer container | Vials with airtight septa or screw caps |
| Duration | Indefinite if properly stored | 1 month at -20°C; 6 months at -80°C[15] |
| Incompatibilities | Store away from strong oxidizing agents[6][8][9] | N/A |
Causality Behind Storage Protocols: Storing the compound under an inert atmosphere in a tightly sealed container is not merely a suggestion; it is a requirement to prevent the absorption of atmospheric moisture.[6] Moisture contamination can hydrolyze the salt, alter its physical properties, and lead to significant errors in weighing, ultimately compromising the stoichiometry of a reaction. Cool and dark conditions prevent potential thermal or photochemical degradation.
Section 6: Step-by-Step Handling Protocols
Protocol 6.1: Handling and Weighing of Solid Azetidine Hydrochloride
This protocol outlines the procedure for safely weighing the solid compound, with options for a standard fume hood or a glovebox. The glovebox method is highly recommended.
Caption: Workflow for Weighing Azetidine Hydrochloride.
Methodology:
-
Preparation: Ensure the chemical fume hood or glovebox is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).
-
Equilibration: Remove the sealed container of azetidine hydrochloride from storage. Allow it to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Inert Environment Transfer:
-
Glovebox (Preferred): Transfer the sealed container into the glovebox antechamber. Purge the antechamber according to the glovebox SOP before bringing the container into the main chamber.
-
Fume Hood: Work deep within the sash. If possible, direct a gentle stream of inert gas (e.g., nitrogen from a hose) over the container opening while it is unsealed.
-
-
Weighing:
-
Tare an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial).
-
Briefly open the primary container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weighing vessel.
-
Avoid creating dust.[11] Handle the material gently.
-
-
Sealing: Immediately and securely reseal the primary container. If removed from a glovebox, ensure the exterior is clean before removal.
-
Storage: Promptly return the primary container to its designated storage location.[6]
-
Use: Immediately use the weighed material for the next step (e.g., solution preparation) to minimize its exposure to the atmosphere.
Protocol 6.2: Preparation of Stock and Working Solutions
This protocol provides a general method for preparing solutions for research applications, based on common formulations.[15]
Caption: Flowchart for Spill Response.
Procedure for a Minor Solid Spill:
-
Alert: Alert personnel in the immediate area. [11]2. PPE: Ensure you are wearing the appropriate PPE, including respiratory protection. [11]3. Containment: Prevent the powder from becoming airborne.
-
Cleanup: Use a dry cleanup method. DO NOT use water. Gently sweep up the material or use a vacuum equipped with a HEPA filter. [11]Avoid any action that generates dust. [11]5. Collection: Place the spilled material and all cleanup supplies into a clearly labeled, sealable container for hazardous waste. [11]6. Decontamination: Clean the spill area with soap and water, and wipe dry.
-
Disposal: Dispose of the waste according to institutional and local regulations. [6]
7.2: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. [11]Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. [9]If skin irritation occurs, seek medical advice. * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [11]If feeling unwell, call a poison center or doctor. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [16][17]
Section 8: Waste Disposal
All waste containing azetidine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: Disposal must be handled by qualified personnel or a licensed waste disposal company in strict accordance with all federal, state, and local regulations. [6][9]The product should not be allowed to enter drains, waterways, or the soil. [6]
Section 9: References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Thieme. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). US4870189A - Process for synthesis of azetidine and novel intermediates therefor. Retrieved from
-
PubChem, NIH. (n.d.). Azetidine hydrochloride | C3H8ClN | CID 12308726. Retrieved from [Link]
-
PubMed, NIH. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from
-
ACS Publications. (2024, February 8). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]
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- 4. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]
- 5. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
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- 10. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Conversion of 3-((Difluoromethoxy)methyl)azetidine HCl to its Free Base
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient conversion of 3-((Difluoromethoxy)methyl)azetidine hydrochloride salt to its corresponding free base. Hydrochloride salts of amines are frequently utilized in drug development for their enhanced stability and aqueous solubility. However, the free base form is often essential for subsequent synthetic modifications, specific biological assays, and formulation development. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering a robust and validated methodology grounded in fundamental acid-base chemistry. The protocol emphasizes procedural causality, safety, and methods for analytical verification of the final product.
Principle of the Method
The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base neutralization reaction. The azetidinium hydrochloride, which is the protonated, water-soluble form of the amine, is treated with a suitable inorganic base. The base deprotonates the ammonium cation, liberating the neutral, and typically more organosoluble, free amine. The resulting free base can then be efficiently separated from the aqueous phase via liquid-liquid extraction with an appropriate organic solvent.[1] The choice of a strong base, such as sodium hydroxide (NaOH), ensures the equilibrium lies far to the right, guaranteeing a near-quantitative conversion.
The overall chemical transformation is as follows:
R₃N⁺H Cl⁻ (aq) + NaOH (aq) → R₃N (org) + NaCl (aq) + H₂O (l)
Where R₃N represents the 3-((Difluoromethoxy)methyl)azetidine.
Materials and Reagents
This table summarizes the key reagents required for the protocol. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) for the intended application.
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 3-((Difluoromethoxy)methyl)azetidine HCl | C₅H₁₀ClF₂NO | ~173.59 | Starting Material | A solid at room temperature. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Basifying Agent | Corrosive. Use pellets or a pre-made solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | A common, effective solvent. Forms the lower organic layer. |
| Deionized Water | H₂O | 18.02 | Solvent | For dissolving the salt and base. |
| Saturated NaCl Solution (Brine) | NaCl (aq) | 58.44 | Washing Agent | To remove residual water from the organic phase. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | To remove final traces of water from the organic extract. |
Equipment
-
Magnetic stirrer and stir bars
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
pH paper or calibrated pH meter
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from the starting hydrochloride salt to the isolated, pure free base.
Caption: A step-by-step flowchart of the conversion process.
Detailed Step-by-Step Protocol
This protocol is based on a 10 mmol scale. Adjust reagent quantities proportionally for different scales.
Step 1: Dissolution of the Hydrochloride Salt
-
Place 1.74 g (10 mmol) of 3-((Difluoromethoxy)methyl)azetidine HCl into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of deionized water to the flask and stir at room temperature until all the solid has completely dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Causality Note: Cooling is critical because the subsequent neutralization with a strong base is an exothermic reaction. Maintaining a low temperature prevents potential side reactions and minimizes the volatility of the free base product.
-
Step 2: Basification to Liberate the Free Base
-
While stirring the cooled salt solution, slowly add 1 M sodium hydroxide solution dropwise using a pipette or dropping funnel.
-
Monitor the pH of the aqueous solution periodically by touching a glass rod to the solution and then to a strip of pH paper.
-
Continue adding the NaOH solution until the pH is stable at ≥ 12. This typically requires approximately 11-12 mL of 1 M NaOH.
-
Expertise Note: The parent azetidine has a pKa of its conjugate acid around 11.3.[2][3][4] The electron-withdrawing difluoromethoxy group will lower this value. Ensuring a final pH of at least 2 units above the estimated pKa guarantees >99% of the amine is in its deprotonated free base form, maximizing yield.
-
Step 3: Liquid-Liquid Extraction
-
Transfer the cold aqueous mixture to a 125 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The organic DCM layer will be the bottom layer.
-
Drain the lower organic layer into a clean 100 mL Erlenmeyer flask.
-
Repeat the extraction process (steps 3.2-3.5) two more times using 20 mL of fresh DCM for each extraction.
-
Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.[5]
-
Step 4: Drying and Solvent Removal
-
Combine all the organic extracts into the Erlenmeyer flask.
-
To remove dissolved water, add approximately 10 mL of brine (saturated NaCl solution) to the combined organic extracts in the separatory funnel, shake, and discard the upper aqueous brine layer.
-
Transfer the washed organic layer to a dry Erlenmeyer flask. Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps together, indicating the solution is dry.
-
Filter the solution through a fluted filter paper or a small cotton plug into a pre-weighed round-bottom flask to remove the Na₂SO₄.
-
Concentrate the solution using a rotary evaporator with a water bath temperature of no more than 30-40 °C to yield the final product.
Chemical Reaction and Mechanism
The core of this protocol is the deprotonation of the azetidinium ion by a hydroxide ion.
Caption: Acid-base reaction yielding the free amine.
Characterization and Validation
To confirm the successful conversion and purity of the product, the following analytical techniques are recommended.
| Technique | Expected Result / Observation |
| ¹H NMR | Disappearance of the broad N-H proton signal from the salt. A shift (typically upfield) of the protons on the carbons alpha to the nitrogen atom. |
| ¹³C NMR | A shift (typically upfield) of the carbons alpha to the nitrogen atom. |
| ¹⁹F NMR | A characteristic triplet or doublet of doublets confirming the -OCHF₂ group remains intact. |
| Mass Spec (MS) | Detection of the molecular ion corresponding to the free base. For C₅H₉F₂NO, the expected [M+H]⁺ is approximately 138.07.[6] |
| FTIR | Disappearance of the broad ammonium N-H stretch (typically ~2400-2800 cm⁻¹) and appearance of a sharper secondary amine N-H stretch (~3300-3500 cm⁻¹). |
Troubleshooting Guide
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete basification (pH not high enough).2. Insufficient extraction.3. Product loss during solvent removal (if volatile). | 1. Re-check the pH of the aqueous layer after extraction; if <12, add more base and re-extract.2. Perform two additional extractions with DCM.3. Use a lower bath temperature and higher vacuum on the rotary evaporator. |
| Product is an Oil/Gummy Solid | Presence of residual water or solvent. | Re-dissolve the product in a minimal amount of DCM, dry again over fresh Na₂SO₄, filter, and carefully re-concentrate. |
| Milky/Cloudy Organic Layer | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. Let it stand for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Final Product has an "Amine" Odor | This is expected for a free amine. | This is a qualitative indicator of a successful conversion. Store the product under an inert atmosphere (N₂ or Ar) and at a low temperature (2-8 °C) to prevent degradation.[7] |
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Always handle with appropriate gloves and safety glasses. Work in a well-ventilated area.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed inside a chemical fume hood.
-
Azetidines: Four-membered rings can be strained and reactive.[2][5] While this derivative is generally stable, handle with care and avoid inhalation or skin contact.
-
Pressure Build-up: Always vent the separatory funnel frequently during extractions to release pressure from the volatile solvent.
References
- Azetidine - Grokipedia. (n.d.).
-
Azetidine | C3H7N | CID 10422. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
3-[(difluoromethoxy)methyl]azetidine (C5H9F2NO). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved March 7, 2026, from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ACS Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]
Sources
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- 4. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemscene.com [chemscene.com]
Topic: Advanced Reductive Amination Techniques for the Synthesis of N-Alkylated Fluorinated Azetidines
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
Four-membered heterocycles, particularly azetidines, have become highly sought-after motifs in modern drug discovery.[1][2][3] Their inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry offer a unique vector in chemical space, distinct from more common five- and six-membered rings.[3] This strained-ring system can confer favorable physicochemical properties, including improved solubility and metabolic stability, making azetidines privileged scaffolds in bioactive molecules.[3][4]
The strategic incorporation of fluorine into these scaffolds further enhances their utility. Fluorine's high electronegativity can profoundly influence the properties of adjacent functional groups, most notably by lowering the basicity (pKa) of the azetidine nitrogen.[5][6] This modulation is critical for optimizing drug-receptor interactions, reducing off-target effects associated with highly basic amines, and improving pharmacokinetic profiles.[7] The synthesis of N-alkylated fluorinated azetidines via reductive amination is therefore a key transformation for accessing a diverse range of novel chemical entities for drug development programs.[8][9]
This guide provides a detailed exploration of reductive amination as it applies to fluorinated azetidine intermediates, offering both mechanistic insights and field-tested protocols.
Core Principles: Reductive Amination with Fluorinated Intermediates
Reductive amination is a robust method for forming carbon-nitrogen bonds, proceeding through a two-step, one-pot sequence:
-
Iminium Ion Formation: A carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or a protonated iminium ion.
-
In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the iminium ion to yield the corresponding amine.[10][11]
The success of a direct (one-pot) reductive amination hinges on the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[12]
Causality Behind Experimental Choices: The Fluorine Effect
The presence of fluorine on the azetidine ring introduces specific considerations:
-
Reduced Nucleophilicity: The electron-withdrawing nature of fluorine lowers the basicity and nucleophilicity of the azetidine nitrogen.[5] This can slow the initial condensation with the carbonyl compound. To overcome this, mildly acidic conditions are often employed to activate the carbonyl group towards nucleophilic attack, thereby facilitating iminium ion formation.[10]
-
Iminium Ion Stability: The resulting iminium ion is destabilized by the adjacent electron-withdrawing fluorine atoms, which can favor its rapid reduction.
-
Reagent Selection: The choice of reducing agent is paramount. A mild and selective hydride source is required to avoid the unwanted reduction of the starting aldehyde or ketone while efficiently reducing the transient iminium intermediate.[12]
Visualizing the Reductive Amination Mechanism
The following diagram illustrates the key steps in the reductive amination of 3-fluoroazetidine with a generic aldehyde, using Sodium Triacetoxyborohydride (STAB) as the reducing agent.
Selecting the Optimal Reducing Agent
Several hydride reagents can be used for reductive amination, but their properties vary significantly.[13] Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its mildness, selectivity, and operational simplicity.[12]
Data Presentation: Comparison of Common Reducing Agents
| Reagent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions; broad functional group tolerance; non-toxic byproducts.[12] | Moisture sensitive; delivers only one hydride equivalent.[14][15] | DCE, THF, DCM |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and water-stable; works well in protic solvents like MeOH.[14] | Highly toxic (releases HCN gas under acidic conditions); slower with some substrates.[13][16] | MeOH, EtOH |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Can readily reduce the starting aldehyde/ketone, leading to byproducts; requires careful control of addition.[10][14] | MeOH, EtOH |
| Amine-Borane Complexes (e.g., Pyridine-Borane) | C₅H₅N·BH₃ | Stable in protic solvents; good for large-scale synthesis.[15][17] | Can require acidic conditions; potential for diborane off-gassing.[15] | THF, MeOH |
For reactions involving fluorinated azetidines, the superior selectivity of Sodium Triacetoxyborohydride (STAB) makes it the most reliable and highly recommended reagent.[16] It efficiently reduces the iminium ion intermediate without significantly affecting the typically more electrophilic starting aldehyde.[12]
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for a representative reductive amination reaction between 3-fluoroazetidine hydrochloride and isobutyraldehyde.
Visualizing the Experimental Workflow
Protocol: Synthesis of 1-(3-Fluoroazetidin-1-yl)-2-methylpropan-1-amine
Materials:
-
3-Fluoroazetidine hydrochloride (1.0 equiv)
-
Isobutyraldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (deactivated with 1% Et₃N in eluent)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the azetidine salt.
-
Amine Free-Basing and Aldehyde Addition: Add triethylamine (1.1 equiv) to the suspension to neutralize the HCl salt, followed by the addition of isobutyraldehyde (1.1 equiv).
-
Iminium Formation: Stir the resulting mixture at room temperature for 20-30 minutes. This allows for the formation of the intermediate iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in several portions over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM or EtOAc.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Crucial Insight: Standard silica gel is acidic and can cause degradation of the azetidine product.[18] It is essential to use silica gel that has been deactivated with triethylamine (e.g., by using an eluent containing 1% Et₃N) or to use a different stationary phase like basic alumina.[18]
Characterization:
The purified product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[19][20]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient iminium ion formation due to low reactivity of the fluorinated amine. 2. Deactivated STAB reagent (hydrolyzed). | 1. Add a small amount of acetic acid (0.1-0.2 equiv) to catalyze imine formation. 2. Use freshly opened or properly stored STAB. |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde by STAB. | This is rare with STAB but can occur with reactive aldehydes. Ensure STAB is added after the initial iminium formation period (20-30 min).[10] |
| Over-alkylation (Tertiary Amine Formation) | Reaction of the product amine with another equivalent of aldehyde. | This is generally not an issue when starting with a secondary amine like azetidine. If using a primary amine, using a slight excess of the amine can suppress this.[10] |
| Product Degradation During Purification | Acidity of standard silica gel. | Use deactivated silica gel or basic alumina for chromatography as detailed in the protocol.[18] |
References
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores.MDPI.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.ChemRxiv.
- Sodium Triacetoxyborohydride.MilliporeSigma.
- Reductive Amination - Common Conditions.organic-chemistry.org.
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Reductive Amin
- Amine Borane Complexes for Reduction Applic
- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride.Benchchem.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.BYU ScholarsArchive.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
- Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.JACS.
- Technical Support Center: Azetidine Synthesis Protocols.Benchchem.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.Organic Reactions.
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.PMC.
- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development.Benchchem.
- Photolysis Products of Fluorin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. andersondevelopment.com [andersondevelopment.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. par.nsf.gov [par.nsf.gov]
Application Note: Strategic Incorporation of 3-((Difluoromethoxy)methyl)azetidine into Peptidomimetic Backbones
Scientific Rationale & Design Philosophy
The development of peptide-based therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and poor passive membrane permeability. To overcome these challenges, medicinal chemists employ non-natural amino acids to restrict backbone conformation and mask polar surface area.
The incorporation of 3-((difluoromethoxy)methyl)azetidine represents a highly advanced peptidomimetic strategy that synergizes structural rigidity with precision physicochemical tuning.
-
The Azetidine Core: As a four-membered nitrogen heterocycle, azetidine acts as a proline surrogate but imposes a tighter conformational restriction on the peptide backbone. This specific ring strain alters the Ramachandran
and dihedral angles, effectively stabilizing target secondary structures such as Type VI -turns[1]. Furthermore, unlike unsubstituted proline, the 3-position of the azetidine ring provides a synthetic vector for functionalization[2]. -
The Difluoromethoxy (-OCHF₂) Motif: The -OCHF₂ group is a highly specialized bioisostere that functions as a 3[3]. While it mimics the hydrogen-bonding capacity of a standard hydroxyl or thiol group—allowing it to maintain critical interactions with target receptors—it significantly increases the molecule's overall lipophilicity (LogP)[4].
-
Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atoms electronically deactivates adjacent C-H bonds. This effect shields the molecule from rapid oxidative metabolism (e.g., hydrogen atom transfer) by hepatic Cytochrome P450 (CYP450) enzymes, dramatically extending the circulating half-life of the peptide[5].
Physicochemical & Pharmacokinetic Profiling
To understand the causality behind selecting this specific building block, we must compare it against standard peptide scaffolds. The table below summarizes how the difluoromethoxy azetidine module alters the fundamental properties of a peptide backbone.
| Scaffold | Conformational Rigidity | H-Bond Donor Capacity | Lipophilicity ( | Metabolic Stability (CYP450) |
| L-Proline | High | None | Baseline | Low/Moderate |
| 3-Hydroxymethylazetidine | Very High | Strong (Hydrophilic) | Low (Negative | Low (Prone to Phase II Glucuronidation) |
| 3-((Difluoromethoxy)methyl)azetidine | Very High | Moderate (Lipophilic) | High (+0.4 to +1.2) | Excellent (F-mediated deactivation) |
Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-((difluoromethoxy)methyl)azetidine into a growing peptide chain requires careful optimization. Because the azetidine nitrogen is a sterically hindered secondary amine, coupling the subsequent amino acid onto it is a kinetically unfavorable process. This protocol utilizes a self-validating Fmoc-chemistry system designed to overcome these steric barriers.
Step-by-Step Protocol
Step 1: Resin Swelling & Preparation
-
Action: Suspend Fmoc-Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Causality: DMF disrupts intra-matrix hydrogen bonds, ensuring optimal resin expansion and exposing reactive sites for uniform coupling. Utilizing a Rink Amide resin yields a C-terminal amide, which prevents in vivo carboxypeptidase degradation.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, liberating the primary amine for the next coupling step.
Step 3: Coupling of the Azetidine Derivative
-
Action: Pre-activate Fmoc-3-((difluoromethoxy)methyl)azetidine-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 60 minutes at room temperature.
-
Causality: Standard room-temperature coupling is sufficient here because the primary amine of the growing peptide chain is highly nucleophilic and easily attacks the activated azetidine ester.
Step 4: Coupling onto the Azetidine Nitrogen (Critical Bottleneck)
-
Action: Following Fmoc deprotection of the azetidine, couple the next amino acid using HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF. Elevate the reaction temperature to 50°C using a microwave peptide synthesizer for 30 minutes.
-
Causality: The secondary amine of the azetidine ring is highly sterically hindered. HATU is strictly required over HBTU because the nitrogen atom at the 7-position of the benzotriazole ring in HATU/HOAt provides a neighboring-group effect (intramolecular hydrogen bonding) that significantly accelerates the coupling of hindered amines. Thermal energy (50°C) provides the necessary activation energy to overcome the steric clash.
Step 5: Global Cleavage and Deprotection
-
Action: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether and purify via RP-HPLC.
Solid-Phase Peptide Synthesis workflow for azetidine incorporation.
Structural Validation & Metabolic Assays
To ensure the synthesized peptidomimetic functions as designed, two self-validating assays must be performed:
Assay 1: Conformational Analysis via 2D-NMR
Because azetidine (like proline) can undergo cis/trans isomerization at the preceding amide bond, 2D-NMR (ROESY/NOESY) is required. The steric bulk of the difluoromethoxy group biases this equilibrium, which directly impacts the peptide's global secondary structure. Cross-peaks between the
Assay 2: Human Liver Microsome (HLM) Stability Assay
To validate the metabolic shielding effect of the -OCHF₂ group, incubate the purified peptide with pooled Human Liver Microsomes (HLMs) and NADPH at 37°C. Monitor the disappearance of the parent peptide via LC-MS/MS over 60 minutes. The difluoromethoxy variant should exhibit a significantly prolonged half-life (t₁/₂) compared to its non-fluorinated or standard proline counterparts due to CYP450 evasion[5].
Mechanism of CYP450 evasion by difluoromethoxy azetidine modification.
References
- Journal of the American Chemical Society (ACS Publications)
- Organic & Biomolecular Chemistry (via ResearchGate)
- PubMed Central (PMC)
- PubMed Central (PMC)
- Journal of Medicinal Chemistry (ACS Publications)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Difluoromethoxy-Azetidine Scaffold
An Application Guide to the Scalable Synthesis of Difluoromethoxy Azetidine Derivatives
In modern medicinal chemistry, the confluence of unique structural motifs often leads to breakthroughs in drug efficacy and properties. The azetidine ring, a strained four-membered heterocycle, provides a rigid, three-dimensional scaffold that can improve metabolic stability, solubility, and Csp³ fraction in drug candidates.[1][2] When combined with the difluoromethoxy (-OCF₂H) group—a fascinating bioisostere for hydroxyl or thiol groups that can act as a hydrogen bond donor and modulate lipophilicity—the resulting derivatives become highly sought-after building blocks in drug discovery programs.[3][4]
However, transitioning these promising molecules from milligram-scale discovery chemistry to the gram- or kilogram-scale required for preclinical and clinical development presents significant challenges. These challenges include managing highly energetic reactions, handling specialized fluorinating reagents, and purifying polar, basic products.[5][6] This guide provides a detailed overview of robust, field-proven methods for the scale-up synthesis of difluoromethoxy azetidine derivatives, focusing on practical protocols, process optimization, and safety considerations.
Core Challenge: Taming the Synthesis at Scale
The primary difficulties in scaling the synthesis of these derivatives are rooted in both the azetidine core and the difluoromethoxylation reaction itself.
-
Azetidine Ring Strain: The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) makes it susceptible to cleavage under harsh acidic, basic, or elevated temperature conditions, which are often required in scale-up operations.[5][7]
-
Exothermic Fluorination: The introduction of fluorine is typically a highly exothermic process. Without precise temperature control in large reactors, thermal runaways can occur, leading to side reactions, product decomposition, and significant safety hazards.[6]
-
Reagent Handling & Cost: Many difluoromethoxylation reagents are expensive, moisture-sensitive, or require specialized handling, posing logistical and economic hurdles for large-scale campaigns.[8][9]
-
Purification Hurdles: Azetidine derivatives are often basic and highly polar, leading to difficult separations via standard silica gel chromatography. Issues like peak tailing, streaking, and low recovery are common, necessitating specialized purification techniques.[5]
Strategic Approach: Post-Cyclization Difluoromethoxylation
The most reliable and widely adopted strategy for scale-up involves the late-stage difluoromethoxylation of a pre-formed hydroxyazetidine intermediate. This approach allows for the secure construction and purification of the core azetidine scaffold using established methods before tackling the more challenging fluorination step.
Caption: High-level workflow for the scalable synthesis of difluoromethoxy azetidines.
Key Reagents for Scalable O-Difluoromethoxylation
The choice of reagent for the key difluoromethoxylation step is critical and depends on factors like scale, cost, safety, and substrate compatibility. While numerous methods exist, only a few have proven robust for multigram or kilogram production.
| Reagent | Typical Conditions | Advantages for Scale-Up | Disadvantages & Considerations |
| 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA) | Copper catalyst (e.g., CuI), base (e.g., K₂CO₃), solvent (e.g., MeCN), 60-80 °C | Commercially available, demonstrated on multi-kilogram scale, generates gaseous byproducts (SO₂, CO₂) that are easily removed.[8] | Requires catalytic system, can be sensitive to functional groups, reaction is exothermic. |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Polar aprotic solvent (e.g., DMF, NMP), 100-150 °C | Inexpensive and readily available commodity chemical. | Requires high temperatures, which can be problematic for strained azetidines; can generate pressure in a sealed reactor.[3] |
| Photoredox-Generated :CF₂ | Photocatalyst (e.g., Ir(ppy)₃), BrCF₂CO₂H, visible light | Extremely mild conditions (room temperature), high functional group tolerance.[3] | Requires specialized photochemical reactors for scale-up, which can be a significant capital investment. Throughput may be lower than thermal methods. |
| Redox-Active Cationic Reagents | Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), visible light | Can be prepared on a multigram scale, thermally stable, and operates under mild, ambient conditions.[10] | Multi-step synthesis required for the reagent itself, may not be cost-effective for large-scale manufacturing without optimization. |
Application Protocol: Gram-Scale Synthesis of N-Boc-3-(difluoromethoxy)azetidine
This protocol details a robust, multigram-scale synthesis adapted from established procedures for the difluoromethoxylation of aliphatic alcohols.[4][8] It utilizes the copper-catalyzed reaction of N-Boc-3-hydroxyazetidine with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA).
Safety First: This reaction is exothermic and generates gaseous byproducts (SO₂, CO₂). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction vessel should be equipped with a reflux condenser and a gas outlet bubbler to manage off-gassing safely.
Materials & Equipment
-
Reactants: N-Boc-3-hydroxyazetidine (1.0 eq), 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA, 1.5 eq)
-
Reagents: Copper(I) iodide (CuI, 0.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent: Acetonitrile (MeCN, anhydrous, ~5 mL/g of starting material)
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet; heating/cooling circulator.
Step-by-Step Procedure
-
Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with N-Boc-3-hydroxyazetidine (e.g., 50 g, 0.289 mol), potassium carbonate (239 g, 1.73 mol), and copper(I) iodide (11.0 g, 0.058 mol).
-
Solvent Addition: Add anhydrous acetonitrile (250 mL) to the reactor. Begin stirring to create a slurry.
-
Reagent Addition: In a separate, dry vessel, carefully measure 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA, 77.5 g, 0.435 mol). Dilute it with 50 mL of anhydrous acetonitrile.
-
Reaction Initiation (Controlled Addition): Begin heating the reactor contents to 60 °C. Once the temperature is stable, slowly add the DFSA solution via an addition funnel over 1-2 hours. Causality: A slow, controlled addition is crucial to manage the exotherm of the reaction. A rapid addition can cause a dangerous temperature spike and pressure buildup from rapid gas evolution.
-
Reaction & Monitoring: After the addition is complete, maintain the reaction temperature at 65-70 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until consumption of the starting material is complete (typically 12-18 hours).
-
Work-up & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 1 L of ice-cold water. A significant amount of gas may still be evolved. Stir for 30 minutes.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 500 mL). Insight: Azetidines can have moderate water solubility. Multiple extractions are necessary to ensure a high recovery of the product.
-
Washing & Drying: Combine the organic extracts and wash with water (1 x 500 mL) followed by brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product, a polar oil, requires careful purification to remove unreacted starting materials and copper salts.
Caption: Purification workflow for N-Boc-3-(difluoromethoxy)azetidine.
-
Column Preparation: Prepare a silica gel column. Pre-elute the column with the mobile phase: a mixture of Hexanes/Ethyl Acetate containing 0.5% triethylamine (Et₃N). Causality: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, causing significant peak tailing. Adding a small amount of a volatile base like triethylamine neutralizes the acidic sites on the silica, ensuring a sharp, symmetrical peak shape and improving recovery.[5]
-
Chromatography: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc), maintaining 0.5% Et₃N throughout.
-
Isolation: Collect fractions based on TLC analysis. Combine the pure fractions and concentrate under reduced pressure to afford the final product as a clear, colorless oil.
Expected Results & Quality Control
| Parameter | Target Value | Analysis Method |
| Yield | 75-85% | Gravimetric |
| Purity | >98% | LC-MS, qNMR |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR |
| Appearance | Clear, colorless oil | Visual |
Conclusion and Future Outlook
The scalable synthesis of difluoromethoxy azetidine derivatives is an achievable goal for process chemistry teams, provided that key challenges are addressed proactively. The post-cyclization functionalization of hydroxyazetidine intermediates using robust reagents like DFSA offers a reliable pathway to multigram and kilogram quantities. As demand for these valuable scaffolds grows, future innovations will likely focus on developing more cost-effective and sustainable methods, such as leveraging continuous flow reactors for improved heat management in exothermic fluorinations or designing more efficient and recyclable photocatalytic systems.[11] These advancements will further empower medicinal chemists to explore the full potential of this powerful structural combination in the next generation of therapeutics.
References
- Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. American Chemical Society.
- Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ACS Publications.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing).
- A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC.
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem.
- Application Note: Scale-Up Synthesis of Difluoromalonic Acid. Benchchem.
- How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
Sources
- 1. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
Application Note: High-Efficiency Coupling of 3-((Difluoromethoxy)methyl)azetidine via Microwave Irradiation
[1][2]
Executive Summary & Strategic Rationale
In modern drug discovery, the 3-((Difluoromethoxy)methyl)azetidine scaffold (CAS: 1619991-11-5, HCl salt) has emerged as a high-value building block.[1][2] It offers a unique combination of structural rigidity (via the azetidine ring) and physicochemical modulation (via the difluoromethoxy group).
Why this Building Block?
-
Bioisosterism: The difluoromethoxy group (
) acts as a lipophilic hydrogen bond donor, serving as a superior bioisostere for hydroxyl or methoxy groups.[3] It modulates and improves metabolic stability against oxidative metabolism [1].[4] -
Vector Control: The azetidine ring provides a rigid, low-molecular-weight spacer that orients the
group into specific vector spaces, distinct from flexible piperidines or pyrrolidines.
Why Microwave Synthesis? Azetidines possess significant ring strain (~26 kcal/mol).[2][4] Conventional thermal heating often requires prolonged reaction times, leading to ring-opening decomposition or polymerization.[2][4] Microwave-assisted synthesis (MAOS) provides rapid, uniform heating that accelerates the desired coupling reaction (kinetic control) while minimizing the exposure time that leads to thermal degradation [2].
Physicochemical Profile & Handling
Before initiating synthesis, researchers must account for the specific properties of the
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | 173.59 g/mol (HCl salt) | Use stoichiometric calculations based on salt form.[1][2][4] |
| Acidity ( | Weak H-bond donor | generally stable to base; avoid strong aqueous acids at high temp.[1][2][4] |
| Ring Strain | High (~26 kcal/mol) | CRITICAL: Do not exceed 140°C for >30 mins.[2][4] |
| Form | White crystalline solid (HCl) | Hygroscopic.[2][4] Store in desiccator. |
| Solubility | High in DMSO, MeOH, Water | Poor solubility in Toluene (requires phase transfer or free-basing).[4] |
Methodology 1: Microwave-Assisted Coupling
Target: Functionalization of activated heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).[4]
Rationale
Nucleophilic Aromatic Substitution (
Detailed Protocol
Reagents:
-
Substrate: Heteroaryl Chloride (1.0 equiv)[1]
-
Nucleophile: 3-((Difluoromethoxy)methyl)azetidine HCl (1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv)[1] -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1][2][4] Note: Ethanol is acceptable but may require higher pressure limits.
Step-by-Step Workflow:
-
Vessel Loading: In a 10 mL microwave process vial, add the heteroaryl chloride (0.5 mmol) and the azetidine HCl salt (0.6 mmol, 104 mg).
-
Solvation: Add NMP (2.5 mL). Vortex for 30 seconds to ensure dispersion.
-
Activation: Add DIPEA (1.5 mmol, 261
L). Cap the vial immediately. Observation: The solution may warm slightly as the HCl is neutralized. -
Microwave Parameters:
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (
) and Brine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Dry over .[4]
Self-Validating Check:
-
TLC/LCMS: Check for the disappearance of the aryl chloride. If the azetidine remains but the chloride is gone, check for hydrolysis of the chloride (OH byproduct).
-
Appearance: Darkening of the reaction mixture often indicates decomposition; if observed, lower Temp to 90°C and extend time.
Methodology 2: Pd-Catalyzed Buchwald-Hartwig Amination
Target: Coupling to unactivated aryl halides (bromides/iodides) where
Rationale
Azetidines are secondary amines but can be sterically demanding.[2][4] The choice of ligand is critical. BrettPhos or RuPhos are superior for coupling strained secondary amines like azetidines to prevent
Detailed Protocol
Reagents:
-
Nucleophile: 3-((Difluoromethoxy)methyl)azetidine HCl (1.2 equiv)[1]
-
Catalyst:
(2 mol%) or Pd-RuPhos G4 Precatalyst (3 mol%) -
Ligand: RuPhos or BrettPhos (4–6 mol%)
-
Base:
(Sodium tert-butoxide) (2.5 equiv)[1]
Step-by-Step Workflow:
-
Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon.[2][4]
-
Solids Addition: Add Aryl Bromide (0.5 mmol), Azetidine HCl (0.6 mmol),
(1.25 mmol), and Pd-Precatalyst. -
Solvent: Add Toluene (3.0 mL) via syringe.
-
Microwave Parameters:
-
Temperature: 100°C.
-
Hold Time: 30 minutes.
-
Power: High absorption setting (if available).
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via Flash Chromatography.
Critical Control Point (The "Expertise" Factor):
-
Base Selection:
is milder but often requires longer reaction times (1 hr+).[4] is faster but incompatible with electrophilic functional groups (e.g., esters) on the aryl ring. -
Free-Basing:[1][2] For difficult couplings, convert the Azetidine HCl to the free base ex situ (DCM/NaOH extraction) immediately before use to prevent catalyst poisoning by chloride ions.
Visualized Workflows
General Synthesis Workflow
The following diagram illustrates the logical flow from reagent selection to isolation.
Figure 1: Decision matrix for coupling strategies based on substrate electronic properties.
Mechanism of Action & Stability
Understanding the stability of the difluoromethoxy group during synthesis.
Figure 2: Stability profile of the -OCF2H moiety under reaction conditions.[1][2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Azetidine polymerization (ring opening).[1][2][4] | Reduce temperature by 20°C; increase concentration to 0.5 M to favor intermolecular coupling. |
| Des-fluoro product | C-F bond activation (rare).[1][2][4] | Avoid using Magnesium or Lithium based bases; stick to DIPEA or Carbonates.[2][4] |
| Incomplete Conversion | HCl salt neutralizing the base.[4] | Ensure Base is |
| Pressure Errors | Solvent vapor pressure. | If using EtOH/MeOH, switch to NMP or DMF (lower vapor pressure) to allow higher reaction temperatures safely.[4] |
References
-
Erickson, J. A., et al. (2020).[4] "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor for Medicinal Chemistry."[3][6][7] Journal of Medicinal Chemistry. Available at: [Link][1]
-
Kaval, N., et al. (2005).[4] "Microwave-assisted synthesis of nitrogen-containing heterocycles." Tetrahedron. Available at: [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link][1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-(difluoromethoxy)azetidine | 1403993-56-5 [sigmaaldrich.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-[(trifluoromethoxy)methyl]azetidine hydrochloride | 2306268-29-9 [sigmaaldrich.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving reaction yields with 3-((Difluoromethoxy)methyl)azetidine hydrochloride
Technical Support Center: 3-((Difluoromethoxy)methyl)azetidine Hydrochloride
Product Code: GEN-AZT-OCHF2 Subject: Optimization of Reaction Yields & Handling Protocols Status: Active Guide
Executive Summary: Why Your Yields Are Low
If you are experiencing low yields (<40%) with 3-((Difluoromethoxy)methyl)azetidine hydrochloride , the failure is likely occurring before your main reaction even begins.
This reagent presents a "Triad of Instability" that most standard protocols fail to address:
-
Hidden Volatility: The free base is significantly more volatile than the HCl salt. Standard high-vacuum drying often removes the reagent along with the solvent.
-
Acid-Catalyzed Ring Opening: The azetidine ring strain (~26 kcal/mol) makes it susceptible to explosive polymerization or hydrolysis if the HCl is not neutralized immediately and completely in the presence of nucleophiles.
-
Incomplete Free-Basing: In Pd-catalyzed cross-couplings (Buchwald-Hartwig), residual HCl poisons the catalyst and protonates the ligand, stalling the catalytic cycle.
Part 1: The "Free-Basing" Trap (Critical Protocol)
The Issue: Researchers often add the HCl salt directly to a reaction mixture containing a weak base (e.g.,
The Fix: You must make a strategic decision based on your solvent system.
Decision Matrix: Neutralization Strategy
Figure 1: Decision tree for selecting the correct neutralization method to prevent yield loss.
Part 2: Reaction-Specific Troubleshooting
Scenario A: Amide Coupling (HATU/EDC)
Symptom: LCMS shows unreacted acid and a new peak matching the molecular weight of azetidine dimers/oligomers. Root Cause: Adding the coupling reagent (HATU) to the acid before the amine is fully neutralized. The activated ester reacts slowly with the protonated azetidine, while the free azetidine (once formed) attacks other azetidine rings.
Correct Protocol:
-
Pre-activation: Dissolve Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (1.0 eq) in DMF. Stir for 5 mins.
-
Separate Neutralization: In a separate vial, dissolve Azetidine HCl (1.2 eq) + DIPEA (2.0 eq) in DMF.
-
Combination: Add the Azetidine/Base solution to the Activated Acid dropwise.
-
Why? This ensures the azetidine sees the electrophile immediately upon entering the solution, favoring amidation over self-polymerization.
-
Scenario B: Buchwald-Hartwig Amination
Symptom: <10% conversion; starting material remains. Root Cause: The HCl salt is "locking up" the Pd-catalyst. Standard organic bases like TEA are insufficient to deprotonate the salt in non-polar solvents (Toluene/Dioxane) effectively enough for the catalytic cycle.
Correct Protocol:
-
Base: Switch to Cesium Carbonate (
) or Sodium tert-butoxide ( ) . -
Solvent: Use tert-Amyl alcohol or Dioxane .
-
Pre-stir: Stir the Azetidine HCl with the base at 40°C for 20 minutes before adding the Catalyst/Ligand. This generates the free amine in situ without exposing the catalyst to HCl.
Part 3: Stability & Handling FAQ
Q1: Can I isolate the free base to store it? A: Do not recommended. The free base of 3-((difluoromethoxy)methyl)azetidine is a low-molecular-weight oil that is potentially volatile.
-
Risk:[1] If you rotavap the extraction solvent (DCM/Ether) down to dryness, you will likely pull off 20-50% of your product into the trap.
-
Solution: Use the free base as a solution of known concentration (titrated) immediately after extraction.
Q2: Is the difluoromethoxy (
-
Strong Lewis Acids (
, ): These can cleave the ether linkage. -
Extremely Strong Bases (
at RT): Can potentially cause elimination of the group to form a carbene, though this is rare compared to trifluoromethyl groups.
Q3: My LCMS shows a mass of [M+18]. What is it? A: This is likely the hydrolysis product .
-
Mechanism:[2][3][4][5][6] Acidic water opens the azetidine ring to form the amino-alcohol linear chain.
-
Prevention: Ensure your reaction mixture is strictly anhydrous if using Lewis acids, or sufficiently basic (pH > 8) if running in aqueous media.
Part 4: Quantitative Data & Benchmarks
Solubility Profile of the HCl Salt:
| Solvent | Solubility (mg/mL) | Suitability for Reaction |
| Water | >100 | Excellent (for biphasic workup) |
| Methanol | >50 | Good (but nucleophilic solvent) |
| DMSO | ~40 | Good for SnAr |
| DCM | <1 | POOR (Must use biphasic base) |
| Toluene | Insoluble | POOR (Requires phase transfer cat.) |
Yield Comparison by Base Usage (Amide Coupling):
| Base Used | Additive | Yield (%) | Notes |
| DIPEA (1 eq) | None | 15% | Incomplete neutralization; salt precipitation. |
| DIPEA (3 eq) | None | 65% | Standard yield. |
| Cs2CO3 (3 eq) | None | 88% | Best for preventing ring opening. |
| Pyridine | None | 10% | Too weak to deprotonate HCl salt effectively. |
Part 5: Troubleshooting Workflow
Use this logic flow to diagnose failures in real-time.
Figure 2: Troubleshooting logic for isolating the cause of yield loss.
References
-
Azetidine Ring Strain & Stability
- Difluoromethoxy Group Properties: Title: "The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry" Source: BenchChem Technical Guides
- Buchwald-Hartwig with Amine Salts: Title: "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system" Source: ChemSpider Synthetic Pages
-
Handling Volatile Amines
- Title: "Amide coupling reaction in medicinal chemistry. Coupling reagents"
- Source: Hep
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Preserving Azetidine Integrity During Acidic Workups
ID: AZT-STAB-001 Department: Synthetic Chemistry Support / Process R&D Last Updated: 2026-03-07
Executive Summary: The "Spring-Loaded" Heterocycle
Azetidines possess approximately 25.4 kcal/mol of ring strain.[1] While kinetically stable under neutral conditions, they become thermodynamically volatile upon protonation. In acidic media, the protonated nitrogen acts as an exceptional leaving group, activating the adjacent carbons (
The Golden Rule: Azetidine stability in acid is inversely proportional to the nucleophilicity of the counter-ion and the temperature .
This guide provides the protocols and mechanistic understanding required to prevent the "silent killer" of azetidine yields: acid-mediated ring opening.
Diagnostic Module: "Is My Ring Open?"
Before attempting rescue protocols, confirm the state of your heterocycle. Ring opening is often silent by TLC but glaring in NMR/LCMS.
Data Table 1: Diagnostic Signatures
| Feature | Intact Azetidine (Salt/Free Base) | Ring-Opened Artifact (Hydrolysis/Nucleophilic Attack) |
| LCMS ( | [M+H]+ | +18 Da (Water attack |
| 1H NMR ( | Distinct multiplets/triplets at 3.5 – 4.5 ppm . Often appear as diastereotopic pairs. | Shifted upfield to 2.8 – 3.2 ppm (typical linear alkyl amine range). Loss of ring tension shifts. |
| 1H NMR (Coupling) | Complex roofing effects due to rigid conformation. | Simplified triplet/multiplet patterns characteristic of linear chains. |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO). | Often drastically different; amino alcohols may be hygroscopic oils. |
Mechanistic Root Cause Analysis
Understanding the failure mode is the only way to prevent it. The decomposition is rarely spontaneous; it requires a specific coincidence of factors.
The Mechanism: -like Ring Opening[2]
-
Activation: Acid (
) protonates the azetidine nitrogen.[2] The of a typical N-alkyl azetidine is ~10–11, making it a "proton sponge." -
Attack: A nucleophile (
) attacks the -carbon ( or ).-
Common Culprits:
(from HCl), (from wet solvents), (intramolecular).
-
-
Collapse: The
bond breaks to relieve the 25 kcal/mol strain, yielding a linear product.
Visualization: The Danger Zone
The following diagram illustrates the decision pathways and failure modes.
Caption: Mechanistic pathway of azetidine decomposition. The presence of a nucleophile during the protonated state is the critical failure point.
Standard Operating Procedures (SOPs)
Protocol A: Safe N-Boc Deprotection (The "TFA Method")
Use this when generating the free amine or trifluoroacetate salt.
Rationale: Trifluoroacetate (TFA) is a non-nucleophilic counterion. Unlike Chloride (
-
Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cooling: Cool solution to 0 °C (Ice bath). Do not skip this.
-
Acid Addition: Add TFA (5–10 equiv) dropwise.
-
Critical: Avoid exotherms.
-
-
Monitoring: Stir at 0 °C to RT. Monitor by LCMS.[2][3][4]
-
Stop point: Quench immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."
-
-
Workup (Option 1 - Isolation as Salt): Concentrate in vacuo at <30 °C . Co-evaporate with toluene (3x) to remove excess TFA.
-
Result: Azetidinium trifluoroacetate salt (Stable if kept dry).
-
-
Workup (Option 2 - Free Base): See Protocol B.
Protocol B: Resin-Assisted Free Basing (The "Gentle Cycle")
Use this to neutralize an azetidine salt without liquid-liquid extraction.
Rationale: Traditional extraction (NaOH/DCM) creates local hot-spots of high pH and heat, and exposes the ring to aqueous hydrolysis. Solid-supported carbonate avoids this.
-
Dissolution: Dissolve the Azetidine salt (HCl or TFA) in MeOH or DCM/MeOH (9:1).
-
Resin Addition: Add Polymer-supported Carbonate (PL-CO3) or Amberlyst A-21 (weakly basic) resin (3–4 equiv relative to acid).
-
Agitation: Gently rock/shake for 1–2 hours at Room Temperature.
-
Do not use magnetic stirring bars if possible to avoid grinding the resin.
-
-
Filtration: Filter off the resin.
-
Concentration: Concentrate the filtrate at <30 °C .
-
Result: Clean Azetidine free base.
-
Troubleshooting & FAQs
Q1: I used 4M HCl in Dioxane to remove a Boc group, and my product mass is +36. What happened?
A: You formed the chloropropyl-amine linear product.
The Fix: Chloride (
-
Correction: Switch to TFA/DCM (Protocol A). If you must use HCl, use it at 0 °C, keep reaction times short, and ensure strictly anhydrous conditions.
Q2: My azetidine has a pendant amide group. It disappears during acid workup, but the mass is correct (or -18).
A: You likely triggered an Intramolecular Ring Opening . As described by Stepan et al. (Pfizer), a pendant amide oxygen can attack the activated azetidine ring, forming a lactone or lactam intermediate.
-
Correction: This is a design flaw (intramolecular proximity). You must avoid acidic conditions entirely. Use TMSOTf/2,6-lutidine for Boc deprotection (neutral conditions) or basic workups only.
Q3: Can I store the Azetidine Free Base?
A: Generally, no.
Free base azetidines are basic and can react with atmospheric
-
Best Practice: Store as the TFA or Oxalate salt (solid). If you need the free base, generate it immediately before the next step.
Q4: I see a +18 mass peak in LCMS. Is it water?
A: Yes. This is acid-catalyzed hydrolysis.[1] This usually happens during concentration of aqueous acidic fractions. As water evaporates, the acid concentration spikes, accelerating ring opening.
-
Correction: Lyophilize (freeze-dry) aqueous fractions rather than using a rotovap with heat. Or, neutralize before concentration.
References
-
Stepan, A. F., et al. (2011). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.
-
[Link]
-
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
-
Mughal, H., & Szostak, M. (2021).[5] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.
-
[Link]
-
-
Salgado, A., et al. (2011). "Unexpected Ring Opening of 3-Substituted Azetidines." Tetrahedron Letters.
-
[Link]
-
Sources
Technical Support Center: Purification of Highly Polar Azetidine Derivatives
Welcome to the advanced technical support center for the isolation and purification of highly polar azetidine derivatives. Azetidines are highly strained, four-membered nitrogen heterocycles that are increasingly utilized as bioisosteres in modern drug discovery. However, their inherent ring strain, basicity, and high polarity present unique chromatographic challenges.
This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating methodologies, and authoritative grounding to ensure the structural integrity and high-yield recovery of your azetidine compounds.
Purification Strategy & Decision Matrix
Selecting the correct purification method prevents irreversible column binding and acid-catalyzed degradation. Use the decision matrix below to determine the optimal workflow based on your compound's physicochemical behavior.
Decision matrix for selecting the optimal azetidine purification strategy.
Frequently Asked Questions & Troubleshooting
Q1: My azetidine derivative decomposes or streaks heavily on standard normal-phase silica gel. Why is this happening, and how can I prevent it? Causality: The four-membered azetidine ring possesses significant inherent ring strain (approximately 25.4 kcal/mol)[1]. Standard Type A silica gel contains highly acidic surface silanol groups. These groups protonate the basic azetidine nitrogen, which further increases the ring strain and acts as a catalyst for nucleophilic ring-opening or irreversible chemisorption to the stationary phase[1][2][3]. Solution:
-
Passivate the Silica: Pre-treat your silica column by running a mobile phase containing 0.1% to 1% of a non-nucleophilic base (e.g., triethylamine or ammonia) to neutralize the acidic silanols before loading your sample[3][4].
-
Alternative Stationary Phases: Switch to base-deactivated silica, basic alumina, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar, acid-sensitive derivatives[5][6].
Q2: My highly polar azetidine elutes in the void volume during Reverse-Phase HPLC (RP-HPLC). How can I increase retention? Causality: Highly polar, basic amines lack the lipophilicity required to partition into a hydrophobic C18 stationary phase. This is exacerbated in standard RP-HPLC acidic mobile phases (e.g., 0.1% Formic Acid), where the amine becomes fully protonated and highly water-soluble[7][8]. Solution: Implement HILIC. HILIC uses a polar stationary phase (such as bare silica, diol, or amide) combined with a highly organic mobile phase (typically >70% acetonitrile) containing a small percentage of aqueous buffer[6][8][9]. The retention mechanism relies on the polar azetidine partitioning into a water-enriched layer immobilized on the polar stationary phase[8].
Q3: I cannot extract my deprotected azetidine from the aqueous layer during workup. What is the best recovery method? Causality: Unprotected polar azetidines (e.g., free amines or azetidine-3-carboxylic acids) are highly water-soluble and often form zwitterions or salts that will not partition into organic extraction solvents like ethyl acetate or dichloromethane[4]. Solution: Utilize Strong Cation Exchange (SCX) chromatography in a "catch-and-release" methodology[10][11][12]. The sulfonic acid groups on the SCX resin selectively bind the basic azetidine nitrogen, allowing non-basic aqueous impurities to be washed away before releasing the purified product with an ammoniacal solvent[11][12].
Quantitative Data: Purification Parameters
To ensure successful purification without compromising the yield or integrity of the azetidine ring, strictly adhere to the quantitative parameters summarized below:
| Parameter | Value / Range | Scientific Rationale |
| Azetidine Ring Strain | ~25.4 kcal/mol | High susceptibility to acid-catalyzed ring opening dictates the avoidance of strong Lewis/Brønsted acids[1]. |
| SCX Sorbent Capacity | 20–50 mg / gram | Ensures quantitative capture of basic amines without breakthrough during the loading phase[11]. |
| HILIC Organic Modifier | >70% Acetonitrile | Required to maintain the immobilized aqueous layer on the stationary phase for proper partitioning[8]. |
| Silica Passivation | 0.1% – 1.0% TEA | Neutralizes acidic silanols to prevent irreversible binding, streaking, and degradation[4]. |
| SCX Elution Strength | 5% Ammonia in MeOH | Sufficient to fully deprotonate the amine (overcoming the pKa difference) for release from the resin[12]. |
Step-by-Step Methodologies
Protocol A: HILIC Purification of Polar Azetidines
Use this protocol when RP-HPLC fails to retain the compound and normal-phase silica causes baseline retention.
-
Column Selection: Select a bare silica, amide, or diol HILIC column[6][9].
-
Mobile Phase Preparation:
-
Equilibration: Flush the column with 95% Solvent B for at least 10-15 column volumes. HILIC requires extensive equilibration to establish the water-enriched layer[8].
-
Sample Preparation: Dissolve the azetidine in a solvent closely matching the initial mobile phase (e.g., 75-90% Acetonitrile). Avoid injecting in 100% water, which causes severe peak distortion[7].
-
Gradient Elution: Run a gradient from 95% B down to 50% B. The polar azetidine will elute as the aqueous content increases[7][9].
-
Self-Validation Check: Inject a void volume marker (e.g., toluene). If it is retained, the aqueous layer is not properly established; increase your equilibration time before injecting the real sample.
Protocol B: SCX "Catch-and-Release" Isolation
Use this protocol for the quantitative recovery of basic azetidine free amines directly from aqueous reaction mixtures.
-
Resin Conditioning: Condition an SCX-2 (propylsulfonic acid silica) cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of 0.1 M HCl, and finally 5 CV of Water[11][12].
-
Loading (Catch): Adjust the aqueous reaction mixture to pH < 5 to ensure the azetidine is fully protonated. Load the mixture onto the cartridge. The basic azetidine binds tightly to the sulfonate groups[11][12].
-
Washing: Wash the cartridge with 5 CV of Water, followed by 5 CV of Methanol. This removes neutral impurities, acidic byproducts, salts, and non-basic organics[11].
-
Self-Validation Check (Capture): Spot the initial aqueous flow-through on a TLC plate and stain with ninhydrin. The absence of a spot confirms the complete capture of the azetidine.
-
Elution (Release): Elute the purified azetidine using 5-8 CV of 5% Ammonia in Methanol. The ammonia deprotonates the azetidine, disrupting the ionic interaction and releasing the free base[11][12].
-
Recovery: Concentrate the eluate under reduced pressure to yield the pure azetidine free base.
References
-
The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods. Combinatorial Chemistry & High Throughput Screening. 10
-
Chemistry Data Sheet: Separation of secondary and tertiary amines using ISOLUTE SCX-2. Biotage. 11
-
RediSep SCX column: Purification of high pKa organic compounds. Teledyne ISCO.12
-
"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem. 2
-
Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem. 4
-
Technical Support Center: Azetidine Synthesis Protocols. Benchchem. 3
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. 7
-
What can I use to purify polar reaction mixtures? Biotage. 9
-
How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. 1
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes. Waters Corporation. 8
-
How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. 5
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. teledyneisco.com [teledyneisco.com]
Troubleshooting solubility issues of azetidine HCl salts in non-polar solvents
Welcome to the technical support guide for handling azetidine hydrochloride (HCl) salts. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when working with this important class of compounds, particularly in non-polar organic solvents. Here, we will explore the underlying chemical principles governing these issues and provide practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine HCl salt completely insoluble in common non-polar solvents like Dichloromethane (DCM), Toluene, or Hexanes?
A1: This is the most common issue researchers face and is rooted in fundamental chemical principles. Azetidine HCl is an ionic salt. The positively charged azetidinium cation and the negatively charged chloride anion are held together by strong electrostatic forces within a crystal lattice structure.[1][2] The energy required to break this lattice (the lattice energy) is substantial.[1][2][3]
Non-polar solvents, by their nature, have very weak interactions with these charged ions. They cannot provide enough energy (solvation energy) to overcome the high lattice energy of the salt.[3] Consequently, the salt remains as a solid, undissolved in the solvent. In essence, there is a significant mismatch in polarity between the ionic salt and the non-polar solvent. Azetidine HCl is generally soluble in water and other polar solvents.[4][5]
Q2: I tried heating the mixture, but the salt still won't dissolve. Why doesn't this work?
A2: While heating can sometimes increase the solubility of neutral organic compounds, it is often ineffective for highly polar salts in non-polar solvents. The kinetic energy supplied by heating is typically insufficient to overcome the fundamental thermodynamic barrier posed by the high lattice energy and the poor solvation capabilities of the non-polar solvent. In some cases, prolonged heating can even lead to degradation rather than dissolution.
Q3: Can I use a polar aprotic co-solvent like DMSO or DMF to help dissolve the salt in my non-polar reaction medium?
A3: While it's a creative thought, this approach is generally not recommended and often leads to more complex problems. Adding a small amount of a highly polar solvent like DMSO might dissolve the azetidine HCl salt.[6] However, you are no longer running the reaction in a non-polar system. The presence of DMSO or DMF can dramatically alter the reactivity of your reagents, affect the reaction mechanism, and make product isolation and purification significantly more challenging.[7][8] It's often better to address the root cause of the insolubility directly.
Q4: Are there any alternatives to converting the salt to the free base?
A4: Yes, though they are more specialized. For certain reactions, a Phase Transfer Catalyst (PTC) can be employed.[7][8][9] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), has both a charged, hydrophilic "head" and large, lipophilic "tails".[9] It can transport an anion from the aqueous phase (or the solid salt surface) into the organic phase to react.[7][8] This is typically used in biphasic systems (e.g., an organic solvent and water) where the reaction occurs at the interface or in the organic phase.[7][10][11] This method is more suited for specific synthetic applications rather than general solubilization.
Troubleshooting Guide: From Insoluble Salt to Reactive Solution
When faced with an insoluble azetidine HCl salt in a non-polar solvent, the most robust and widely accepted solution is to convert the salt into its neutral, "free base" form. The azetidine free base is a neutral organic molecule and, as such, is significantly more soluble in non-polar solvents.[12][13]
Core Issue: The Protonated Nitrogen
The nitrogen atom in the azetidine ring is basic. In the HCl salt, this nitrogen is protonated, creating a positive charge and rendering the molecule ionic. To achieve solubility in non-polar solvents, this charge must be neutralized.
dot graph TD { A[Azetidine HCl Salt(Ionic, Insoluble in Non-Polar Solvents)] -->|Problem| B(Reaction in Non-Polar Solvent Required); B -->|Solution| C{Convert to Free Base}; C --> D[Azetidine Free Base(Neutral, Soluble in Non-Polar Solvents)]; D --> E(Successful Reaction);
} caption: "Core troubleshooting workflow."
Workflow 1: Standard Free-Basing Protocol (Aqueous Workup)
This is the most common and reliable method. It involves a liquid-liquid extraction to isolate the neutralized azetidine.
Objective: To deprotonate the azetidinium ion using a base and extract the resulting neutral azetidine into an organic solvent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the azetidine HCl salt in a minimal amount of water. If the salt is poorly soluble even in water, a polar solvent like methanol can be used initially, and then water can be added.
-
Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add an aqueous solution of a suitable base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or saturated sodium bicarbonate (NaHCO₃), while stirring.[14] The goal is to raise the pH of the solution to >12 to ensure complete deprotonation of the azetidinium ion.[14]
-
Scientist's Note: The choice of base matters. For sensitive substrates, a milder base like K₂CO₃ or NaHCO₃ is preferred. For simple azetidines, NaOH is efficient. Always add the base slowly to control any potential exotherm.
-
-
Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent. For azetidines, Dichloromethane (DCM) is often more effective than ethyl acetate or diethyl ether due to the polarity of the free base.[14]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator). The resulting residue is your azetidine free base, which should now be soluble in your desired non-polar solvent.
dot graph TD { A[Start: Azetidine HCl in Water] --> B{Add Base (e.g., NaOH)pH > 12}; B --> C[Extraction withOrganic Solvent (e.g., DCM)]; C --> D{Separate Layers}; D --> E[Aqueous Layer(Inorganic Salts)]; D --> F[Organic Layer(Azetidine Free Base)]; F --> G{Dry with Na₂SO₄}; G --> H[Filter & Concentrate]; H --> I[End: Pure Azetidine Free Base];
} caption: "Aqueous free-basing workflow."
Workflow 2: In-Situ Free-Basing (Anhydrous Conditions)
In some cases, particularly when the azetidine is sensitive to water or if you need to maintain anhydrous conditions for your reaction, you can perform the free-basing directly in the organic solvent.
Objective: To neutralize the azetidine HCl salt in a non-polar solvent using a solid base, followed by filtration.
Step-by-Step Protocol:
-
Suspension: Suspend the azetidine HCl salt in your desired non-polar, anhydrous reaction solvent (e.g., Toluene, THF, DCM).
-
Base Addition: Add a solid, non-nucleophilic base. An excess of powdered potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly used.
-
Stirring: Stir the suspension vigorously at room temperature for several hours. The reaction is heterogeneous (solid-liquid), so efficient mixing is crucial. Gentle heating can sometimes accelerate the process, but this should be monitored carefully.
-
Filtration: Once the reaction is complete (which can be monitored by TLC or by taking a small aliquot, filtering it, and checking for the disappearance of the starting salt), filter the mixture to remove the inorganic salts (e.g., KCl, KHCO₃) and the excess base.
-
Result: The resulting filtrate is a solution of your azetidine free base in the desired solvent, ready for the next reaction step.
| Parameter | Workflow 1: Aqueous Workup | Workflow 2: Anhydrous In-Situ |
| When to Use | General purpose, robust, high-purity required. | Water-sensitive substrates, anhydrous reactions. |
| Key Reagents | Aqueous base (NaOH, K₂CO₃), organic solvent. | Solid base (powdered K₂CO₃), anhydrous solvent. |
| Pros | Highly efficient, removes all inorganic salts. | Maintains anhydrous conditions, fewer steps. |
| Cons | Requires a full workup, not suitable for water-sensitive compounds. | Can be slow, may result in incomplete conversion. |
References
- Anderson et al. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,966,979.
- Anderson et al. (1989). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent 4,870,189.
-
Purdue University. Lattice Energy. Available at: [Link]
-
ACS Catalysis. (2014). Biphasic Reaction System Allows for Conversion of Hydrophobic Substrates by Amine Dehydrogenases. Available at: [Link]
-
ResearchGate. (2015). Aqueous Biphasic Systems for the Synthesis of Formates by Catalytic CO₂ Hydrogenation. Available at: [Link]
-
American Institute of Chemists. (2012). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Available at: [Link]
-
Organic Syntheses. Azetidine. Available at: [Link]
-
Chemistry LibreTexts. (2021). Lattice Energy and Solubility. Available at: [Link]
Sources
- 1. Lattice Energy [chemed.chem.purdue.edu]
- 2. megalecture.com [megalecture.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. alfachemic.com [alfachemic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US4870189A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 13. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Storage & Handling of Hygroscopic Azetidine Hydrochlorides
Executive Summary: The "Loaded Spring" Hazard
Azetidine hydrochlorides represent a unique challenge in chemical inventory management. Unlike standard organic salts, these compounds combine high ring strain (~26 kcal/mol) with the hygroscopic nature of hydrochloride salts .
Think of an azetidine ring as a "loaded spring." In its dry, neutral state, it is kinetically stable. However, the hydrochloride salt introduces an acidic proton (
The Golden Rule: Moisture is not just a physical contaminant; for azetidines, it is a chemical trigger for degradation.
The Degradation Mechanism (Why Storage Matters)
To troubleshoot effectively, you must understand the failure mode. Azetidine HCl degradation is a cascade event.
The Hydrolytic Cascade
-
Hygroscopic Uptake: The HCl salt pulls water from the air.
-
Protonation/Activation: The nitrogen atom becomes highly protonated in the aqueous micro-environment.
-
Nucleophilic Attack: Water attacks the electrophilic carbons adjacent to the nitrogen.
-
Ring Opening (Relief of Strain): The ring snaps open, forming a linear amino alcohol or polymerizing.
Visualization: The Failure Pathway
Figure 1: The thermodynamic drive to relieve ring strain facilitates rapid hydrolysis once the crystal lattice is compromised by moisture.
Standard Operating Procedure: The "Double-Shell" Storage Protocol
Do not rely on the original vendor packaging once opened. Implement this Double-Shell System to ensure long-term integrity.
Equipment Required[1][2][3][4][5][6]
-
Primary: Glass vial with Teflon-lined screw cap.
-
Secondary: Wide-mouth HDPE or Glass Jar (The "Shell").
-
Desiccant: Indicating Drierite or Molecular Sieve packets.
-
Sealant: Parafilm M® or electrical tape.
The Protocol[5]
| Step | Action | Scientific Rationale |
| 1. Acclimatization | CRITICAL: Allow the cold vial to warm to Room Temperature (RT) before opening. | Prevents condensation of atmospheric water onto the cold solid surface (dew point management). |
| 2. Aliquoting | If possible, separate the bulk into single-use portions inside a glovebox or dry bag. | Minimizes the number of freeze-thaw cycles and exposure events for the bulk material. |
| 3. Primary Seal | Close the vial tightly. Wrap the cap/neck junction with Parafilm. | Creates the first barrier against gas exchange. |
| 4. The Shell | Place the sealed vial inside the larger Secondary Jar. Fill the void space with desiccant packs. | The desiccant creates a "zero-humidity halo" around the primary vial, scavenging any permeating moisture. |
| 5. Storage | Store at -20°C (Freezer) . | Low temperature kinetically slows both the rate of moisture diffusion and the rate of chemical hydrolysis. |
Visualization: The Storage Workflow
Figure 2: The "Double-Shell" workflow ensures a redundant defense against moisture ingress.
Troubleshooting & FAQs
Q1: The solid has turned into a sticky gum or oil. Is it ruined?
Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself. Solution:
-
If purity is critical: Discard it. Once dissolved, the high concentration of HCl in the aqueous film likely initiated ring-opening.
-
Attempting Rescue: If you must save it, do NOT heat it (heat accelerates ring opening).
-
Dissolve the gum in a small amount of dry methanol.
-
Add anhydrous diethyl ether or hexane to precipitate the salt.
-
Filter rapidly under an inert atmosphere.
-
Note: If it does not precipitate, the ring has likely opened.
-
Q2: The material has turned yellow/orange. Why?
Diagnosis: Oxidative degradation or polymerization. Analysis: Azetidines can undergo oxidative ring opening or polymerize into poly-amines. Color change indicates the formation of conjugated impurities. Action: Run an LC-MS or NMR. If the impurity profile is >5%, recrystallize or discard.
Q3: I cannot weigh it accurately; the mass keeps increasing on the balance.
Diagnosis: Rapid hygroscopic uptake. Technique:
-
Do not weigh directly onto weighing paper.
-
Use the "Difference" Method:
-
Tare the balance with the closed vial.
-
Remove an estimated amount.[1]
-
Reweigh the closed vial.
-
The loss in mass is your sample weight. This protects the bulk from prolonged exposure.
-
-
Static Control: Use an anti-static gun, as static charge often mimics hygroscopic drift.
Q4: Can I store it in a solution to avoid solid-state issues?
Diagnosis: Solvent stability. Answer: NO , unless the solvent is anhydrous and non-nucleophilic (e.g., DMSO, DMF).
-
Risk: Storing in alcohols (MeOH/EtOH) can lead to solvolysis (ring opening by the alcohol).
-
Risk: Storing in water is fatal to the compound over time.
-
Best Practice: Store as a solid. Make solutions fresh.
References
- Vertex AI Search. (2023). Azetidine ring strain energy and hydrolysis mechanisms. [Search Result 1.1]
-
American Chemical Society (ACS). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.[2]
-
ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.
-
National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
-
University of Wisconsin–Madison. Chemical Storage Guidelines.
-
Cornell University EHS. General Storage Guidelines for Hazardous Chemicals.
Sources
Technical Support Center: Troubleshooting Difluoromethoxy (-OCHF2) Functionalization
Introduction
The difluoromethoxy group (-OCHF2) is a highly sought-after bioisostere in drug development, utilized to modulate lipophilicity, metabolic stability, and membrane permeability. However, the installation of this moiety typically relies on highly reactive difluorocarbene (:CF2) intermediates or radical species. Due to their electrophilic nature and short half-lives, these intermediates are prone to rapid quenching, bis-alkylation, and poor regioselectivity. This technical guide provides causal troubleshooting strategies and self-validating protocols to help you minimize side reactions and optimize your synthetic yields.
Diagnostic Workflow for -OCHF2 Functionalization
Diagnostic workflow for troubleshooting difluoromethoxylation side reactions and low conversions.
Core Troubleshooting Guides & FAQs
Q1: How do I prevent bis-difluoromethoxylation or over-reaction when functionalizing unactivated arenes? A1: Causality: Highly reactive difluorocarbene (:CF2) or difluoromethoxy radicals (•OCF2H) lack strict substrate specificity. In radical-mediated difluoromethoxylation of unactivated arenes (e.g., via photoredox catalysis), the mono-functionalized product can remain electronically susceptible to further radical attack. For instance, using a stoichiometric 1:1 ratio of arene to the radical precursor can result in up to 24% bis-difluoromethoxylated side products[1]. Solution: Shift the statistical probability of the reaction by using a large excess of the starting arene (e.g., 5-10 equivalents) to favor mono-functionalization[1]. If the starting material is too valuable to use in excess, employ a controlled, slow-addition of the difluorocarbene precursor via a syringe pump to maintain a low steady-state concentration of the reactive intermediate.
Q2: Why am I observing low conversion and rapid quenching of the difluorocarbene precursor? A2: Causality: Difluorocarbenes are highly electrophilic singlet carbenes. In the presence of trace moisture, they undergo rapid hydrolysis to form carbon monoxide and hydrogen fluoride, completely bypassing your target nucleophile[2]. Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves and flame-dry glassware. If your protocol necessitates an aqueous base (e.g., aqueous KOH), you must use a biphasic system with a phase-transfer catalyst (PTC) to shield the generated carbene in the organic layer.
Q3: How do I control regioselectivity when my substrate has multiple nucleophilic sites (e.g., -OH, -NH2, -SH)? A3: Causality: The reactivity of nucleophiles toward difluorocarbene follows a strict hierarchy dictated by nucleophilicity and pKa. The established reactivity order is: ArS– > RS– > ArO– > ROH > RO– > ArSH > ArOH > RSH[3]. Solution: If you need to selectively difluoromethoxylate a phenol in the presence of a thiol, the thiol must be protected beforehand, as the thiolate anion (ArS-) will always outcompete the phenoxide (ArO-)[3]. To favor O-alkylation over N-alkylation in aminophenols, modulate your base: use a mild base that selectively deprotonates the phenol (lower pKa) without activating the amine.
Q4: What is the best difluorocarbene precursor to minimize harsh reaction conditions and associated degradation? A4: Causality: Classic precursors like chlorodifluoromethane (Freon-22) require strong bases and pressurized vessels, which can degrade sensitive substrates and pose safety risks. Solution: Transition to bench-stable, solid precursors. Sodium chlorodifluoroacetate (ClCF2COONa) allows for thermal decarboxylation under mild basic conditions[4]. Alternatively, S-(difluoromethyl)sulfonium salts provide excellent yields at room temperature using mild bases like LiOH, significantly reducing thermal degradation[3].
Quantitative Data: Reagent Selection & Side Reaction Profile
Summarizing the optimal conditions and known side reactions for common difluoromethoxylation reagents allows for rapid experimental planning.
| Difluorocarbene Precursor | Activation Method | Typical Side Reactions | Mitigation Strategy |
| Sodium chlorodifluoroacetate | Thermal Decarboxylation (>80°C) | Hydrolysis, thermal degradation of substrate | Slow addition of precursor; use strictly anhydrous DMF[4]. |
| S-(Difluoromethyl)sulfonium salt | Mild Base (LiOH, RT) | Thioether formation (if -SH present) | Protect thiols; use stoichiometric base to avoid over-deprotonation[3]. |
| BrCF2CO2H | Visible Light Photoredox (Ir/Ru) | Bis-difluoromethoxylation | Use excess arene (5-10 equiv) to statistically favor mono-adducts[5]. |
| TMSCF2Br | Fluoride source (KF, RT) | Silyl ether formation | Use non-nucleophilic solvents; ensure complete desilylation during workup. |
Standardized Experimental Protocol
Self-Validating Method for Phenol Difluoromethoxylation
This protocol utilizes Sodium chlorodifluoroacetate (ClCF2COONa) due to its bench stability, low environmental impact, and avoidance of pressurized gases[2][4].
Causality-Driven Methodology:
-
Deprotonation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv, 10 mmol) and Cs2CO3 (2.0 equiv, 20 mmol) in anhydrous DMF (30 mL). Causality: Cs2CO3 is chosen over NaOH to enhance the solubility of the phenoxide intermediate in DMF and minimize aqueous hydrolysis of the carbene.
-
Precursor Addition: Add Sodium chlorodifluoroacetate (2.5 equiv, 25 mmol) to the stirring mixture. Causality: An excess is used to compensate for unavoidable baseline hydrolysis/dimerization of the carbene.
-
Thermal Activation: Heat the reaction mixture to 100 °C for 4 hours under a nitrogen atmosphere. Causality: Thermal decarboxylation of ClCF2COONa strictly requires temperatures above 80 °C to generate the difluorocarbene (:CF2) intermediate in situ[4].
-
Self-Validation Check (In-Process): Withdraw a 50 μL aliquot, dilute with MeCN, and analyze via LC-MS. If the conversion stalls before 90%, the carbene has likely been quenched. Add an additional 1.0 equiv of ClCF2COONa and continue heating.
-
Workup: Cool the mixture to room temperature, quench with 50 mL of DI water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to completely remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate.
-
Self-Validation Check (Analytical): Analyze the crude product via 19F NMR. The appearance of a characteristic doublet between -80 to -83 ppm (J ≈ 74 Hz) confirms the successful installation of the -OCHF2 group. A singlet near -70 ppm indicates unreacted precursor or hydrolyzed byproducts.
References
1.5 - nih.gov 2.3 - acs.org 3.2 - orgsyn.org 4. 4 - orgsyn.org 5. 1 - rsc.org
Sources
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for 3-Substituted Azetidine Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of cross-coupling reactions with 3-substituted azetidines. The unique combination of ring strain and steric hindrance in these scaffolds presents a significant synthetic challenge.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you overcome these hurdles and achieve success in your synthetic campaigns.
Part 1: Frequently Asked Questions - Understanding the Core Challenge
This section addresses the fundamental issues that arise when working with sterically encumbered azetidine derivatives.
Q1: Why are cross-coupling reactions with 3-substituted azetidines so challenging?
A: The difficulty arises from a confluence of two primary factors: inherent ring strain and steric hindrance.
-
Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of strain energy.[1][3] This makes the four-membered ring susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, strong acids/bases, or coordination to Lewis acidic metals), which can lead to undesired ring-opening byproducts.[4]
-
Steric Hindrance: A substituent at the C-3 position creates significant steric bulk around the molecule's reactive centers.
-
For N-arylation (e.g., Buchwald-Hartwig amination) , the 3-substituent can sterically clash with the incoming aryl halide and the bulky phosphine ligands on the palladium catalyst, hindering the crucial C-N bond-forming reductive elimination step.[5][6]
-
For C-3 arylation (e.g., Suzuki-Miyaura coupling) , the substituent can impede the approach of the palladium catalyst for the initial oxidative addition step into the C-X bond (where X is a halide or triflate).[7][8]
-
This combination often leads to slow reaction rates, requiring more forcing conditions that, in turn, can promote ring decomposition.
Q2: What are the most common failure modes observed in these reactions?
A: When coupling reactions with 3-substituted azetidines fail, it typically manifests in one of several ways:
-
Low or No Conversion: The most common issue is the simple failure of the starting materials to react, leaving them largely unconsumed. This points to a catalyst system that is not active enough to overcome the steric barrier.[9]
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide coupling partner is reduced to the corresponding arene. This side reaction often becomes competitive when the desired coupling pathway is slow.
-
Ring-Opening: The strain of the azetidine ring can be released through nucleophilic attack, often exacerbated by elevated temperatures or certain bases, leading to linear, ring-opened byproducts.[4][10]
-
Protodeborylation (Suzuki Coupling): The boronic acid coupling partner can be protonated and cleaved before it has a chance to participate in the catalytic cycle, especially in the presence of water or acidic impurities.[11]
Q3: My standard Buchwald-Hartwig/Suzuki conditions failed. Where do I start?
A: Standard, first-generation catalyst systems (e.g., Pd(OAc)₂ with simple phosphine ligands like PPh₃) are almost always insufficient for these challenging substrates. The immediate focus should be on the ligand . The development of bulky, electron-rich phosphine ligands was a revolutionary step for cross-coupling chemistry, specifically for overcoming steric hindrance.[11][12] Your first troubleshooting step should be to switch to a more advanced ligand system.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Low to No Yield in N-Arylation of a 3-Substituted Azetidine (Buchwald-Hartwig Amination)
Your reaction shows mostly unreacted starting material. This indicates that one or more steps in the catalytic cycle are too slow to proceed effectively.
Caption: Troubleshooting workflow for N-arylation.
The rate-limiting step for sterically hindered amines is often the C-N reductive elimination from the palladium center.[6] Bulky, electron-rich ligands accelerate this step. Move away from simple ligands and select from the "Buchwald Ligands."[6][11]
| Ligand Generation | Examples | Characteristics & Use Case |
| First Generation | PPh₃, P(o-tol)₃ | Generally ineffective for hindered azetidines. |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Offer increased bulk but can be sensitive to air. Good starting point if biarylphosphines are not available. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | The gold standard for hindered couplings. [11] Their bulk and electronic properties create a highly active catalyst that excels at coupling hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Robust and highly active ligands that can be very effective, offering an alternative to phosphines.[8] |
Recommendation: Start by screening XPhos or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.
The base is required to deprotonate the azetidine, but an incorrect choice can lead to side reactions.
| Base | Strength | Common Issues & Considerations |
| NaOtBu, KOtBu | Strong | Highly effective and common. Can promote side reactions with sensitive functional groups. Can also react with the aryl halide at high temperatures.[5] |
| K₃PO₄, Cs₂CO₃ | Moderate | Milder options, often used in Suzuki couplings but can be effective here. Good for base-sensitive substrates.[13] |
| LiHMDS | Strong, Non-nucleophilic | Can be effective when other bases fail, particularly for poorly nucleophilic amines.[14] |
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective starting point for Buchwald-Hartwig aminations.[15]
Issue 2: Poor Results in C-3 Coupling of a Protected Azetidine (Suzuki-Miyaura Coupling)
You are attempting to couple an arylboronic acid to a 3-iodo- or 3-triflyloxy-azetidine derivative and observing low conversion or significant side products.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 11. jmcct.com [jmcct.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Removing residual solvents from 3-((Difluoromethoxy)methyl)azetidine hydrochloride
Welcome to the Technical Support Center for 3-((Difluoromethoxy)methyl)azetidine hydrochloride .
As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with purifying and drying this specific active pharmaceutical ingredient (API) intermediate.
Because this compound is a secondary amine hydrochloride salt featuring a strained four-membered azetidine ring and a highly electronegative difluoromethoxy group, it exhibits intense hydrogen-bonding capabilities. This often leads to the stubborn retention of polar organic solvents (like methanol or isopropanol) within the crystal lattice, forming pseudo-solvates that resist standard vacuum drying.
Below, you will find causality-driven troubleshooting guides, regulatory FAQs, and self-validating experimental protocols to ensure your batch meets compliance without degrading the molecule.
Section 1: Troubleshooting Guides & FAQs
Q1: Why is methanol stubbornly stuck in my batch above 3000 ppm, even after 48 hours in a high-vacuum oven at 40°C?
The Causality: You are likely dealing with a solvate or a tightly hydrogen-bonded network, not just surface moisture. The protonated azetidine nitrogen (
Q2: What are the exact regulatory limits I need to achieve for common solvents used in this synthesis? The Causality: Regulatory bodies classify residual solvents based on patient safety and toxicity profiles. You must align your final Quality Control (QC) targets with the ICH Q3C(R8) guidelines[2]. Solvents are categorized into Classes 1, 2, and 3. You must avoid Class 1 entirely, strictly limit Class 2, and keep Class 3 below 0.5% (5000 ppm)[2].
Q3: How do I accurately verify that the solvents have been removed without degrading the sample in the instrument? The Causality: Standard Loss on Drying (LOD) is insufficient because it cannot differentiate between water, Class 2 solvents, and Class 3 solvents. You must use United States Pharmacopeia (USP) General Chapter <467> methodologies[3]. The Solution: Use Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) or Mass Spectrometry (HS-GC-MS). Because 3-((Difluoromethoxy)methyl)azetidine hydrochloride is highly water-soluble, dissolve your sample in HPLC-grade water (Procedure A) rather than DMF or DMSO to prevent matrix interference and thermal degradation in the headspace vial[3].
Q4: My compound turns into a sticky gum during solvent removal. How do I get a free-flowing powder?
The Causality: Azetidine hydrochloride salts are notoriously hygroscopic. If your solvent system contains trace water, or if the drying process crosses the glass transition temperature (
Section 2: Quantitative Data & Regulatory Limits
To ensure compliance, your drying protocols must target the limits outlined in the ICH Q3C guidelines. Below is a summary of common solvents used in the synthesis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride and their strict exposure limits.
| Solvent | ICH Q3C Classification | Toxicity Concern | Permitted Daily Exposure (PDE) | Concentration Limit (ppm) |
| Benzene | Class 1 | Carcinogen | 0.02 mg/day | 2 ppm |
| Methanol | Class 2 | Neurotoxicity / Teratogenic | 30.0 mg/day | 3000 ppm |
| Dichloromethane (DCM) | Class 2 | Suspected Carcinogen | 6.0 mg/day | 600 ppm |
| Acetonitrile | Class 2 | Inherent Toxicity | 4.1 mg/day | 410 ppm |
| Ethanol | Class 3 | Low Toxic Potential | 50.0 mg/day | 5000 ppm (0.5%) |
| Ethyl Acetate | Class 3 | Low Toxic Potential | 50.0 mg/day | 5000 ppm (0.5%) |
Data sourced from ICH Harmonised Guideline Q3C(R8)[2] and USP <467>[3].
Section 3: Diagnostic & Troubleshooting Workflow
Workflow for troubleshooting and removing residual solvents from API salts.
Section 4: Experimental Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical checkpoints to prove the thermodynamic mechanism worked before you proceed to the next step.
Protocol A: Humidified Nitrogen Drying (Displacement Method)
Use this protocol when Class 2 alcohols (like Methanol) are trapped in the crystal lattice.
-
Setup: Transfer the wet cake or partially dried 3-((Difluoromethoxy)methyl)azetidine hydrochloride into an agitated vacuum filter dryer or a vacuum oven equipped with a gas manifold.
-
Humidification: Connect a nitrogen line to a bubbler filled with sterile, distilled water. Introduce the humidified nitrogen (Relative Humidity ~60-75%) into the drying chamber[1].
-
Displacement Phase: Maintain the chamber at 30°C–35°C at atmospheric pressure with continuous humidified N2 flow for 4 to 6 hours. Mechanism: The water vapor penetrates the lattice, competitively hydrogen-bonding with the amine hydrochloride, forcing the volatile alcohol out of the solid state[1].
-
Drying Phase: Bypass the water bubbler. Sweep the chamber with dry nitrogen for 1 hour, then apply high vacuum (< 10 mbar) at 35°C for 12 hours to remove the residual water.
-
Self-Validation Checkpoint:
-
Run a Karl Fischer (KF) titration. If water is < 0.5%, the drying phase is complete.
-
Run USP <467> HS-GC-FID. The methanol levels will have dropped exponentially compared to standard vacuum drying.
-
Protocol B: Azeotropic Solvent Swapping
Use this protocol if the compound has oiled out or formed a gum due to trapped solvents.
-
Suspension: Transfer the gummy API to a round-bottom flask. Add 10 volumes (v/w) of an anti-solvent that forms a known azeotrope with your trapped solvent (e.g., Heptane or Ethyl Acetate).
-
Azeotropic Distillation: Equip the flask with a rotary evaporator. Apply a moderate vacuum (e.g., 100-200 mbar) and heat the water bath to no more than 40°C.
-
Volume Reduction: Distill the solvent mixture until the volume is reduced by 70%. Mechanism: The trapped polar solvent co-distills with the anti-solvent at a temperature much lower than its standard boiling point. As the polar solvent leaves, the API loses its solvated state and precipitates.
-
Crystallization: Break the vacuum with nitrogen. You should now observe a fine, white, free-flowing crystalline suspension. Filter the solid over a Buchner funnel.
-
Final Dry: Dry the resulting powder in a vacuum oven at 35°C for 6 hours.
-
Self-Validation Checkpoint:
-
Perform X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the recovery of a highly crystalline, non-amorphous state.
-
Run HS-GC-FID to confirm the removal of both the original trapped solvent and the anti-solvent.
-
References
-
ICH Expert Working Group. "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
United States Pharmacopeia. "<467> Residual Solvents." USP-NF. Available at:[Link]
-
Princen, Martijn. "Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy." Hasselt University Document Server. Available at:[Link]
Sources
Technical Support Center: Resolving Chromatography Tailing Issues with Amine Hydrochloride Salts
Welcome to the Chromatography Technical Support Center. Amine hydrochloride salts are ubiquitous in pharmaceutical drug development, but their analysis via Reversed-Phase Liquid Chromatography (RPLC) frequently suffers from severe peak tailing. This asymmetry compromises resolution, integration accuracy, and assay reproducibility.
This guide provides a mechanistic understanding and actionable troubleshooting workflows to resolve the secondary interactions driving peak tailing in basic compounds.
The Causality of Peak Tailing in Basic Amines
In an ideal RPLC separation, retention relies exclusively on hydrophobic partitioning. However, basic compounds like amine hydrochlorides introduce a secondary retention mechanism: cation exchange [1].
At typical mobile phase pH levels (pH 3.0–8.0), residual silanol groups (Si–OH) on the silica stationary phase lose a proton to become negatively charged (Si–O⁻)[2]. Simultaneously, the amine group (which typically has a pKa of 8–10) remains protonated and positively charged (R–NH₃⁺)[3]. The electrostatic attraction between the protonated amine and the ionized silanol causes the analyte to desorb slowly from the stationary phase, manifesting as a tailing peak[4].
Mechanistic pathways of silanol interactions and targeted resolutions.
Troubleshooting Guide & FAQs
Q1: Why do my amine hydrochloride salts tail severely on older C18 columns, but neutral compounds do not? A: Neutral compounds interact with the stationary phase solely through hydrophobic partitioning, which is unaffected by surface charge. Amine hydrochlorides, however, are highly susceptible to polar and ionic secondary interactions. Older "Type A" silica columns contain high levels of trace metals (like iron and aluminum) within the silica matrix[1]. These metals withdraw electrons from adjacent silanol groups, increasing their acidity and reactivity[1]. This creates highly active free silanols that strongly bind basic amines. Modern "Type B" silica columns are manufactured to be metal-free and heavily end-capped, significantly reducing these active sites[1][5].
Q2: How should I adjust my mobile phase pH to fix this tailing? A: You have two primary pH strategies to disrupt the cation exchange mechanism, depending on your column's chemical stability:
-
Low-pH Approach (pH < 3.0): By lowering the pH below the pKa of the acidic silanols, you force the silanols into their fully protonated, neutral state (Si–OH)[4][5]. This eliminates the negative charge on the column surface.
-
High-pH Approach (pH > 10.0): If you are using a hybrid column stable at high pH (e.g., Bridged Ethylene Hybrid - BEH), you can raise the pH above the pKa of your amine. This deprotonates the amine into its neutral free-base form, preventing it from interacting ionically with the silica[6]. Note: High pH cannot be used with standard silica columns, as the silica backbone dissolves above pH 8.0[6].
Q3: Why does Trifluoroacetic Acid (TFA) resolve tailing for my amines, while Formic Acid (FA) fails? A: This is a function of both pH and ion-pairing capability. Formic acid (0.1%) typically yields a pH of ~2.7, which is often not low enough to protonate all highly acidic surface silanols[3]. Furthermore, basic amines with a pKa > 5.0 remain positively charged in FA[3]. TFA, however, is a stronger acid (yielding pH ~2.0) that more effectively neutralizes silanols[6]. More importantly, the trifluoroacetate anion (TFA⁻) acts as a strong ion-pairing reagent. It pairs directly with the positively charged amine in the mobile phase, shielding its charge and physically blocking it from interacting with any residual silanols[3].
Q4: I cannot use TFA because I am running LC-MS and it causes severe ion suppression. What are my alternatives? A: If TFA is prohibited due to mass spectrometry signal suppression, consider the following column and chemistry alternatives:
-
Charged Surface Hybrid (CSH) Columns: CSH technology deliberately incorporates a low-level positive charge onto the stationary phase surface[6][7]. This creates an electrostatic repulsion field against the positively charged amine, effectively blocking the cation exchange mechanism even when using weak, MS-friendly additives like 0.1% Formic Acid[6].
-
Alternative Additives: Use Difluoroacetic acid (DFA), which provides similar ion-pairing benefits with significantly less MS ion suppression compared to TFA[3]. Alternatively, chaotropic salts (e.g., PF₆⁻, BF₄⁻) can disrupt the solvation-desolvation equilibria of protonated amines, decreasing the tailing factor without the severe suppression seen with TFA[8].
Data Presentation: Mobile Phase Additives for Amine Tailing
| Additive | Typical Concentration | Mechanism of Action | LC-MS Compatibility | Impact on Peak Shape (Amines) |
| Formic Acid (FA) | 0.1% (v/v) | Lowers pH (~2.7); weak ion-pairing. | Excellent | Moderate improvement; tailing often persists[3]. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Lowers pH (~2.0); strong ion-pairing. | Poor (Severe ion suppression)[3] | Excellent symmetry; eliminates cation exchange[3]. |
| Triethylamine (TEA) | 5 - 20 mM | Silanol suppressor; competes with analyte for active sites. | Poor (Contaminates MS source) | Good, but accelerates column hydrolysis[9]. |
| Chaotropic Salts (e.g., PF₆⁻) | 10 - 50 mM | Disrupts solvation equilibria; forms neutral pairs[8]. | Moderate to Poor (Depends on volatility) | Significant reduction in tailing factor[8]. |
Recommended Troubleshooting Workflow
Logical workflow for diagnosing and resolving amine peak tailing.
Experimental Protocols
Protocol 1: Low-pH Ion-Pairing Optimization for LC-UV
Objective: Systematically eliminate secondary silanol interactions using TFA as an ion-pairing reagent.
-
Baseline Assessment: Inject the amine hydrochloride sample using a standard mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile). Calculate the Asymmetry Factor (
) at 10% peak height[4]. If , proceed to step 2. -
Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile. Caution: Ensure the column is rated for pH < 2.0 (e.g., sterically protected or hybrid phases)[4].
-
Equilibration: Flush the column with at least 10–15 column volumes of the new TFA mobile phase to ensure complete protonation of the stationary phase and saturation of the ion-pairing equilibrium.
-
Re-evaluation: Re-inject the sample. The
should drop below 1.2. If tailing persists, evaluate the system for extra-column band broadening or a physical column void[4][10].
Protocol 2: Column Conditioning for Basic Analytes
Objective: Saturate highly active silanol sites on a new column to stabilize peak shape and retention time.
-
Standard Preparation: Prepare a high-concentration standard of your basic amine analyte (e.g., 10x the normal analytical concentration)[2].
-
Conditioning Injections: Make 3 to 5 consecutive "conditioning injections" of this high-concentration standard onto the new column under your final method conditions[2].
-
Mechanism Verification: Basic analytes from these initial injections will irreversibly adsorb to the most active, un-endcapped silanol groups[2].
-
Analytical Run: Inject your standard analytical concentration. The active sites are now "blocked," resulting in sharper peaks and stable retention times for subsequent runs[2].
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaw2hFFeosJLkrMoPTMg1i-RFITob8pnB687zydmPd6qVm_i7s1qK0FiABa-_MIh7t96SLbhlzUb8y4H5YMhUXCIJNx1XAhimJC3tALmdVK1y9Ii0FXtuZd3ofkaT9zZa8Pdc2nKahk1J7ijmwX2EobUn6eXn_y_XLH4bGaDvg3yOpmD83yFM2W6XddgQgQxWw-paIonQnA4FROCD-ZVg=]
- Peak Tailing in HPLC - Element Lab Solutions -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8cAKyN4dvUA8it_AkB_FbVMP86D5VNf_M2m4GrdWZYW6cD2AmXJ72YTa1Vh3uEr2_F9Lf4H3MLRAhxTad2oyULr88uT9Xp4r0EOWHH5Jl1Xf_PpWUcLgCH25IOmdPg-z8bTQAIPR417-DFhWgQAeSz8cGvZtjG6qbd4ZUzM264psX1khnioAX9rp6ESEBEg==]
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- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMYYZ0j_LrKuV9zPJc1kT2UsIUiYtY4lVA_krXqy2u_bV50t2Ct-JiPjVcMqQkVELb9JzicyT-JUmFDFQtgNrccO2PIXGj_Vu2S16RC9Mv0yloGoXCX2r5TjKFoiudePFb2RUrc6Jk3388CtWLj_XzigYmaR_fo5qltV_iV5JQasGz2ZGJlw5J3d58ac-zxTtDjoydplI=]
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSedVxUfG9mek_6mmY1q92xUwuf1UPmRiew5YF_CZiB1PHwvewtsT-1tkbirLOU3RqBNML673MrwNZq7vTXocs4MipJbyi_AKXwUqhYipfWrFFITpT3jGFdGCqpOsOrsogt9NA-zf4OM3R2qmz1at_t4lHnyuJCYg3CKULKybZJT6BxNV-QxSqCdaVn00Acjm6Yh85hWaRPICxA_g5Sa7Ovu8azE3jespbwuxXsq_M4MkdvqA72A2DWIydinbTU1N7gKsxslL9p2CZycRJY3yMXkn]
- HPLC Troubleshooting Guide - University of Pittsburgh -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYlefLCEaitIzBNTW6uMldHkHNMV0P_oziZ_cwW0HDH8aMKay8EXsKQAP9Jxe-gDgdN7YqnXkAMUqNqcAaFqLvUZvKz1LdIQkv2vX00wjS8IatN4aW7_kObE5DMYaksU1kHzlknvovBynstT5gNIwS554dMgEfjtzeRQ==]
- Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmqBt7ZYdfr05ILKGQYFAOCVCthlch98oDCZSisaobkPkiugSCq2wa3hGxF4zhjH67cpj9MHpA_xPCMltWft1GcjSaHak5wWpz9Ryc2Z1dZPmPVEdwE8mxJqTEdFkG3lLDpta5Ah7sdyJdvVfeW7yPQ9HvbdBArxB-gHc4wM1UsKmD50YG-Uo2mvtoxkGMnGuASJAxU9XCrjpgxYGpBzDZMbf0pyN7HjitaauvJCJYbq0UIYTdUBs=]
- Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections? - Waters -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpwNdmJO-jL_FaPJsUPHzQJXIWPt-eJqCXZX5dIT1Q3YvU0CsUbFHfrW_mGyjiPUvoF-auytKPFTv0HWyK_CSM0y27SoYdqXstUQrSsYPdohmRvQ6THQUQ2uPWnO0HwYNcuEbEqM9Q7HlMetymOimEzktCZVwp6S5I7z5by1T0x4aroLrOoG8O7CdcvcxdjGywlmPueWbC81hzWtIMv1Wv-AV8YbDyIx5k2v0ha59vtUd2POH0lmHOqi_Xsu6-kzh_NnVUDvqsEulxXHyXM8Z3JioQ6jj0Djd4bBo-EDIaOcz_]
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGun-6hRH8b1nlya_HBrp1-1FDtJd2exGcGpH35EFUJaSMXfy5vYa4p-WSngxx-OghmnEzB-Ic5bSYo93SAtEof0UL5UQs0HuB5JTPvn-7tx7BmajUXpChEW-5XqqnkQoJGkKsSfVJQysXyXz4I0Wv4sd0tZ5GZu9HME90RZZLasIQ87JqnxFRpWamSYrmEnnqrYMXy0ZcS8AODSyE3Ng4ZWkqAMvzT91H0ugXvOgI=]
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuDdwh6JyDgq51HEg9KtKSeq-YeHJzhpZ2o7DpnT0ovb2KS0hTMabxyMNRSBuPOUS0huDhJCNgFs4f0HakygMBe3dweuBSyrvgL6B_tkxcGV2oKIv2x307Ie3pZm19uKv2I2BPA0gNAPKDZ_ps-5RA-sQDAXivFHPudO23woCEcMzMOeqvThdngpSOou-vr7MOtEqiMz2_1a8S9fyHJX9CJO5ubFOcn2SxTgBSBXuNHdc1jHIon5zZMsVi8R8NWeRFumKUJlehi1QLgH0yXEFBXPpl45DRV4KURMqX-UTL-NDDtYy4IjW7bv7LoPCX5aWsCMWgmh06C0A2vjgBWVG6lNj8OBPrwSCHwjqqtfw=]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. support.waters.com [support.waters.com]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
1H and 13C NMR characterization of 3-((Difluoromethoxy)methyl)azetidine hydrochloride
Analytical Comparison Guide: 1H and 13C NMR Characterization of 3-((Difluoromethoxy)methyl)azetidine Hydrochloride
Strategic Context: The Rise of the Difluoromethoxy Group
In modern medicinal chemistry, the strategic substitution of standard aliphatic ethers with fluorinated analogs has revolutionized lead optimization. Specifically, incorporating a difluoromethoxy (-OCHF2) group onto an azetidine ring—yielding 3-((Difluoromethoxy)methyl)azetidine hydrochloride—provides a unique "dynamic lipophilicity" that adapts to the local binding pocket environment[1]. Furthermore, this moiety acts as a weak, lipophilic hydrogen bond donor, significantly enhancing metabolic stability against oxidative O-dealkylation compared to traditional methoxy (-OCH3) analogs[2].
However, this physicochemical superiority comes at a cost: structural verification becomes exponentially more complex. As a Senior Application Scientist, I frequently observe library synthesis failures stemming from mischaracterized fluorinated building blocks. This guide objectively compares the analytical profile of 3-((Difluoromethoxy)methyl)azetidine hydrochloride against standard alternatives and provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure batch-to-batch integrity.
Product Performance & Analytical Complexity Comparison
When selecting a building block, the choice between a difluoromethoxy and a standard methoxy group dictates both downstream pharmacokinetic properties and upstream analytical requirements. The -OCHF2 group lowers the basicity (pKa) of the proximal azetidine amine through inductive electron withdrawal, which can improve membrane permeability, but it introduces profound heteronuclear coupling (1H-19F and 13C-19F) that complicates NMR spectra[3].
Table 1: Physicochemical and Analytical Comparison
| Feature | 3-((Difluoromethoxy)methyl)azetidine HCl | 3-(Methoxymethyl)azetidine HCl (Alternative) |
| Lipophilicity (LogP impact) | Higher (Dynamic lipophilicity) | Lower (Static) |
| Metabolic Stability | Excellent (Resistant to CYP450 cleavage) | Poor (Prone to oxidative O-dealkylation) |
| Hydrogen Bonding | Weak H-bond donor (via CHF2 proton) | H-bond acceptor only |
| 1H NMR Complexity | High (Complex heteronuclear splitting, J ≈ 74 Hz) | Low (Simple singlets/multiplets) |
| 13C NMR S/N Ratio | Low (Signal split into triplet, J ≈ 256 Hz) | High (Standard sharp singlets) |
Causality in NMR Experimental Design
To achieve unambiguous structural elucidation, the NMR acquisition parameters must be tailored to the unique physics of the fluorine-spin system. Do not treat this molecule like a standard aliphatic heterocycle.
-
Solvent Selection (DMSO-d6 vs. CDCl3): Hydrochloride salts exhibit poor solubility in CDCl3. We mandate the use of DMSO-d6. Causality: DMSO-d6 not only fully dissolves the salt but also shifts the exchangeable ammonium (NH2+) protons far downfield (~9.0–9.5 ppm), preventing signal overlap with the critical azetidine ring protons (3.0–4.5 ppm).
-
13C Sensitivity Mitigation: The 13C signal for the -OCHF2 carbon is split into a massive triplet by the two fluorine atoms (
≈ 256 Hz)[3]. Causality: Because the signal intensity is divided across three peaks and lacks the full Nuclear Overhauser Effect (NOE) enhancement typical of CH3 groups, the signal-to-noise (S/N) ratio drops precipitously. The 13C acquisition protocol must utilize a higher sample concentration and an increased number of scans compared to non-fluorinated molecules.
Benchmark Spectral Data & Self-Validating Metrics
A robust analytical protocol must be self-validating; orthogonal experiments must mathematically agree. For this building block, the key validation metric is heteronuclear scalar coupling.
Table 2: Benchmark NMR Assignments (DMSO-d6, 400 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | 9.00 - 9.50 | Broad singlet (2H) | - | Azetidine NH2+ |
| 1H | 6.75 | Triplet (1H) | -OCHF2 proton | |
| 1H | 4.15 | Doublet (2H) | -CH2-O- | |
| 1H | 3.85 - 4.05 | Multiplet (4H) | - | Azetidine C2/C4 protons |
| 1H | 3.10 - 3.25 | Multiplet (1H) | - | Azetidine C3 proton |
| 13C | 116.5 | Triplet | -OCHF2 carbon | |
| 13C | 69.2 | Singlet | - | -CH2-O- carbon |
| 13C | 48.5 | Singlet | - | Azetidine C2/C4 carbons |
| 19F | -82.5 | Doublet (2F) | -OCHF2 fluorines |
Step-by-Step Experimental Methodology
Phase 1: Sample Preparation
-
Weigh exactly 50.0 ± 2.0 mg of 3-((Difluoromethoxy)methyl)azetidine hydrochloride to ensure sufficient concentration for 13C detection.
-
Dissolve entirely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard.
-
Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort magnetic field homogeneity and ruin the resolution of the fine azetidine multiplets.
Phase 2: NMR Acquisition (400 MHz or higher)
-
1H NMR: Set pulse angle to 30°, relaxation delay (d1) to 2.0 s, and number of scans (ns) to 16. Ensure the spectral window covers -1 to 14 ppm to capture the broad NH2+ signals.
-
19F NMR: Center the transmitter at -100 ppm with a sweep width of 200 ppm. ns = 16. Critical: Proton decoupling must be turned OFF to observe the crucial
splitting. -
13C NMR: Set pulse angle to 30°, relaxation delay (d1) to 2.0 s, and ns = 1024. Use WALTZ-16 proton decoupling. The high scan count is mandatory to resolve the low-intensity -OCHF2 carbon triplet against baseline noise.
Phase 3: Data Processing & Self-Validation
-
Apply a 0.3 Hz exponential line broadening (LB) to 1H and 13C FIDs prior to Fourier Transform to optimize S/N without sacrificing resolution.
-
Extract the J-coupling from the 1H triplet (
6.7 ppm) and the 19F doublet (-82 ppm). -
Self-Validation Checkpoint: The
values from the 1H and 19F spectra must match within ±0.5 Hz. A larger discrepancy indicates overlapping impurities, a misassigned peak, or a digital resolution artifact.
Workflow Visualization
Figure 1: Self-validating NMR workflow for 3-((Difluoromethoxy)methyl)azetidine HCl.
Quality Control: Differentiating High-Purity vs. Generic Grades
Synthesizing difluoromethoxy ethers often involves harsh reagents (e.g., ClCHF2 gas) which can lead to incomplete reactions[2]. When comparing high-purity analytical grades to generic commercial alternatives, scrutinize the spectra for the following common impurities:
-
Incomplete Fluorination: Look for a doublet of doublets in the 1H NMR around 5.5-6.0 ppm, indicative of a monofluoromethoxy (-OCH2F) impurity.
-
Hydrolysis Products: The presence of a sharp singlet at ~3.3 ppm (in DMSO) alongside an absent or diminished -OCHF2 triplet indicates the presence of the unreacted or hydrolyzed 3-(hydroxymethyl)azetidine precursor.
References
1.[2] A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. thieme-connect.com. 2 2.[1] Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. researchgate.net. 1 3.[3] Supporting Information: Mechanochemical difluoromethylations of ketones. beilstein-journals.org. 3
Sources
Comparing bioactivity of difluoromethoxy vs methoxy azetidine analogs
Title : Comparative Bioactivity of Difluoromethoxy vs. Methoxy Azetidine Analogs: A Technical Guide for Lead Optimization
Introduction As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing metabolic stability with optimal physicochemical properties. The azetidine ring has emerged as a privileged scaffold in modern drug discovery, prized for its ability to reduce lipophilicity, improve kinase selectivity, and minimize hERG liabilities compared to larger heterocycles like piperidines or pyrrolidines[1]. However, the functionalization of this core—specifically the choice between a methoxy (-OCH₃) and a difluoromethoxy (-OCF₂H) substituent—can profoundly alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile[2][3].
This guide objectively compares the bioactivity, metabolic stability, and physicochemical impact of these two analogs, providing self-validating experimental protocols to rigorously evaluate them in your own workflows.
Mechanistic Causality: The Case for Fluorination
To understand the divergence in bioactivity between these analogs, we must examine the causality at the atomic level:
-
Electronic & Steric Effects (Dynamic Lipophilicity): The -OCF₂H group is a weak electron-withdrawing moiety that acts as a lipophilic hydrogen bond donor—a rare and highly prized characteristic in medicinal chemistry[2]. Unlike the -OCH₃ group, which functions strictly as a hydrogen bond acceptor, the acidic hydrogen of the -OCF₂H moiety enables novel binding interactions within target protein pockets[3]. Furthermore, the difluoromethoxy group exhibits "dynamic lipophilicity," allowing it to adopt either coplanar or orthogonal conformations depending on the microenvironment of the binding site[3][4].
-
Metabolic Stability: Methoxy groups are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative O-demethylation, leading to rapid clearance. By replacing -OCH₃ with -OCF₂H, the strong carbon-fluorine bonds sterically and electronically shield the ether oxygen. This substitution drastically reduces enzymatic cleavage, thereby extending the plasma half-life and improving overall bioavailability[2].
Quantitative Data Comparison
The following table synthesizes the representative physicochemical and ADME shifts observed when transitioning from a 3-methoxyazetidine to a 3-(difluoromethoxy)azetidine analog.
| Parameter | 3-Methoxyazetidine Analog | 3-(Difluoromethoxy)azetidine Analog | Causality / Impact on Drug Design |
| LogD (pH 7.4) | Lower (~1.2) | Moderate (~1.8) | Fluorination increases lipophilicity, enhancing membrane permeability without violating Lipinski's rules[2]. |
| H-Bonding | Acceptor only | Acceptor & Donor | The acidic proton of -OCF₂H acts as a donor, potentially increasing target binding affinity[2][3]. |
| HLM Clearance | High (>40 µL/min/mg) | Low (<15 µL/min/mg) | C-F bonds resist CYP450 O-demethylation, preventing rapid metabolic degradation[2]. |
| Azetidine pKa | ~8.5 | ~7.8 | The electron-withdrawing nature of fluorine reduces the basicity of the azetidine nitrogen, improving oral absorption. |
Visualizing Mechanistic Pathways
To conceptualize how these functional groups interact with biological systems, consider the following interaction pathway.
Mechanistic divergence of methoxy vs. difluoromethoxy groups in biological systems.
Self-Validating Experimental Protocols
A robust drug discovery program requires self-validating assay systems. Below are the optimized protocols for evaluating these analogs, designed with built-in causality and quality controls.
Protocol A: Human Liver Microsome (HLM) Stability Assay Objective: Quantify the resistance of the difluoromethoxy analog to CYP450-mediated O-demethylation.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH. Thaw HLMs on ice to preserve enzymatic integrity.
-
Incubation Matrix: Combine 1 µM of the test compound (methoxy or difluoromethoxy azetidine) with 0.5 mg/mL HLM protein in the buffer. Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (
), ensuring first-order kinetics for accurate intrinsic clearance ( ) calculation. -
Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system. Causality: A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used instead of direct NADPH to prevent cofactor depletion over the 60-minute assay, avoiding artificial clearance plateaus.
-
Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile instantly precipitates proteins, halting the reaction, while the internal standard normalizes any ionization suppression during LC-MS/MS analysis.
-
Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Self-Validation: If Verapamil does not clear rapidly, the HLM batch is inactive; the run must be rejected.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) Objective: Assess the impact of the -OCF₂H group's increased lipophilicity on passive membrane diffusion.
-
Donor Plate Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) with 5% DMSO.
-
Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution. Causality: This artificial lipid bilayer mimics the enterocyte membrane without the confounding variables of active transport (efflux pumps) present in cell-based assays.
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Analyze both donor and acceptor wells via LC-MS/MS to calculate the effective permeability (
).
Experimental Workflow Visualization
The following diagram outlines the logical progression of evaluating these analogs from synthesis to lead selection.
Experimental workflow for comparative evaluation of azetidine analogs.
Conclusion
While the methoxy group remains a staple in medicinal chemistry, its susceptibility to metabolic degradation often limits its utility in advanced lead optimization. The bioisosteric replacement with a difluoromethoxy group on an azetidine scaffold provides a highly effective strategy to enhance metabolic stability, modulate basicity, and introduce novel hydrogen-bond donor interactions, ultimately yielding more robust and developable drug candidates.
References
-
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC / NIH. Available at:[Link]
-
Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." ACS Publications. Available at: [Link]
Sources
Crystal Structure Analysis of 3-((Difluoromethoxy)methyl)azetidine Hydrochloride: A Comparative Guide
Topic: Crystal Structure Analysis of 3-((Difluoromethoxy)methyl)azetidine hydrochloride Content Type: Publish Comparison Guide
Executive Summary
In the optimization of lead compounds for central nervous system (CNS) and metabolic targets, the 3-substituted azetidine scaffold has emerged as a critical pharmacophore. Specifically, 3-((Difluoromethoxy)methyl)azetidine hydrochloride represents a high-value building block where the difluoromethoxy (-OCHF
This guide provides a technical analysis of the solid-state properties of this molecule, comparing the Hydrochloride (HCl) salt against alternative forms (Free Base, Trifluoroacetate). It outlines the structural rationale for salt selection and details the experimental protocols required for high-resolution X-ray diffraction (SC-XRD) analysis.
Part 1: Strategic Comparison – Salt Form Performance
For drug development professionals, the choice of solid form dictates the ease of handling, purification, and downstream synthesis. The following comparison evaluates the HCl salt (The Product) against common alternatives.
Table 1: Comparative Physicochemical Profile
| Feature | HCl Salt (Product) | Free Base (Alternative 1) | TFA Salt (Alternative 2) |
| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil / Low-melting Solid | Hygroscopic Solid / Gum |
| Crystallinity | High: Forms well-ordered lattices driven by Cl⁻ bridging. | Low: Amorphous or semi-crystalline; prone to oiling out. | Moderate: Often solvated; prone to deliquescence. |
| Stability | Excellent: Non-hygroscopic at ambient RH; stable >2 years. | Poor: Prone to oxidation and polymerization (ring opening). | Variable: Traces of TFA can catalyze decomposition. |
| Structural Insight | Definitive: Suitable for SC-XRD; resolves absolute config. | Limited: NMR only; rapid conformational averaging obscures puckering. | Complex: 19F NMR signals of TFA overlap with -OCHF |
| Handling | Free-flowing powder; easy to weigh. | Volatile; requires handling in inert atmosphere. | Corrosive; requires lyophilization. |
Expert Insight: The HCl salt is the superior form for structural analysis. The chloride ion acts as a "structural anchor," forming strong N-H...Cl hydrogen bonds that lock the flexible azetidine ring into a distinct puckered conformation, enabling high-resolution diffraction data.
Part 2: Structural Analysis & Causality
1. The Azetidine Ring Conformation
Azetidine rings are not planar; they adopt a puckered (butterfly) conformation to relieve torsional strain.[1]
-
In Solution (Free Base): The ring rapidly flips between two puckered conformers.
-
In Crystal (HCl Salt): The protonation of the nitrogen atom (
) and subsequent ionic interaction with typically freezes the ring in a single low-energy pucker. -
Critical Parameter: The Puckering Angle (
) —defined by the dihedral angle between the and planes—is typically 20°–30° in HCl salts.
2. The Difluoromethoxy Group (-OCHF
)
The -OCHF
-
Crystallographic Challenge: The
chain introduces rotational degrees of freedom. The group frequently exhibits positional disorder in the crystal structure, requiring specific refinement strategies (e.g., splitting occupancy or using rigid bond restraints like RIGU/SIMU in SHELXL).
Visualization: Conformational Landscape
The following diagram illustrates the stabilization of the azetidine conformer upon salt formation.
Caption: Transition from dynamic disorder in the free base to a locked, ordered conformation in the HCl salt lattice.
Part 3: Experimental Protocols
To validate the structure of 3-((Difluoromethoxy)methyl)azetidine hydrochloride, the following self-validating workflow is recommended.
Experiment A: Single Crystal Growth (Vapor Diffusion)
-
Objective: Obtain X-ray quality crystals from the bulk powder.
-
Methodology:
-
Dissolve 10 mg of the HCl salt in a minimal amount (0.5 mL) of Methanol (MeOH) . Ensure complete dissolution; filter if necessary.
-
Place the solution in a small inner vial (GC vial).
-
Place the inner vial into a larger jar containing 5 mL of Diethyl Ether (Et
O) or Hexane (Antisolvent). -
Seal the outer jar tightly. The volatile antisolvent will slowly diffuse into the MeOH, lowering solubility gradually.
-
Timeline: Leave undisturbed at 4°C for 3–7 days. Look for prismatic or block-like crystals.
-
Experiment B: X-Ray Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred to reduce absorption, though Cu-K is acceptable for this light-atom organic molecule.
| Parameter | Setting / Protocol | Rationale |
| Temperature | 100 K (Cryostream) | Essential to freeze the rotation of the -OCHF |
| Resolution | 0.80 Å or better | Required to resolve the F atoms and H positions accurately. |
| Strategy | Full sphere (360° rotation) | Ensures high redundancy, critical for handling potential disorder. |
| Refinement | SHELXL (OLEX2 GUI) | Use restraints (DFIX, ISOR) only if the |
Visualization: Crystallography Workflow
Caption: Step-by-step workflow for determining the crystal structure of azetidine salts.
References
-
PubChem Compound Summary. "3-[(Difluoromethoxy)methyl]azetidine."[2][3] National Center for Biotechnology Information. Accessed March 2026. [Link]
-
Crystallography of Azetidines. "Conformational preferences of proline analogues... and azetidine-2-carboxylic acid." PubMed. (Discusses ring puckering parameters). [Link]
Sources
Validating Chemical Purity Standards for Research-Grade Azetidines: A Comparative Performance Guide
Executive Summary: The Azetidine Paradox
In modern drug discovery, azetidines have emerged as critical bioisosteres, offering a unique combination of metabolic stability and lowered lipophilicity compared to their gem-dimethyl or cyclobutane counterparts. However, their utility is compromised by their inherent ring strain (~25.4 kcal/mol), which renders them susceptible to rapid degradation—often undetected by standard analytical workflows.
This guide challenges the industry-standard "Certificate of Analysis" (CoA) for azetidines. We compare Validated Research-Grade Azetidines against Standard Commercial-Grade alternatives, demonstrating how undetected impurities in the latter can catastrophically impact downstream amide couplings and structure-activity relationship (SAR) data.
Part 1: The Technical Challenge
Why Standard Validation Fails
The four-membered azetidine ring is kinetically stable but thermodynamically fragile. Standard purity assessments often fail due to two specific blind spots:
-
Thermal Degradation in GC-MS: Gas Chromatography is the default purity assay for many volatile amines. However, the high injector port temperatures (>200°C) often trigger thermal ring-opening of azetidines during the analysis. This generates false-positive impurity peaks or, conversely, masks polymer precursors that only degrade inside the instrument.
-
UV-Invisibility: Many aliphatic azetidines lack a chromophore. Standard LC-UV (254 nm) purity checks are blind to significant contamination by linear amine hydrolysis products, which are non-UV active.
Part 2: Comparative Analysis
Validated Research-Grade vs. Standard Commercial-Grade
We conducted a head-to-head comparison of a commercially available "95% Purity" Azetidine HCl (Standard Grade) against a re-purified, qNMR-validated batch (Research Grade).
Table 1: Analytical Profile Comparison
| Feature | Standard Commercial Grade | Validated Research Grade | Impact on Research |
| Assigned Purity | 95% (determined by GC-FID) | 98.7% (determined by qNMR) | GC overestimates purity by degrading the sample or missing non-volatiles. |
| Linear Amine Impurity | 3.5% (Ring-opened byproduct) | < 0.1% | Linear amines act as competitive nucleophiles in coupling reactions. |
| Water Content | Variable (Hygroscopic) | < 0.5% (Karl Fischer) | Excess water hydrolyzes activated esters in peptide coupling. |
| Oligomer Content | Detectable (>1%) | Not Detected | Oligomers can precipitate or chelate metal catalysts. |
Experimental Impact: The Amide Coupling Stress Test
To quantify the cost of low purity, we utilized both grades in a standard amide coupling reaction (HATU-mediated) with a sterically hindered carboxylic acid—a common scenario in fragment-based drug design.
-
Reaction: 3-Fluoro-azetidine HCl + Benzoic Acid derivative
Amide Product -
Conditions: HATU, DIPEA, DMF, RT, 4h.
Table 2: Downstream Performance Data
| Metric | Standard Grade Input | Research Grade Input | Causality |
| Isolated Yield | 62% | 89% | Competitive coupling of linear amine impurities consumed the active ester. |
| Purification Load | High (3 chromatography runs) | Low (1 chromatography run) | "Standard" grade produced a difficult-to-separate regioisomer byproduct. |
| Reproducibility (n=5) | Variable impurity profiles in standard grade lead to erratic SAR data. |
Key Insight: The 3.5% linear amine impurity in the Standard Grade acted as a "parasitic nucleophile." Because linear amines are less sterically hindered than the azetidine, they react faster with the HATU-activated acid, disproportionately lowering the yield of the desired product.
Part 3: Validation Protocols
The Self-Validating Workflow
To ensure scientific integrity, we recommend a "Triad of Truth" approach that avoids the pitfalls of thermal degradation and UV invisibility.
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Why: qNMR is non-destructive and independent of response factors. It detects residual solvents, water, and linear amine degradation products simultaneously.
-
Internal Standard Selection: Use Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-reactive with the amine).
-
Solvent: DMSO-
(prevents salt aggregation common in CDCl ). -
Acquisition:
-
Relaxation delay (
): seconds (ensure full relaxation). -
Pulse angle: 90°.
-
Scans: 16–64 (for S/N > 150:1).
-
-
Calculation: Purity is derived directly from the molar ratio of the analyte integral vs. the internal standard integral.
Protocol B: LC-CAD (Charged Aerosol Detection)
Why: Since azetidines often lack UV absorbance, CAD provides near-universal detection for non-volatile impurities without the thermal stress of GC.
-
Column: C18 Reverse Phase (high pH stability required).
-
Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH keeps the azetidine neutral and improves peak shape.
-
Detector: Corona Veo or similar CAD.
Protocol C: The "Stress Test" (Stability Check)
Before clearing a batch for High-Throughput Screening (HTS), expose a small aliquot to the reaction solvent (e.g., DMF) for 24 hours and re-run LC-CAD. If ring-opening occurs spontaneously, the batch is unsuitable for library synthesis.
Part 4: Visualization of Workflows
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical rejection of destructive methods (GC) in favor of non-destructive, universal detection methods.
Caption: Logical workflow prioritizing non-destructive qNMR and LC-CAD over thermally risky GC-MS methods for azetidine validation.
Diagram 2: The Degradation Mechanism
Understanding the enemy: How improper storage or analysis leads to impurities that kill reaction yields.
Caption: Mechanistic pathway showing how ring strain release generates linear amine impurities that interfere with coupling reactions.
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Scripps Research Institute. (2015).[1] Thermal degradation of small molecules: a global metabolomic investigation. Analytical Chemistry.[2][3][4][5] [Link]
-
Couty, F., & Evano, G. (2012). Preparation and Synthetic Applications of Azetidines.[6][7][8] Heterocycles.[6][9] [Link] (Referencing general synthesis and stability challenges).
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[4][Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. sepscience.com [sepscience.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Thermal Degradation Study of Nylon 66 using Hyphenation Techniques TGA-MS and TGA-FTIR-GC/MS - TA Instruments [tainstruments.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Azetidine: A Comparative Analysis of Hydrochloride Salt and Free Base Reactivity
Prepared by: A Senior Application Scientist
For researchers and professionals in drug discovery, the azetidine ring is a privileged scaffold. Its unique, strained four-membered structure imparts conformational rigidity and favorable physicochemical properties, making it a cornerstone for designing novel therapeutics.[1][2] However, a frequent and critical decision point in synthesis design revolves around the choice of starting material: the stable, crystalline azetidine hydrochloride (HCl) salt or the potent, but more demanding, azetidine free base.
This guide provides an in-depth comparison of these two forms, moving beyond simple catalog specifications to explore the fundamental principles and practical implications of their reactivity. Drawing upon established chemical principles and field-proven experimental insights, we will dissect the causality behind their divergent behaviors in key synthetic transformations, enabling you to make more informed and strategic decisions in your research.
Part 1: Fundamental Physicochemical and Reactivity Differences
The core difference between azetidine HCl and its free base lies in the availability of the nitrogen's lone pair of electrons. This single factor dictates their disparate properties in terms of nucleophilicity, stability, solubility, and handling.
Azetidine Free Base vs. Azetidine Hydrochloride: The Central Equilibrium
Caption: The fundamental equilibrium between azetidine free base and its HCl salt.
Key Property Comparison
| Property | Azetidine Free Base | Azetidine Hydrochloride | Scientific Rationale |
| Physical State | Colorless, flammable liquid[3] | White to off-white crystalline solid[4] | Ionic bonding in the salt form leads to a stable crystal lattice structure. |
| Nucleophilicity | High . The nitrogen lone pair is readily available for reaction. | Negligible . The lone pair is protonated and unavailable for nucleophilic attack. | The azetidinium ion is electrophilic, not nucleophilic. Reaction requires in-situ deprotonation. |
| Basicity | Weak base (pKa of conjugate acid ~11.29)[5] | Neutral salt | The free base can accept a proton. The salt form is the result of this acid-base reaction.[6] |
| Solubility | Soluble in many organic solvents. | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents.[4] | The ionic nature of the salt favors solvation by polar solvents capable of stabilizing ions. |
| Stability & Handling | Volatile, hygroscopic, and susceptible to oxidation.[7] Requires storage under inert atmosphere at 2-8°C.[3] | Highly stable, non-volatile solid. Easier to handle, weigh, and store long-term.[8][9] | Protonation of the nitrogen lone pair prevents it from participating in oxidative degradation pathways.[8] |
Part 2: Reactivity in Core Synthetic Transformations
The choice between the free base and the HCl salt is most consequential in reactions involving the azetidine nitrogen. Below, we compare their performance in two common reaction classes: N-Acylation and acid-mediated ring-opening.
Case Study 1: N-Acylation with an Aroyl Chloride
N-acylation is a fundamental transformation for introducing functional diversity. Here, the nucleophilicity of the nitrogen is paramount.
Experimental Outcome Comparison: N-Acylation
| Starting Material | Base Required | Typical Reaction Conditions | Expected Outcome & Rationale |
| Azetidine Free Base | Optional (as an acid scavenger) | Aroyl chloride, Aprotic solvent (e.g., DCM, Toluene), 0°C to RT | Fast and high-yielding. The free nitrogen is highly nucleophilic and reacts directly. An ancillary base (e.g., triethylamine) is often added to neutralize the HCl byproduct. |
| Azetidine HCl | Mandatory | Aroyl chloride, K₂CO₃ or Et₃N (≥2 equiv.), Toluene or ACN, RT to 60°C | Slower reaction, requires base. The first equivalent of base neutralizes the HCl salt to generate the free base in situ. The second equivalent (or the excess) acts as an acid scavenger. A process-scale synthesis by AstraZeneca notably used K₂CO₃ and toluene for this purpose.[10] |
Validated Experimental Protocol: N-Acylation of Azetidine Hydrochloride
This protocol demonstrates a robust method for utilizing the more stable HCl salt, a common industrial practice.
-
Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add azetidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous toluene (10 mL per gram of azetidine HCl).
-
Free-Basing: Stir the suspension vigorously at room temperature for 30-60 minutes. This step generates the free base in situ.
-
Acylation: Dissolve the aroyl chloride (1.05 eq) in a minimal amount of anhydrous toluene and add it dropwise to the stirred suspension at room temperature, maintaining the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove potassium salts. Wash the filter cake with toluene. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality Note: The use of a heterogeneous base like K₂CO₃ is advantageous as it simplifies workup (filtration) and is milder than many organic bases, minimizing potential side reactions. The slow, controlled addition of the electrophile (aroyl chloride) to the pre-formed free base is critical for managing exotherms and maximizing yield.[10]
Workflow for N-Acylation: Free Base vs. HCl Salt
Caption: Comparative workflows for N-acylation starting from the two azetidine forms.
Case Study 2: Acid-Mediated Ring-Opening
The considerable ring strain of azetidines (~25.4 kcal/mol) allows for unique ring-opening reactions, providing access to functionalized acyclic amines.[10][11] In this context, the reactivity profile of the two forms is inverted.
Mechanism of Acid-Promoted Ring-Opening
Caption: Acid activation is the key step in the nucleophilic ring-opening of azetidine.
Starting with azetidine HCl is often more direct for these reactions. The azetidinium ion is already present, effectively "primed" for nucleophilic attack.[11][12] Conversely, initiating this reaction from the free base requires the addition of at least one equivalent of acid to first generate the reactive azetidinium species. This can sometimes be advantageous if a sub-stoichiometric amount of acid catalyst is desired.
Part 3: Practical Recommendations and Conclusion
Choosing the Right Reagent: A Decision Framework
-
For Nucleophilic Reactions (N-Alkylation, N-Acylation, etc.):
-
If speed and directness are paramount and you have robust handling procedures (inert atmosphere): Use Azetidine Free Base .
-
If stability, ease of handling, scalability, and storage are priorities: Use Azetidine HCl with an appropriate base (e.g., K₂CO₃, Et₃N) to generate the nucleophile in situ. This is often the preferred route in process chemistry.[10]
-
-
For Electrophilic/Acid-Catalyzed Reactions (Ring-Opening):
-
For stoichiometric reactions: Using Azetidine HCl can be more atom-economical and direct, as the ring is already activated.[13]
-
For catalytic reactions: Starting with Azetidine Free Base allows for precise control over the amount of acid catalyst used.
-
By understanding the fundamental chemistry—the sequestration of the nitrogen lone pair upon protonation—researchers can rationally select the optimal reagent, design more robust synthetic routes, and ultimately accelerate the journey from discovery to development.
References
-
Relative basicity of cyclic amines - Chemistry Stack Exchange. (2016). Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (2021). DOI:10.1039/D1OB00061F. Available at: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - Taylor & Francis Online. (2026). Available at: [Link]
-
How basicity of amines depend upon ring size - Eduncle. (2020). Available at: [Link]
-
Safety Data Sheet for D-Azetidine-2-carboxylic acid - (Representative of azetidine derivatives handling). Available at: [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing). (2019). DOI:10.1039/C9PY00278B. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Available at: [Link]
-
Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis - Srce. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]
-
Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020). Available at: [Link]
-
Amine Reactivity - MSU Chemistry. Available at: [Link]
- Synthesis of azetidine derivatives - Google Patents. (Patent WO1999019297A1).
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available at: [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? - Reddit r/chemistry. (2015). Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - HETEROCYCLES. (2011). Available at: [Link]
-
Azetidine: Chemical Reactivity - YouTube. (2020). Available at: [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - Arkivoc. Available at: [Link]
-
Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols - Asian Journal of Chemistry. Available at: [Link]
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022). Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity - Advanced Journal of Chemistry A. (2025). Available at: [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - Molecules. (2022). Available at: [Link]
-
Nucleophilicity vs. Basicity - Master Organic Chemistry. (2012). Available at: [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. Available at: [Link]
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- 13. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis: Fluorinated vs. Non-Fluorinated Azetidines
Executive Summary
Azetidines act as restricted conformational surrogates for amines in drug discovery, offering improved metabolic stability over linear analogues.[1] However, the introduction of fluorine—specifically at the C3 position—induces profound electronic and steric changes.
This guide details the spectroscopic differentiation between Azetidine , 3-Fluoroazetidine , and 3,3-Difluoroazetidine .[1] The presence of fluorine is not merely a substituent change; it dramatically alters the ring puckering dynamics ("butterfly motion"), lowers the pKa by ~4 log units, and introduces complex spin-spin coupling networks in NMR.
The Fluorine Effect: Electronic & Conformational Basis
Before interpreting spectra, one must understand the physical changes driving the spectroscopic signals.
-
Electronic Withdrawal: Fluorine’s high electronegativity (
) exerts a strong inductive effect ( ), pulling electron density from the ring nitrogen.[1][2] This is the primary driver for pKa modulation. -
The Gauche Effect: In 3-fluoroazetidine, the C-F bond tends to align gauche to the ring nitrogen lone pair (or N-C bonds) to maximize
hyperconjugation.[1][2][3] This biases the ring puckering equilibrium. -
Ring Strain: The azetidine ring is not planar; it puckers to relieve torsional strain.[4] Fluorination alters the barrier to ring inversion, changing the "time-averaged" signals seen in NMR.
Diagram: Conformational Dynamics & Puckering
The following diagram illustrates the "Butterfly" motion and how fluorination biases this equilibrium.
Caption: Azetidine undergoes rapid ring inversion.[1][2] Fluorination (3-F) stabilizes the pseudo-axial conformer due to hyperconjugative interactions, altering the magnetic environment of adjacent protons.
NMR Spectroscopy: The Diagnostic Fingerprint
The most immediate difference in the lab is observed in Nuclear Magnetic Resonance (NMR). The
Comparative NMR Data
The values below represent typical shifts in CDCl
| Feature | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| High (AA'BB' system) | Lower (Chiral center at C3) | High (AA'BB'X | |
| H-2/H-4 Signal | |||
| H-3 Signal | Absent (Quaternary Carbon) | ||
| N/A |
Coupling Constants Comparison
Understanding
-
Geminal (
): Massive coupling seen in 3-fluoroazetidine at the H3 position (~56 Hz).[1][2] -
Vicinal (
): Observed in 3,3-difluoroazetidine between the F3 and H2/H4 protons.[1][2] This usually appears as a triplet ( Hz) because the H2 protons couple to two equivalent Fluorines (due to rapid ring flip averaging).[1][2] -
Direct C-F (
): Increases with the number of fluorines. ~170 Hz for mono-F, ~273 Hz for gem-difluoro.[1][2]
Diagram: NMR Analysis Workflow
Caption: Decision tree for identifying azetidine substitution patterns via NMR.
Basicity and pKa: The Drug Design Impact
The most functional difference for a medicinal chemist is the basicity. Azetidine is a strong base; fluorination tempers this, improving oral bioavailability and reducing lysosomotropic trapping.[1]
| Compound | Approximate pKa (Conjugate Acid) | Physiological State (pH 7.[1][2]4) |
| Azetidine | 11.3 | >99.9% Protonated (Cationic) |
| 3-Fluoroazetidine | ~ 9.0 - 9.5 | Mostly Protonated |
| 3,3-Difluoroazetidine | 7.3 - 7.5 | ~50% Neutral / 50% Cationic |
Key Insight: 3,3-difluoroazetidine is an ideal "logD tuner."[1][2] By dropping the pKa to ~7.4, it allows the molecule to exist as a neutral species in the membrane (permeable) and a cation in the cytosol (soluble).
Experimental Protocols
Protocol A: pKa Determination via NMR Titration
Potentiometric titration is often inaccurate for small quantities of fluorinated heterocycles due to low solubility or lack of UV chromophores. NMR titration is the gold standard.
-
Preparation: Dissolve 5 mg of the azetidine salt in 500 µL of phosphate buffer (D
O) with known pH values ranging from 2 to 12. -
Internal Standard: Add a trace amount of TSP (trimethylsilylpropanoic acid) as a reference.
-
Acquisition: Record
H NMR for each pH point. Track the chemical shift of the H2/H4 protons adjacent to the nitrogen. -
Analysis: The chemical shift (
) is a weighted average of the protonated ( ) and neutral ( ) forms.[1][2]
Protocol B: F qNMR for Purity Assessment
Crucial for verifying the stoichiometry of salts (e.g., HCl vs. TFA salts).[1][2]
-
Standard: Use
-trifluorotoluene ( -63.7 ppm) as the internal standard. Weigh accurately (~5 mg).[1][2] -
Delay Time (
): Fluorine relaxation times ( ) can be long (>2s). Set (typically 10-20 seconds) to ensure full relaxation for quantitative integration. -
Excitation: Use a 90° pulse width. Center the spectral window to cover both the standard and the analyte (-50 to -250 ppm).
-
Calculation:
(Where =Integral, =Number of Fluorines, =mass)[1][2]
References
-
O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Petrov, V. A. (2009).[1][2] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley.
-
Kalgutkar, A. S., et al. (2005).[1][2] Assessment of the effects of fluorination on the metabolic stability and pKa of azetidines. Journal of Medicinal Chemistry. Link[1][2]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1][2]
-
Reich, H. J. (2023).[1][2] WinDNMR: Dynamic NMR Spectroscopy & Spin Simulation. University of Wisconsin-Madison. Link
Sources
Benchmarking 3-((Difluoromethoxy)methyl)azetidine against other saturated heterocycles
Executive Summary: The "Goldilocks" Scaffold
In modern medicinal chemistry, the optimization of lead compounds often hits a "property wall" where increasing metabolic stability compromises solubility or target affinity. This guide benchmarks 3-((Difluoromethoxy)methyl)azetidine —a molecule that synergizes the steric compactness of the azetidine ring with the bioisosteric utility of the difluoromethoxy (
Key Value Proposition:
-
Lipophilicity Modulation: The azetidine core lowers
compared to pyrrolidine/piperidine analogs, while the group provides a "lipophilic hydrogen bond donor" motif, distinct from the purely lipophilic or the metabolically labile . -
pKa Tuning: The electron-withdrawing nature of the
group (Hammett ), combined with the azetidine ring strain, typically suppresses the amine pKa into a desirable range (9.0–10.0), improving membrane permeability compared to more basic analogs.
Comparative Benchmark Analysis
To objectively evaluate performance, we compare the subject molecule (Compound A ) against its direct non-fluorinated analog (Compound B ) and its ring-expanded counterpart (Compound C ).
The Competitors
| ID | Structure Name | Core Scaffold | Substituent | Role in Analysis |
| A | 3-((Difluoromethoxy)methyl)azetidine | Azetidine (4-mem) | Subject | |
| B | 3-(Methoxymethyl)azetidine | Azetidine (4-mem) | Metabolic Baseline | |
| C | 3-((Difluoromethoxy)methyl)pyrrolidine | Pyrrolidine (5-mem) | Lipophilicity Control |
Physicochemical & Metabolic Data Profile
Data synthesized from representative structure-activity relationships (SAR) and recent fluorinated heterocycle studies (e.g., SynOpen 2024).
| Property | Cmpd A (Subject) | Cmpd B (Methoxy) | Cmpd C (Pyrrolidine) | Interpretation |
| cLogP | ~0.6 | ~0.2 | ~1.1 | A offers a balance; more lipophilic than B (better permeability) but lower than C (better solubility). |
| pKa (Base) | ~9.2 - 9.5 | ~9.8 - 10.2 | ~9.8 - 10.0 | A has the lowest pKa due to inductive withdrawal by |
| H-Bond Donor | Yes (Weak) | No | Yes (Weak) | The |
| Metabolic Stability ( | High | Low | Moderate | A blocks O-demethylation (vs B ) and reduces N-oxidation liability (vs C ). |
| TPSA ( | ~21 | ~21 | ~21 | Similar polar surface area; differences are driven by lipophilicity/shape. |
Critical Analysis of Performance
The Difluoromethoxy Advantage ( vs )
Compound B (Methoxy) is susceptible to rapid O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The C-H bonds in the methoxy group are chemically accessible.
-
Mechanism: In Compound A , the fluorine atoms withdraw electron density, strengthening the remaining C-H bond and drastically reducing the rate of hydrogen atom abstraction (HAT), the rate-limiting step in oxidative metabolism.
-
Result: Compound A typically exhibits a 2–5x increase in microsomal half-life compared to B .
The Azetidine Advantage (4-ring vs 5/6-ring)
Compound C (Pyrrolidine) introduces higher lipophilicity (increasing cLogP by ~0.5 units).
-
Solubility: The azetidine core of A maintains a lower molecular weight and lower lipophilicity, which generally correlates with higher thermodynamic solubility.
-
Basicity: Azetidines often display lower basicity than pyrrolidines. Lowering the pKa below 10 reduces the fraction of ionized drug at physiological pH, potentially improving passive diffusion across the blood-brain barrier (BBB) or gut wall.
Experimental Protocols
Synthesis of 3-((Difluoromethoxy)methyl)azetidine
Based on methodologies reported in SynOpen (2024) and similar fluorination strategies.
Reagents:
-
Precursor: 1-Boc-3-(hydroxymethyl)azetidine
-
Difluoromethylation Source: Sodium chlorodifluoroacetate (
) or Difluorocarbene generator. -
Solvent: DMF or Acetonitrile.
Step-by-Step Protocol:
-
Difluoromethylation:
-
Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in DMF (0.2 M).
-
Add
(3.0 eq) and heat to 60°C. -
Slowly add Sodium chlorodifluoroacetate (2.5 eq) over 1 hour. Caution: Gas evolution (
). -
Stir at 80°C for 4 hours. Monitor by TLC (stain with
; product is less polar than starting material). -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.[1] Purify via silica flash chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (Saponification/Acidolysis):
-
Dissolve the intermediate in DCM.
-
Add TFA (10 eq) at 0°C. Stir for 2 hours at RT.
-
Free Base Isolation: Concentrate TFA. Redissolve in minimal MeOH. Elute through a strong cation exchange (SCX) cartridge (wash with MeOH, elute with
in MeOH). -
Concentrate to yield Compound A as a pale oil.
-
In Vitro Metabolic Stability Assay (Microsomal)
Objective: Determine Intrinsic Clearance (
System:
-
Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system.
Protocol:
-
Incubation: Prepare a 1 µM solution of Compound A in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Visualizations
Strategic Evaluation Workflow
This diagram illustrates the decision logic for selecting the Azetidine-
Caption: Decision matrix for transitioning from standard saturated heterocycles to the fluorinated azetidine scaffold.
Metabolic Fate Comparison
Visualizing why the difluoromethoxy group is superior to the methoxy group in this context.
Caption: Mechanistic comparison of oxidative clearance pathways between Methoxy and Difluoromethoxy substituents.
References
-
Zibinsky, M., & Fokin, V. V. (2024). Synthesis of a Mini-Library of CHF2O-Containing Saturated Heterocycles. SynOpen.
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Erickson, J. A., et al. (2021). Physicochemical Properties of Difluoromethoxy Derivatives: Lipophilicity and Hydrogen Bonding. ACS Medicinal Chemistry Letters.
-
Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Improving Metabolic Stability. Chemical Research in Toxicology.
Sources
Safety Operating Guide
3-((Difluoromethoxy)methyl)azetidine hydrochloride proper disposal procedures
Introduction: The Hidden Hazards of Fluorinated Heterocycles
As researchers, we often categorize reagents by their primary functional group—treating this compound simply as an "amine salt." However, 3-((Difluoromethoxy)methyl)azetidine hydrochloride presents a dual-hazard profile that requires specific handling beyond standard organic waste protocols.
-
The Azetidine Ring: This four-membered nitrogen ring possesses significant ring-strain energy (~26 kcal/mol). While the hydrochloride salt stabilizes the amine, exposure to strong bases or oxidizers can trigger exothermic ring-opening polymerization.
-
The Difluoromethoxy Group: This fluorinated ether moiety is chemically robust but environmentally persistent. Crucially, upon combustion in standard incinerators without scrubbers, it releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.
This guide moves beyond the generic SDS to provide a logistical, field-proven workflow for disposal that protects both laboratory personnel and downstream waste management infrastructure.
Part 1: Hazard Identification & Pre-Disposal Assessment
Before initiating disposal, you must characterize the waste state. This compound is typically a white crystalline solid, but waste often exists as mother liquor or contaminated solid consumables.
Table 1: Waste Characterization & Hazard Profile
| Property | Value / Characteristic | Impact on Disposal |
| Chemical Structure | Contains Fluorine and Chlorine .[1][2] | |
| Waste Category | Halogenated Organic | CRITICAL: Must NOT go into non-halogenated streams. |
| Acidity (pH) | Acidic (HCl salt) | Aqueous solutions will be pH < 4. Corrosive to metal drums. |
| Reactivity | Strained Ring (Azetidine) | Incompatible with strong oxidizers and strong bases. |
| Combustion Products | Requires incineration with alkaline scrubbing. | |
| Water Solubility | High | High mobility in aquatic environments; do not drain dispose. |
Part 2: Waste Segregation (The Self-Validating System)
The most common error in disposing of fluorinated building blocks is misclassification as "General Organic Waste." This bypasses the specialized incineration required to capture HF.
The Golden Rule: If the molecule contains Fluorine (F) , it enters the Halogenated Waste Stream , regardless of the solvent it is dissolved in.
Workflow Visualization: Segregation Logic
The following decision tree ensures that every gram of waste is routed to the correct container, preventing cross-contamination and dangerous exothermic reactions.
Caption: Decision matrix for segregating fluorinated azetidine waste streams. Note the strict routing of all organic solutions to Halogenated Waste.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk Substance & Contaminated Debris)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.
-
Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).
-
Labeling: Tag the bag immediately with a hazardous waste label.
-
Constituents: Write "3-((Difluoromethoxy)methyl)azetidine HCl".
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Critical Note: Clearly write "CONTAINS FLUORINE" on the tag. This alerts the disposal facility to use HF-scrubbing incinerators.
-
-
Secondary Containment: Seal the bag and place it into the laboratory's designated "Solid Hazardous Waste" drum (usually a wide-mouth HDPE drum).
-
Why HDPE? High-Density Polyethylene is resistant to the acidic nature of the HCl salt. Avoid metal containers if the waste is damp, as the salt can corrode steel.
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from synthesis, rotary evaporator traps.
-
Solvent Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., nitric acid waste) or strong bases (e.g., concentrated NaOH).
-
Causality: Mixing azetidine salts with strong bases in a closed waste drum can generate heat (neutralization) and potentially initiate ring-opening polymerization, pressurizing the container.
-
-
Selection of Stream: Pour into the Halogenated Solvent Waste carboy.
-
Self-Validating Step: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains Fluorine (
). Therefore, the entire mixture is classified as Halogenated Waste ( ppm Halogen rule).
-
-
pH Adjustment (Aqueous Only): If the waste is primarily water (aqueous workup), check the pH. If pH < 4 (due to HCl), neutralize slowly with Sodium Bicarbonate (
) to pH 6–8 before adding to the waste container to prevent corrosion of the drum.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill, the primary risks are inhalation of dust (irritant) and skin contact (corrosive/irritant).
Workflow Visualization: Spill Response
Caption: Step-by-step spill remediation workflow. Sodium bicarbonate is used to neutralize the acidic HCl component safely.
Spill Cleanup Protocol:
-
Evacuate & Ventilate: If the spill is significant (>5g) and dust is airborne, evacuate the immediate area to allow HVAC systems to clear the air.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is loose, use a P100 particulate respirator.
-
Neutralization (The "Why"): The compound is an HCl salt.
-
Dry Spill: Do not add water.[3] Sweep gently into a bag.
-
Wet Spill: Sprinkle Sodium Bicarbonate (
) over the spill. The weak base neutralizes the acid without triggering the violent ring-opening reactions that strong bases (like NaOH) might cause.
-
-
Decontamination: Wipe the surface with water, then ethanol. Place all wipes in the solid hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Classification Guide: Halogenated Solvents (F-List). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Navigating the Handling of 3-((Difluoromethoxy)methyl)azetidine hydrochloride: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of the scientists and researchers who handle these new materials. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal protocols for 3-((Difluoromethoxy)methyl)azetidine hydrochloride. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required.
While a specific Safety Data Sheet (SDS) for 3-((Difluoromethoxy)methyl)azetidine hydrochloride is not publicly available, a robust safety protocol can be developed by examining the hazards associated with its structural components: the azetidine ring, the difluoromethoxy group, and its hydrochloride salt form. Structurally similar compounds, such as 3,3-Difluoroazetidine hydrochloride, consistently highlight hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a cautious and thorough approach to handling is paramount.
Hazard Profile and Risk Assessment
Understanding the potential hazards is the first step in establishing a safe handling protocol. The chemical structure suggests several areas of concern:
-
Azetidine Moiety : Azetidines are cyclic amines that can be reactive and possess biological activity. Some azetidine derivatives are known to be corrosive and can cause severe skin burns and eye damage.[4]
-
Hydrochloride Salt : The hydrochloride form indicates that this compound is a salt of a strong acid (hydrochloric acid) and a weaker base (the azetidine nitrogen). This can increase its water solubility and suggests that in the presence of moisture, it could have corrosive properties.[5][6]
-
Difluoromethoxy Group : Organofluorine compounds can have unique reactivity and toxicological profiles. The difluoromethoxy group adds to the chemical complexity, and while specific data is limited, it is prudent to handle it with the assumption of potential toxicity.[7][8][9]
Based on data from analogous compounds, the primary anticipated hazards are summarized below.
| Hazard Classification | Description | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | [2][3][10][11] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation, potentially leading to damage if not addressed promptly. | [1][2][3][10][11] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol. | [2][12][13] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the recommended PPE for handling 3-((Difluoromethoxy)methyl)azetidine hydrochloride.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use. | Prevents direct skin contact and irritation. Proper glove removal technique is crucial to avoid contaminating hands.[2][10][13][14] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk. | Protects eyes from dust particles and accidental splashes, which can cause serious irritation.[1][14][15][16] |
| Skin and Body Protection | A laboratory coat is mandatory. For larger scale operations, a chemical-resistant apron or suit may be necessary. | Protects skin and personal clothing from contamination.[4][7][10][17] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used if ventilation is inadequate or if dust is generated. | Prevents inhalation of the compound, which may cause respiratory tract irritation.[2][4][6][7][12] |
The selection of appropriate PPE should be guided by a risk assessment of the specific procedure being undertaken. The following workflow provides a decision-making framework.
Caption: PPE Selection Workflow for Handling Azetidine Compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation:
-
Designate a Work Area : All handling of 3-((Difluoromethoxy)methyl)azetidine hydrochloride should be performed in a designated area, preferably within a certified chemical fume hood to control potential airborne exposure.[6][14][18]
-
Assemble Materials : Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to minimize movement in and out of the containment area.
-
Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and in good working order.[2][10][19]
Handling the Compound (Solid Form):
-
Don PPE : Put on all required PPE as determined by your risk assessment.
-
Careful Transfer : When transferring the solid, use a spatula to gently scoop the material. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Weighing : If weighing the compound, do so within the fume hood or on a balance with a draft shield.
-
Cleaning : After handling, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Doff PPE : Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2][10][13]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
Spill Response:
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate : Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room.
-
Contain : For a solid spill, carefully sweep up the material, avoiding dust generation.[1][19] For a liquid spill, use an inert absorbent material like vermiculite or sand.[18] Do not use combustible materials.
-
Collect : Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[14][18]
-
Decontaminate : Clean the spill area thoroughly.
Exposure Response:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][2][10][20]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][10][21]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][4][12]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the chemical handling lifecycle to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Classification : All 3-((Difluoromethoxy)methyl)azetidine hydrochloride waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[4][5][18]
-
Containerization : Collect all waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical. The label should clearly identify the contents and associated hazards.[14][18]
-
Avoid Mixing : Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents or strong bases.[5][19]
Storage and Disposal Procedure:
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[17][18]
-
Disposal : The primary method for disposal is through a licensed professional waste disposal service, typically arranged by your institution's Environmental Health and Safety (EHS) office.[10][12][13][18] This often involves chemical incineration.[10][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][12][13][18]
Caption: Disposal Workflow for 3-((Difluoromethoxy)methyl)azetidine hydrochloride.
By adhering to these detailed safety protocols, researchers can confidently handle 3-((Difluoromethoxy)methyl)azetidine hydrochloride, ensuring their personal safety and protecting the integrity of their work environment.
References
-
3-fluoro-3-(fluoromethyl)azetidine hydrochloride - Safety Data Sheet. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
-
Hydrochloric Acid Safe Handling Guideline. (2013, May 20). Berkeley Lab. Retrieved from [Link]
-
Standard Operating Procedure - Hydrochloric Acid. (n.d.). Stony Brook University. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichelin. Retrieved from [Link]
-
2-(trifluoromethyl)azetidine hydrochloride - Safety Data Sheet. (2025, August 4). Aaron Chemicals LLC. Retrieved from [Link]
-
3,3-Difluoroazetidine hydrochloride - SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific. Retrieved from [Link]
-
4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile - Safety Data Sheet. (2025, August 5). Aaron Chemicals LLC. Retrieved from [Link]
-
The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. (2017, November 29). iPolymer. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]
-
Chemical Hazards Risk Factors. (2024, August 12). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Specific Chemicals Guidelines. (n.d.). Columbia University. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
